molecular formula C8H6Cl2O2 B026384 2,4-Dichlorophenylacetic acid CAS No. 19719-28-9

2,4-Dichlorophenylacetic acid

Cat. No.: B026384
CAS No.: 19719-28-9
M. Wt: 205.03 g/mol
InChI Key: GXMWLJKTGBZMBH-UHFFFAOYSA-N
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Description

2,4-Dichlorophenylacetic acid is a useful research compound. Its molecular formula is C8H6Cl2O2 and its molecular weight is 205.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54853. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dichlorophenyl)acetic acid
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InChI

InChI=1S/C8H6Cl2O2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GXMWLJKTGBZMBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4041363
Record name 2,4-Dichlorophenylacetic acid
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Molecular Weight

205.03 g/mol
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CAS No.

19719-28-9
Record name 2,4-Dichlorophenylacetic acid
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Record name 2,4-Dichlorophenylacetic acid
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Record name 2,4-dichlorophenylacetic acid
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Record name 2,4-DICHLOROPHENYLACETIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2,4-Dichlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structural features of 2,4-Dichlorophenylacetic acid (2,4-DCPPA), a compound of interest in various scientific disciplines. This document collates essential physicochemical data, structural identifiers, and detailed experimental methodologies for their determination. All quantitative information is presented in clear, tabular formats for ease of reference and comparison. Furthermore, logical workflows for the characterization of this compound are illustrated using Graphviz diagrams.

Chemical Identity and Structure

This compound is a chlorinated aromatic carboxylic acid. Its structure consists of a phenyl ring substituted with two chlorine atoms at positions 2 and 4, and an acetic acid group at position 1.

IdentifierValue
IUPAC Name 2-(2,4-dichlorophenyl)acetic acid[1]
CAS Number 19719-28-9
Molecular Formula C₈H₆Cl₂O₂[1]
Molecular Weight 205.04 g/mol [1]
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)CC(=O)O[1]
InChI InChI=1S/C8H6Cl2O2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12)[1]
InChIKey GXMWLJKTGBZMBH-UHFFFAOYSA-N[1]
Structural Confirmation: Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.[1][2]

  • ¹³C NMR Spectroscopy: The carbon-13 nuclear magnetic resonance spectrum reveals the number and types of carbon atoms present in the structure.[1][3]

  • Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to the functional groups present, such as the carboxylic acid O-H and C=O stretches, and C-Cl bonds.[1][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Appearance White to pale yellowish-beige crystalline powder
Melting Point 129-131 °C[5]
Boiling Point 160 °C at 0.4 mmHg[6][7]
Solubility in 95% Ethanol 100 mg/mL
Water Solubility Qualitative: Relatively soluble, with solubility affected by pH.[8]
pKa 2.64 - 3.31 at 25 °C[9]
LogP (Octanol-Water Partition Coefficient) 2.9[1]

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.[10]

Materials:

  • This compound, finely powdered

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Thermometer

Procedure:

  • Sample Preparation: A small amount of the finely powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.[11]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

  • Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[10]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range.[10]

  • Reporting: The melting point is reported as a range of these two temperatures.

Determination of Solubility

The solubility of this compound in a given solvent can be determined by the equilibrium saturation method.

Materials:

  • This compound

  • Selected solvent (e.g., water, ethanol)

  • Vials with screw caps

  • Shaking incubator or magnetic stirrer with a temperature-controlled water bath

  • Analytical balance

  • Filtration device (e.g., syringe filter)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a vial.

  • Equilibration: The vial is sealed and placed in a shaking incubator or a temperature-controlled water bath with continuous stirring. The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand at the controlled temperature for a period to allow the undissolved solid to settle.

  • Sampling and Filtration: A clear aliquot of the supernatant is carefully withdrawn and immediately filtered through a syringe filter to remove any undissolved particles.

  • Quantification: The concentration of this compound in the filtered solution is determined using a suitable and pre-calibrated analytical method, such as HPLC or UV-Vis spectroscopy.[12][13]

  • Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., mg/mL or g/100g ).

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.[14]

Materials:

  • This compound

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Solvent in which the acid is soluble (e.g., a water-ethanol mixture)

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

Procedure:

  • Solution Preparation: A known amount of this compound is accurately weighed and dissolved in a known volume of the chosen solvent.

  • Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution. The burette is filled with the standardized strong base solution.

  • Titration: The titrant (strong base) is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Collection: The pH is recorded against the volume of titrant added. The titration is continued until the pH has passed the equivalence point.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the steepest part of the curve (the inflection point). The half-equivalence point (the volume of titrant that is half of the volume at the equivalence point) is then located on the curve.

  • pKa Determination: According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH of the solution is equal to the pKa of the acid.[15]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

G Workflow for Characterization of this compound cluster_0 Initial Assessment cluster_1 Structural Elucidation cluster_2 Physicochemical Property Determination cluster_3 Data Compilation & Reporting A Obtain Sample of This compound B Visual Inspection (Appearance, Color) A->B C ¹H NMR Spectroscopy B->C D ¹³C NMR Spectroscopy B->D E FTIR Spectroscopy B->E F Confirm Structure C->F D->F E->F G Melting Point Determination F->G H Solubility Determination F->H I pKa Determination F->I J LogP Determination F->J K Compile Data into Tables G->K H->K I->K J->K L Generate Technical Guide K->L

Caption: Workflow for the characterization of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichlorophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin herbicide widely used for the selective control of broadleaf weeds in various agricultural and non-agricultural settings.[1][2] Its efficacy as a herbicide is intrinsically linked to its physicochemical properties, which govern its absorption, translocation, and ultimately its molecular interactions at the target site. This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-D, detailed experimental protocols for their determination, and an exploration of its molecular mechanism of action.

While the user requested information on "2,4-Dichlorophenylacetic acid," the vast majority of scientific literature and data pertains to the structurally similar and commercially significant herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D). Given the context of an in-depth technical guide for researchers, this document will focus on the latter compound.

Physicochemical Properties of 2,4-Dichlorophenoxyacetic Acid

The following table summarizes the key physicochemical properties of 2,4-Dichlorophenoxyacetic acid.

PropertyValueReference
IUPAC Name (2,4-Dichlorophenoxy)acetic acid[3][4]
CAS Number 94-75-7[3][4]
Molecular Formula C₈H₆Cl₂O₃[3][4]
Molecular Weight 221.04 g/mol [4]
Appearance White to yellow crystalline powder[2][4]
Melting Point 138-141 °C[2][5][6]
Boiling Point 160 °C at 0.4 mmHg[2][4]
Water Solubility 677 mg/L at 25°C[5][7]
Solubility in Organic Solvents Soluble in ethanol (B145695), acetone, and dioxane.[2][8]
pKa 2.64 - 3.31 at 25°C[6]
Log Kow (Octanol-Water Partition Coefficient) 2.81[5][7]
Vapor Pressure 1.40 x 10⁻⁷ mmHg at 20°C[5][7]
Henry's Law Constant 9.75 x 10⁻⁸ atm·m³/mol at 20°C[5][7]

Experimental Protocols

Determination of Melting Point

The melting point of 2,4-Dichlorophenoxyacetic acid can be determined using the capillary method.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Heating medium (e.g., mineral oil)

Procedure:

  • Sample Preparation: A small amount of dry 2,4-D is finely ground using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.

  • Apparatus Setup:

    • Thiele Tube: The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. The thermometer and capillary are then immersed in the Thiele tube containing a heating oil, ensuring the top of the sample is below the oil level.

    • Digital Melting Point Apparatus: The packed capillary tube is inserted into the heating block of the apparatus.

  • Heating: The heating medium is heated gently and steadily. The heating rate should be slow (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. A pure compound will have a sharp melting range of 1-2 °C.

Determination of Aqueous Solubility

The shake-flask method is a standard procedure for determining the aqueous solubility of a compound like 2,4-D.

Apparatus:

  • Conical flasks with stoppers

  • Shaking incubator or magnetic stirrer

  • Analytical balance

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Saturated Solution: An excess amount of 2,4-D is added to a known volume of distilled water in a conical flask. The flask is sealed to prevent evaporation.

  • Equilibration: The flask is placed in a shaking incubator or on a magnetic stirrer and agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. A portion of the supernatant is then centrifuged to further remove suspended particles.

  • Filtration: The clear supernatant is carefully filtered through a syringe filter (e.g., 0.45 µm) that does not adsorb the analyte. The first few drops of the filtrate are discarded to avoid any potential contamination from the filter.

  • Quantification: The concentration of 2,4-D in the filtrate is determined using a validated analytical method, such as HPLC with UV detection at a wavelength of 230 nm or 283 nm.[9][10] A calibration curve is prepared using standard solutions of known 2,4-D concentrations to quantify the amount in the sample.

  • Calculation: The aqueous solubility is expressed as the concentration of 2,4-D in the saturated solution (e.g., in mg/L or mol/L).

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of 2,4-D, a weak acid, can be accurately determined by potentiometric titration.

Apparatus:

  • pH meter with a combination pH electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Analytical balance

Procedure:

  • Sample Preparation: A precisely weighed amount of 2,4-D is dissolved in a known volume of deionized water. A small amount of a co-solvent like ethanol may be used if necessary to aid dissolution, though this can affect the pKa value.

  • Titration Setup: The beaker containing the 2,4-D solution is placed on a magnetic stirrer, and the pH electrode is immersed in the solution, ensuring the bulb is fully covered and does not contact the stir bar.

  • Titration: The standardized NaOH solution is added incrementally from the burette. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes. Smaller increments of titrant should be added near the equivalence point where the pH changes most rapidly.

  • Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of NaOH added.

  • pKa Determination: The equivalence point is the point of inflection on the titration curve, where the slope is steepest. The volume of NaOH at the equivalence point is determined. The pKa is the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added). At this point, the concentrations of the undissociated acid (2,4-D) and its conjugate base are equal.

Molecular Mechanism of Action

2,4-D acts as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) but with greater stability and persistence within the plant. At herbicidal concentrations, it disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, epinasty (downward bending of leaves), and ultimately, plant death.[11][12]

The primary mode of action involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) pathway. 2,4-D binds to the TIR1/AFB auxin co-receptors, which are part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding promotes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins. The SCF complex then ubiquitinates the Aux/IAA repressors, targeting them for degradation by the 26S proteasome. The degradation of these repressors derepresses the expression of auxin-responsive genes, leading to the overproduction of proteins and ethylene (B1197577), which in turn causes the characteristic herbicidal effects.[1][11]

Downstream of this primary signaling cascade, the application of 2,4-D leads to the overproduction of ethylene and reactive oxygen species (ROS).[13][14] Ethylene is a plant hormone involved in senescence and stress responses, and its excessive production contributes to the observed symptoms of 2,4-D toxicity. The accumulation of ROS, such as superoxide (B77818) radicals and hydrogen peroxide, induces oxidative stress, leading to cellular damage, including lipid peroxidation and protein degradation, which further contributes to cell death.[13][15][16]

Visualizations

G cluster_0 2,4-D Action Pathway D 2,4-D TIR1_AFB TIR1/AFB Co-receptor D->TIR1_AFB Binds to SCF SCF E3 Ligase Complex TIR1_AFB->SCF Associates with Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses ARG Auxin-Responsive Genes ARF->ARG Activates Protein_Ethylene Overproduction of Proteins & Ethylene ARG->Protein_Ethylene Leads to ROS Reactive Oxygen Species (ROS) Production Protein_Ethylene->ROS Herbicidal_Effects Herbicidal Effects (Uncontrolled Growth, Senescence, Death) Protein_Ethylene->Herbicidal_Effects ROS->Herbicidal_Effects

Caption: Molecular mechanism of 2,4-D as a synthetic auxin herbicide.

G cluster_1 Experimental Workflow for Physicochemical Property Determination start Start: Pure 2,4-D Sample mp Melting Point Determination (Capillary Method) start->mp sol Aqueous Solubility (Shake-Flask Method) start->sol pka pKa Determination (Potentiometric Titration) start->pka mp_result Melting Range (°C) mp->mp_result sol_result Solubility (mg/L) sol->sol_result pka_result pKa Value pka->pka_result

Caption: Workflow for determining key physicochemical properties of 2,4-D.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of 2,4-Dichlorophenylacetic Acid in Plants

Executive Summary

Core Molecular Mechanism of Action: Perception and Signal Transduction

The primary mode of action of 2,4-D is the disruption of auxin homeostasis through its interaction with the core auxin signaling pathway. Unlike the endogenous auxin IAA, which is subject to rapid metabolic turnover, 2,4-D is more persistent within plant tissues, leading to a sustained and overwhelming activation of the auxin response.[4]

The SCFTIR1/AFB Co-Receptor Complex

The central players in auxin perception are the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its five homologs, the AUXIN SIGNALING F-BOX (AFB) proteins.[5] These proteins are components of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, designated SCFTIR1/AFB.[6]

2,4-D acts as a "molecular glue," binding to a hydrophobic pocket within the TIR1/AFB protein.[5] This binding event stabilizes the interaction between the SCFTIR1/AFB complex and the Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins, which are a family of transcriptional repressors.[7][8] The formation of this ternary complex (TIR1/AFB–auxin–Aux/IAA) is the critical first step in the signaling cascade.[9] TIR1 has been identified as the principal receptor for 2,4-D.[5]

Ubiquitination and Degradation of Aux/IAA Repressors

Once the Aux/IAA repressor is brought into proximity with the SCFTIR1/AFB complex, it is polyubiquitinated. This marks the Aux/IAA protein for degradation by the 26S proteasome.[6][10]

Activation of Auxin Response Factors (ARFs)

In the absence of auxin, Aux/IAA proteins are dimerized with Auxin Response Factors (ARFs), a family of transcription factors. This interaction represses the transcriptional activity of the ARFs.[11] The 2,4-D-induced degradation of Aux/IAA proteins liberates the ARFs, allowing them to bind to Auxin Response Elements (AuxREs) in the promoters of target genes and regulate their transcription.[12] This leads to a massive and uncontrolled change in the plant's transcriptome, initiating the downstream physiological effects that define the herbicidal action of 2,4-D.[2]

G Figure 1: Core molecular mechanism of 2,4-DPAA action. cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_scf SCF-TIR1/AFB Complex DPAA_cyto 2,4-DPAA DPAA_nuc 2,4-DPAA DPAA_cyto->DPAA_nuc Transport TIR1 TIR1/AFB DPAA_nuc->TIR1 Binds to receptor AuxIAA Aux/IAA Repressor SCF SCF TIR1->AuxIAA Forms ternary complex SCF->AuxIAA Ubiquitination ARF ARF AuxIAA->ARF Represses Proteasome 26S Proteasome AuxIAA->Proteasome Degradation AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds to promoter Gene Auxin Responsive Genes AuxRE->Gene Activates Transcription effect1 Uncontrolled Cell Division & Elongation Gene->effect1 Leads to effect2 Ethylene (B1197577) & ABA Production Gene->effect2 Leads to effect3 ROS Generation Gene->effect3 Leads to

Caption: Figure 1: Core molecular mechanism of 2,4-DPAA action.

Physiological Effects and Hormonal Crosstalk

The massive transcriptional reprogramming induced by 2,4-D leads to several downstream physiological effects that contribute to its herbicidal activity. These effects are often mediated by crosstalk with other plant hormone signaling pathways.

  • Ethylene Biosynthesis: High concentrations of 2,4-D lead to a dramatic increase in the production of ethylene, a hormone associated with senescence and stress responses.[1] This is achieved by upregulating the expression of genes encoding key enzymes in the ethylene biosynthesis pathway, such as 1-aminocyclopropane-1-carboxylic acid (ACC) synthase and ACC oxidase.[2] The resulting ethylene overproduction contributes to symptoms like leaf epinasty (downward curling) and tissue decay.[1]

  • Abscisic Acid (ABA) Accumulation: 2,4-D treatment also stimulates the biosynthesis of abscisic acid (ABA), the primary plant stress hormone.[2] This is mediated by the induction of the 9-cis-epoxycarotenoid dioxygenase (NCED) gene, a key regulatory step in ABA synthesis.[1][2] Elevated ABA levels can lead to stomatal closure, which limits photosynthesis and contributes to overall growth inhibition and senescence.[1]

  • Reactive Oxygen Species (ROS) Production: A key component of 2,4-D toxicity is the induction of oxidative stress through the overproduction of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[4][13] ROS accumulation is a consequence of the activation of specific enzymes like acyl-CoA oxidase (ACX) located in peroxisomes.[4][10] This oxidative burst leads to cellular damage, including membrane leakage and eventually, cell death.[1][4]

G Figure 2: Hormonal and ROS crosstalk induced by 2,4-DPAA. DPAA High Conc. 2,4-DPAA Auxin_Signal Sustained Auxin Signaling (SCF-TIR1/AFB Pathway) DPAA->Auxin_Signal Ethylene Ethylene Biosynthesis (ACC Synthase/Oxidase ↑) Auxin_Signal->Ethylene ABA ABA Biosynthesis (NCED ↑) Auxin_Signal->ABA ROS ROS Production (ACX ↑) Auxin_Signal->ROS Ethylene->ABA Triggers Epinasty Epinasty & Senescence Ethylene->Epinasty Stomata Stomatal Closure & Growth Inhibition ABA->Stomata Damage Oxidative Damage & Cell Death ROS->Damage

Caption: Figure 2: Hormonal and ROS crosstalk induced by 2,4-DPAA.

Quantitative Data Summary

Table 1: Relative Binding of 2,4-D to Arabidopsis TIR1/AFB Receptors

This table summarizes the binding of 2,4-D to purified TIR1/AFB-ASK1 complexes relative to the natural auxin IAA, as determined by Surface Plasmon Resonance (SPR).

ReceptorLigandRelative Binding (%)Reference
AtTIR12,4-D29[14]
AtAFB22,4-D22[14]
AtAFB52,4-D40[14]
AtTIR1IAA100 (Reference)[14]
AtAFB2IAA100 (Reference)[14]
AtAFB5IAA100 (Reference)[14]
Table 2: Dose-Response of 2,4-D on Plant Growth

This table presents the concentration of 2,4-D required to cause a 50% reduction in growth (GR₅₀) or survival (LD₅₀) in susceptible and resistant weed biotypes.

Plant SpeciesBiotypeEndpoint2,4-D Concentration (g ae ha⁻¹)Reference
Papaver rhoeasSusceptibleSurvival (LD₅₀)~150
Papaver rhoeasResistantSurvival (LD₅₀)>2000
Conyza sumatrensisSusceptibleDry Mass (GR₅₀)~100[3]
Conyza sumatrensisResistantDry Mass (GR₅₀)~400[3]
Table 3: Summary of 2,4-D Effects on Gene Expression and Metabolite Levels in Arabidopsis

This table summarizes the fold-change or trend of various molecular components in response to 2,4-D treatment.

ComponentTreatmentFold Change / TrendTime PointReference
IAA1, IAA13, IAA190.001 - 1.0 mM 2,4-DUp-regulatedN/A[2]
TIR1, ASK1Low conc. 2,4-DDown-regulatedN/A[2]
NCED1High conc. 2,4-DUp-regulatedN/A[2]
Abscisic Acid (ABA)23 mM 2,4-D~1.5-fold increase72 h[15]
Hydrogen Peroxide (H₂O₂)23 mM 2,4-D~2-fold increase24 h[16]

Experimental Protocols

Protocol: Semi in vitro Pull-Down Assay for TIR1-Aux/IAA Interaction

This protocol is adapted from methodologies used to demonstrate the auxin-dependent interaction between TIR1 and Aux/IAA proteins.[7][17]

Objective: To determine if 2,4-D promotes the physical interaction between the TIR1 receptor and an Aux/IAA repressor protein.

Materials:

  • GST-tagged Aux/IAA protein (e.g., GST-IAA7) immobilized on Glutathione Sepharose beads.

  • Plant protein extract from seedlings expressing HA-tagged TIR1.

  • Binding Buffer: 1X PBS, 0.1% NP-40, 0.5 mM DTT, 10% Glycerol, 1 mM PMSF, 2 µg/ml Aprotinin.[11]

  • Wash Buffer: Same as Binding Buffer.

  • Elution Buffer: Binding Buffer containing reduced glutathione.

  • 2,4-D stock solution (e.g., 10 mM in ethanol).

  • Control solvent (e.g., ethanol).

  • Anti-HA antibody for Western blotting.

Methodology:

  • Protein Extraction: Homogenize plant tissue (e.g., 14-day-old Arabidopsis seedlings expressing HA-TIR1) in an appropriate extraction buffer on ice. Centrifuge to clarify the lysate and determine protein concentration.

  • Binding Reaction: In separate microtubes, combine 1 mg of plant protein extract with 5 µg of GST-Aux/IAA beads.

  • Treatment: Add 2,4-D to a final concentration of 10 µM to the "treatment" tube. Add an equivalent volume of solvent to the "control" tube.

  • Incubation: Incubate the reactions at 4°C for 4-8 hours with gentle rotation to allow for protein interaction.[17]

  • Washing: Pellet the beads by centrifugation (e.g., 1 min at 15,000 rpm, 4°C). Discard the supernatant. Wash the beads 5 times with 1 mL of cold Wash Buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads by resuspending in Elution Buffer.

  • Analysis: Resolve the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using an anti-HA antibody to detect the presence of HA-TIR1. An increased signal in the 2,4-D-treated sample compared to the control indicates that 2,4-D promotes the interaction.

Protocol: Arabidopsis Root Growth Inhibition Assay

This is a standard assay to quantify the biological activity of auxinic compounds.[18][19]

Objective: To determine the dose-dependent effect of 2,4-D on primary root growth in Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype).

  • Square Petri dishes (100 x 100 mm).

  • Growth Medium: 1/2 Murashige and Skoog (MS) medium, 1% sucrose, 0.8% agar (B569324), pH 5.7.

  • 2,4-D stock solution (e.g., 10 mM in DMSO).

  • Sterile water and ethanol (B145695) for sterilization.

Methodology:

  • Media Preparation: Prepare MS agar medium and autoclave. Allow it to cool to ~55°C. Add 2,4-D from the stock solution to achieve a range of final concentrations (e.g., 0, 10, 50, 100, 500 nM). Also, prepare a solvent control plate containing DMSO equivalent to the highest 2,4-D concentration. Pour the media into the square Petri dishes.

  • Seed Sterilization and Plating: Surface sterilize Arabidopsis seeds (e.g., 70% ethanol for 1 min, 50% bleach for 5 min, followed by 5 sterile water washes).

  • Stratification: Place the plates at 4°C in the dark for 2-4 days to synchronize germination.

  • Growth: Transfer the plates to a growth chamber and orient them vertically to allow for gravitropic root growth. Use a long-day photoperiod (16h light / 8h dark) at 22°C.

  • Data Acquisition: After a set period of growth (e.g., 5-7 days post-germination), remove the plates and scan them using a flatbed scanner.

  • Analysis: Use image analysis software (e.g., ImageJ) to measure the length of the primary root for each seedling. Calculate the average root length and standard deviation for each treatment. Plot the percentage of root growth inhibition relative to the solvent control against the log of the 2,4-D concentration to determine the GR₅₀/IC₅₀ value.

G Figure 3: Experimental workflow for a root growth inhibition assay. start Start: Prepare MS-Agar Plates with varying [2,4-DPAA] step1 Sterilize & Sow Arabidopsis Seeds start->step1 step2 Stratify Plates (4°C, 2-4 days) step1->step2 step3 Transfer to Growth Chamber (Vertical Orientation) step2->step3 step4 Grow for 5-7 Days step3->step4 step5 Scan Plates step4->step5 step6 Measure Primary Root Length (Image Analysis Software) step5->step6 end End: Calculate % Inhibition & Determine GR50 step6->end

Caption: Figure 3: Experimental workflow for a root growth inhibition assay.

Protocol: Quantification of Phytohormones by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of plant hormones like ABA from plant tissue following herbicide treatment.[20][21][22]

Objective: To quantify changes in endogenous ABA levels in plant tissue after treatment with 2,4-D.

Materials:

  • Plant tissue (treated with 2,4-D and control), flash-frozen in liquid nitrogen.

  • Stable isotope-labeled internal standards (e.g., d₆-ABA).

  • Extraction Solvent (e.g., isopropanol/water/hydrochloric acid).

  • Dichloromethane (B109758).

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18).

  • LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap).

Methodology:

  • Sample Preparation: Weigh ~50-100 mg of frozen, ground plant tissue into a 2 mL tube.

  • Extraction: Add 1 mL of cold extraction solvent and the internal standard mixture. Shake at 4°C for 30 minutes. Add 1 mL of dichloromethane and shake for another 30 minutes at 4°C.

  • Phase Separation: Centrifuge at 13,000 x g for 5 minutes. Transfer the lower organic phase to a new tube.

  • Drying and Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator. Reconstitute the pellet in a small volume of the initial mobile phase.

  • Purification (Optional but Recommended): For cleaner samples, pass the reconstituted extract through an SPE cartridge to remove interfering compounds.

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a reverse-phase C18 column for chromatographic separation. Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for the target analyte (ABA) and the internal standard (d₆-ABA) using Multiple Reaction Monitoring (MRM).

  • Quantification: Create a calibration curve using known concentrations of the pure standard. Quantify the endogenous ABA in the sample by comparing its peak area to that of the known amount of internal standard, correcting for any matrix effects and extraction losses.

References

The Discovery and History of 2,4-Dichlorophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichlorophenoxyacetic acid (2,4-D) stands as a landmark molecule in the history of agricultural science, being the first commercially successful selective herbicide. Its discovery during the Second World War ushered in a new era of chemical weed control, dramatically increasing crop yields and transforming agricultural practices. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and mechanism of action of 2,4-D. It includes a compilation of its physicochemical and toxicological properties, detailed experimental protocols for its synthesis and bioactivity assessment, and visual representations of its signaling pathways and historical development.

Discovery and History

The discovery of 2,4-D was not the work of a single individual but a case of multiple, independent discoveries by several research groups in the United Kingdom and the United States operating under the secrecy of World War II.[1][2] The primary motivation was to increase food production to support the war effort.[3]

Key contributing research groups include:

  • William G. Templeman and colleagues at Imperial Chemical Industries (ICI) in the UK. Templeman had previously found that high concentrations of the natural auxin, indole-3-acetic acid (IAA), could inhibit plant growth and kill broadleaf plants.[1]

  • Philip S. Nutman and associates at Rothamsted Experimental Station in the UK.[1]

  • Franklin D. Jones and colleagues at the American Chemical Paint Company.[1]

  • Ezra Kraus and John W. Mitchell at the University of Chicago and the United States Department of Agriculture (USDA).[1]

While these groups were investigating the potential of synthetic auxins as plant growth regulators, the synthesis of 2,4-D was first published in 1941 by Robert Pokorny , an industrial chemist.[4] The first scientific publication detailing the plant growth-regulating activity of 2,4-D was by Percy W. Zimmerman and Albert E. Hitchcock of the Boyce Thompson Institute in 1942.[5]

Following the war, 2,4-D was commercially released in 1946 and quickly became the first successful selective herbicide, capable of controlling broadleaf weeds in monocot crops like wheat, corn, and rice.[1][3] It was also a component of the controversial defoliant Agent Orange, used during the Vietnam War; however, the significant toxicity of Agent Orange was primarily due to contamination with 2,3,7,8-tetrachlorodibenzodioxin (TCDD), a byproduct of the 2,4,5-T synthesis, not 2,4-D itself. Modern manufacturing processes for 2,4-D are designed to prevent such contamination.[3]

Chronological Development Workflow

Discovery_and_Development_of_2_4_D cluster_pre_discovery Pre-Discovery cluster_discovery Discovery and Synthesis cluster_commercialization Commercialization and Use Natural Auxin (IAA) Growth Inhibition 1940: Templeman observes IAA at high concentrations inhibits broadleaf plant growth. Pokorny Synthesis 1941: Robert Pokorny publishes the synthesis of 2,4-D. Natural Auxin (IAA) Growth Inhibition->Pokorny Synthesis Leads to search for stable synthetic auxins WWII Research Early 1940s: Independent discovery of herbicidal properties by multiple groups in the UK and US. Pokorny Synthesis->WWII Research Zimmerman & Hitchcock 1942: Zimmerman and Hitchcock publish on the plant growth-regulating activity of 2,4-D. Commercial Release 1946: Commercial release of 2,4-D as the first selective herbicide. Zimmerman & Hitchcock->Commercial Release WWII Research->Zimmerman & Hitchcock Agent Orange 1960s: Use as a component of Agent Orange in the Vietnam War. Commercial Release->Agent Orange Modern Formulations Present: Widespread use in numerous herbicide formulations worldwide. Agent Orange->Modern Formulations

Chronological workflow of the discovery and development of 2,4-D.

Data Presentation

Physicochemical Properties
PropertyValueReference(s)
Chemical Formula C₈H₆Cl₂O₃[3]
Molar Mass 221.04 g/mol [3]
Appearance White to yellow crystalline powder[3]
Melting Point 136-141 °C[2][6]
Boiling Point 160 °C at 0.4 mmHg[6]
Vapor Pressure 1.40 x 10⁻⁷ mmHg at 20°C[7]
Water Solubility 900 mg/L at 25°C[3]
pKa 2.64 - 3.31 at 25°C[2]
Log Kow (Octanol-Water Partition Coefficient) 2.81[7]
Solubility in Organic Solvents Soluble in ethanol, acetone, and diethyl ether.[2][8]
Acute Toxicity (LD₅₀)
SpeciesRoute of AdministrationFormulationLD₅₀ (mg/kg)Reference(s)
Rat OralAcid639 - 1646[3][9]
Mouse OralAcid138[9]
Rabbit DermalAcid>2000[9]
Dog OralAcid100[9]
Hen OralSodium Salt655[2]

Experimental Protocols

Laboratory Synthesis of 2,4-Dichlorophenoxyacetic Acid

This two-step synthesis is adapted from a small-scale laboratory procedure.[10]

Step 1: Synthesis of Phenoxyacetic Acid

  • In a 100 mL round-bottom flask, dissolve 8.0 g (0.085 mol) of phenol (B47542) in 30 mL of a 3 M sodium hydroxide (B78521) solution.

  • To the resulting sodium phenoxide solution, add a solution of 9.5 g (0.10 mol) of chloroacetic acid in 20 mL of water.

  • Fit the flask with a reflux condenser and heat the mixture in a water bath at 90-100°C for 1.5 hours.

  • After cooling, transfer the reaction mixture to a beaker and acidify with concentrated hydrochloric acid until the pH is strongly acidic (test with litmus (B1172312) paper).

  • Cool the mixture in an ice bath to precipitate the phenoxyacetic acid.

  • Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from hot water to obtain pure phenoxyacetic acid.

Step 2: Chlorination of Phenoxyacetic Acid

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet tube, dissolve 5.0 g (0.033 mol) of phenoxyacetic acid in 25 mL of glacial acetic acid.

  • Cool the flask in an ice bath and slowly add 6.6 g (0.049 mol) of sulfuryl chloride from the dropping funnel with continuous stirring.

  • After the addition is complete, allow the mixture to stand at room temperature for 24 hours.

  • Pour the reaction mixture into 100 mL of cold water to precipitate the crude 2,4-Dichlorophenoxyacetic acid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from an ethanol-water mixture to yield pure 2,4-D.

Avena Coleoptile Curvature Test for Auxin Activity

This bioassay was a standard method for determining auxin activity during the period of 2,4-D's discovery.[11][12][13]

  • Germination: Germinate oat (Avena sativa) seeds in complete darkness for 4-5 days until the coleoptiles are approximately 2-3 cm long.

  • Decapitation: Using a sharp razor blade, remove the apical 1-2 mm of the coleoptile tips to eliminate the natural source of auxin.

  • Agar (B569324) Block Preparation: Prepare 2% agar blocks and cut them into small, uniform cubes (e.g., 2x2x2 mm). Dissolve the test compound (e.g., 2,4-D) at various concentrations in the molten agar before it solidifies.

  • Application: Place a single agar block containing the test substance asymmetrically on the cut surface of a decapitated coleoptile.

  • Incubation: Place the coleoptiles in a dark, humid chamber for 1.5 to 2 hours.

  • Measurement: The asymmetric application of auxin will cause differential growth, resulting in the coleoptile bending. Measure the angle of curvature.

  • Standard Curve: Plot the angle of curvature against the logarithm of the auxin concentration to generate a standard curve. The activity of an unknown sample can be determined by comparing its induced curvature to the standard curve.

Mechanism of Action and Signaling Pathways

2,4-D is a synthetic auxin, a class of plant growth regulators that mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[3] At herbicidal concentrations, it causes uncontrolled and unsustainable growth in susceptible broadleaf plants, leading to stem curling, leaf withering, and ultimately, plant death.[3]

The primary mode of action involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-box) signaling pathway.[6][7][14][15]

Core TIR1/AFB Signaling Pathway

TIR1_AFB_Pathway cluster_low_auxin Low Auxin Concentration cluster_high_auxin High Auxin (2,4-D) Concentration Aux_IAA Aux/IAA Repressor ARF ARF Transcription Factor Aux_IAA->ARF binds and represses Degraded_Aux_IAA Degraded Aux/IAA Aux_IAA->Degraded_Aux_IAA targeted for degradation Auxin_Responsive_Genes Auxin-Responsive Genes (Transcription OFF) ARF->Auxin_Responsive_Genes cannot activate Active_ARF Active ARF ARF->Active_ARF is released 2_4_D 2,4-D (Auxin) TIR1_AFB TIR1/AFB Receptor 2_4_D->TIR1_AFB binds to SCF_Complex SCF E3 Ubiquitin Ligase TIR1_AFB->SCF_Complex recruits Ub Ubiquitin SCF_Complex->Ub transfers Ub->Degraded_Aux_IAA tags Aux/IAA for degradation by Proteasome 26S Proteasome Degraded_Aux_IAA->Proteasome Active_Genes Auxin-Responsive Genes (Transcription ON) Active_ARF->Active_Genes activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Active_Genes->Uncontrolled_Growth Downstream_Effects High_2_4_D High Concentration of 2,4-D Auxin_Signaling Overstimulation of Auxin Signaling High_2_4_D->Auxin_Signaling Ethylene_Biosynthesis Increased Ethylene Biosynthesis Auxin_Signaling->Ethylene_Biosynthesis Cell_Wall_Loosening Cell Wall Loosening Auxin_Signaling->Cell_Wall_Loosening ABA_Biosynthesis Increased ABA Biosynthesis Ethylene_Biosynthesis->ABA_Biosynthesis Epinasty Epinasty (Downward Curvature) Ethylene_Biosynthesis->Epinasty Senescence Senescence Ethylene_Biosynthesis->Senescence ABA_Biosynthesis->Senescence Cell_Death Cell Death Cell_Wall_Loosening->Cell_Death Epinasty->Cell_Death Senescence->Cell_Death

References

An In-Depth Technical Guide to the Biological Activity of 2,4-Dichlorophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin that has been extensively utilized as a selective herbicide for the control of broadleaf weeds since the 1940s.[1] Its biological activity stems from its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and lethal growth in susceptible plant species.[1][2] Beyond its well-established herbicidal properties, research has explored its broader toxicological profile in various organisms and its potential for other biological effects, including anti-inflammatory and endocrine-disrupting activities. This technical guide provides a comprehensive overview of the biological activity of 2,4-D, consolidating quantitative data, detailing experimental protocols for key assays, and visualizing relevant signaling pathways to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction

2,4-Dichlorophenoxyacetic acid, commonly known as 2,4-D, is a member of the phenoxy family of herbicides.[2] It is a systemic herbicide that is absorbed through the leaves and translocated to the meristems of the plant, where it induces unsustainable growth, leading to stem curl-over, leaf withering, and ultimately, plant death.[1] Its selectivity for dicotyledonous plants (broadleaf weeds) over most monocotyledonous plants (grasses) has made it a cornerstone of modern agriculture.[1] While its primary application is in weed control, the biological effects of 2,4-D extend beyond the plant kingdom, necessitating a thorough understanding of its interactions with various biological systems.

Quantitative Data on Biological Activity

The biological activity of 2,4-D has been quantified through various toxicological and pharmacological studies. The following tables summarize key quantitative data.

Table 1: Acute Toxicity of 2,4-Dichlorophenoxyacetic Acid

SpeciesRoute of AdministrationLD50 (mg/kg)Reference(s)
RatOral639 - 1646[2][3]
MouseOral138 - 347[2][3]
DogOral100[2]
HamsterOral500[2]
RabbitDermal1829 - >2000[3]

Table 2: Chronic Toxicity and Other Endpoints of 2,4-Dichlorophenoxyacetic Acid

SpeciesEndpointNOAEL (mg/kg/day)LOAEL (mg/kg/day)Reference(s)
RatIncreased thyroid stimulating hormone21-[4]
RatDecreased adrenal weight and thyroxine in offspring6.8-[4]
RatLiver histopathology80-[5]
DogReduced weight gain57.5[5]
RatDevelopmental effects (depressed fetal weight)-50 - 150[6]

Table 3: Ecotoxicity of 2,4-Dichlorophenoxyacetic Acid

OrganismEndpointValueReference(s)
Golden Apple Snail (eggs)LC50 (96h)67.54 µL/L[7]
Golden Apple Snail (embryos)LC50 (96h)144.74 µL/L[7]
Golden Apple Snail (embryos)EC50 (96h, movement behavior)120.92 µL/L[7]

Table 4: Receptor Binding Affinity of 2,4-Dichlorophenoxyacetic Acid

Receptor ComplexLigandBinding Affinity (Kd or Ki)Reference(s)
TIR1-IAA72,4-D>1 µM (Ki)[8]
TIR1-IAA71-NAA113.50 ± 3.50 nM (Ki)[8]
TIR1-IAA7IAA17.81 ± 7.81 nM (Kd)[8]
TIR1-IAA12IAA270.25 ± 54.09 nM (Kd)[8]

Signaling Pathways

Auxin Signaling Pathway

The primary mechanism of action of 2,4-D as a herbicide is through the disruption of the auxin signaling pathway in plants. 2,4-D mimics the natural auxin, IAA, but is more resistant to degradation. This leads to a persistent activation of auxin response pathways, resulting in uncontrolled cell division and elongation, and ultimately, plant death. The core of this pathway involves the TIR1/AFB family of F-box proteins, which act as auxin receptors. In the presence of auxin (or a mimic like 2,4-D), the TIR1/AFB receptor, an Aux/IAA transcriptional repressor, and the SCF E3 ubiquitin ligase complex form a co-receptor complex. This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The degradation of the Aux/IAA protein releases the Auxin Response Factor (ARF) transcription factors, which can then activate the expression of auxin-responsive genes.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin 2,4-D / IAA TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF recruits Aux_IAA Aux/IAA Repressor ARF ARF Aux_IAA->ARF represses Aux_IAA->SCF recruited to Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes activates SCF->Aux_IAA ubiquitinates Response Uncontrolled Growth Auxin_Response_Genes->Response Oxidative_Stress_AMPK_Pathway cluster_cell Mammalian Cell D24D 2,4-D ROS Reactive Oxygen Species (ROS) D24D->ROS induces AMPK AMPKα ROS->AMPK activates Mitochondria Mitochondria AMPK->Mitochondria acts on MMP Loss of Mitochondrial Membrane Potential Mitochondria->MMP CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis induces

References

A Technical Guide to 2,4-Dichlorophenylacetic Acid: A Synthetic Auxin and Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,4-Dichlorophenylacetic acid (2,4-DPAA), a synthetic auxin with applications in agriculture and as a key intermediate in the pharmaceutical industry. This document distinguishes 2,4-DPAA from the structurally similar and more widely known herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D), and details its chemical properties, synthesis, mechanism of action, and relevant experimental protocols.

Introduction

This compound (CAS No. 19719-28-9) is an aromatic carboxylic acid that functions as a synthetic auxin, or plant growth regulator.[1] Unlike its phenoxy-analogue 2,4-D, where an ether linkage separates the aromatic ring from the acetic acid moiety, 2,4-DPAA features a direct carbon-carbon bond. While less studied than 2,4-D, experimental evidence confirms its auxin-like activity, specifically its ability to induce callus formation in plant tissues.[2]

Beyond its role in plant science, 2,4-DPAA serves as a versatile building block in organic synthesis. Its unique structure is leveraged in the agrochemical sector for developing herbicidal formulations and in the pharmaceutical industry as an intermediate in the synthesis of anti-inflammatory agents and other active compounds.[1] This guide consolidates the available technical information on 2,4-DPAA to support its application in research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is critical for its proper handling, storage, and application in experimental settings.

PropertyValueSource(s)
IUPAC Name 2-(2,4-dichlorophenyl)acetic acid[3]
CAS Number 19719-28-9[3]
Molecular Formula C₈H₆Cl₂O₂[3]
Molecular Weight 205.04 g/mol [3]
Appearance Solid[3]
Melting Point 129-131 °C[3]
InChI Key GXMWLJKTGBZMBH-UHFFFAOYSA-N[3]
SMILES C1=CC(=C(C=C1Cl)Cl)CC(=O)O

Synthesis of this compound

A common and reliable method for synthesizing phenylacetic acids is the hydrolysis of the corresponding benzyl (B1604629) cyanide (α-tolunitrile).[4][5] This two-step process, starting from 2,4-dichlorobenzyl chloride, is a standard laboratory procedure.

G cluster_0 Step 1: Cyanation cluster_1 Step 2: Hydrolysis A 2,4-Dichlorobenzyl Chloride C 2,4-Dichlorobenzyl Cyanide A->C Nucleophilic Substitution (SN2) in Ethanol (B145695)/Water B Sodium Cyanide (NaCN) B->C Nucleophilic Substitution (SN2) in Ethanol/Water D 2,4-Dichlorobenzyl Cyanide E This compound D->E Acid or Base Catalyzed Hydrolysis (e.g., H2SO4/H2O)

Figure 1: Synthesis workflow for this compound.
Experimental Protocol: Synthesis via Hydrolysis

This protocol is adapted from established methods for the synthesis of related phenylacetic acids from benzyl cyanides.[1][6]

  • Cyanation of 2,4-Dichlorobenzyl Chloride:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dichlorobenzyl chloride (1 equivalent) in a mixture of ethanol and water.

    • Add sodium cyanide (NaCN) (approx. 1.1 to 1.5 equivalents) to the solution.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate to yield crude 2,4-dichlorobenzyl cyanide.

  • Hydrolysis of 2,4-Dichlorobenzyl Cyanide:

    • Combine the crude 2,4-dichlorobenzyl cyanide with an aqueous solution of 50% sulfuric acid (v/v) in a round-bottom flask fitted with a reflux condenser.

    • Heat the mixture to reflux and continue heating for 2-3 hours. The hydrolysis of the nitrile to the carboxylic acid will occur.

    • Cool the reaction mixture to room temperature and then pour it over ice water to precipitate the crude product.

    • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid.

    • The crude this compound can be purified by recrystallization from aqueous ethanol to yield the final product.

Biological Activity as a Synthetic Auxin

Mechanism of Action: The Canonical Auxin Signaling Pathway

Synthetic auxins like 2,4-DPAA are believed to exert their effects by hijacking the plant's natural auxin signaling pathway. The core of this pathway involves three main protein families: TIR1/AFB F-box proteins, Aux/IAA transcriptional repressors, and ARF transcription factors.

In the absence of auxin, Aux/IAA proteins bind to ARF transcription factors, repressing the expression of auxin-responsive genes. When auxin is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and an Aux/IAA repressor.[4] This interaction targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the repressor frees the ARF transcription factor, allowing it to activate the transcription of genes that regulate cell division, elongation, and differentiation.

G cluster_0 Low Auxin (Repressed State) cluster_1 High Auxin (Active State) AuxIAA_1 Aux/IAA Repressor ARF_1 ARF Transcription Factor AuxIAA_1->ARF_1 Binds to & represses Gene_1 Auxin-Responsive Gene ARF_1->Gene_1 Repression Auxin Auxin (e.g., 2,4-DPAA) TIR1 SCF-TIR1/AFB Complex Auxin->TIR1 Binds to receptor AuxIAA_2 Aux/IAA Repressor TIR1->AuxIAA_2 Forms co-receptor complex Proteasome 26S Proteasome AuxIAA_2->Proteasome Ubiquitination & Degradation ARF_2 ARF Transcription Factor Gene_2 Auxin-Responsive Gene ARF_2->Gene_2 Activation Response Gene Expression & Physiological Response Gene_2->Response

Figure 2: The canonical auxin signaling pathway.
Quantitative Data on Auxin-like Activity

A study by Ferro et al. (2007) in Phytochemistry investigated the structure-activity relationship of numerous auxin-like molecules. This study provides direct evidence of 2,4-DPAA's biological activity, demonstrating its ability to induce callus formation in tobacco explants.

CompoundCAS NumberConcentration for Callus InductionBiological ResponseSource
This compound 19719-28-91.75 (relative activity value)Callus Induction[2]

Note: The value reported in the study is a relative activity index derived from dose-response experiments. This confirms a positive auxin-like effect.

Applications in Research and Development

2,4-DPAA is a valuable compound with applications spanning multiple scientific disciplines.

  • Plant Science & Agrochemicals : It serves as a plant growth regulator to enhance crop yields and improve stress resistance.[1] Its structure also makes it a key intermediate for the synthesis of more complex herbicides.[1]

  • Pharmaceutical Development : 2,4-DPAA is used in the synthesis of various pharmaceutical agents, notably as a precursor for anti-inflammatory drugs.[1] Its chemical scaffold is similar to that of 2,6-Dichlorophenylacetic acid, a key intermediate in the synthesis of the widely used NSAID, Diclofenac.

  • Analytical & Biochemical Research : In laboratory settings, it is used as an internal standard for the gas chromatographic determination of phenoxyalkanoic acid herbicides in biological and environmental samples.[3] It is also utilized as a tool to study metabolic pathways and enzyme activity.[1]

Experimental Protocols

Protocol: Auxin Activity Bioassay (Callus Induction)

This protocol outlines a standard method to assess the auxin-like activity of a compound like 2,4-DPAA by observing callus induction in plant tissue culture, based on established procedures.

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of this compound. Weigh 10 mg of 2,4-DPAA and dissolve it in 1-2 mL of a suitable solvent (e.g., DMSO or ethanol) before bringing the final volume to 10 mL with sterile, double-distilled water.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Preparation of Culture Medium:

    • Prepare Murashige and Skoog (MS) basal medium, including vitamins and sucrose, according to the standard formulation.

    • Adjust the pH of the medium to 5.7-5.8.

    • Add a gelling agent (e.g., agar (B569324) or Phytagel) and autoclave to sterilize.

    • Allow the medium to cool to approximately 50-60°C.

    • Under sterile conditions in a laminar flow hood, add the filter-sterilized 2,4-DPAA stock solution to the molten MS medium to achieve the desired final concentration (e.g., ranging from 0.1 to 5.0 mg/L). Also prepare a control medium with no added growth regulators.

    • Dispense the medium into sterile petri dishes.

  • Explant Preparation and Inoculation:

    • Select healthy plant tissue (e.g., tobacco leaf, stem, or hypocotyl).

    • Surface sterilize the tissue by washing with a mild detergent, followed by immersion in 70% ethanol for 30-60 seconds, and then in a 10-20% bleach solution for 10-15 minutes. Rinse 3-5 times with sterile distilled water.

    • Cut the sterilized tissue into small pieces (explants) of approximately 0.5-1.0 cm².

    • Place the explants onto the surface of the prepared MS medium (both control and 2,4-DPAA-containing plates).

  • Incubation and Observation:

    • Seal the petri dishes with parafilm.

    • Incubate the cultures in a growth chamber at 25 ± 2°C, typically in the dark to promote undifferentiated callus growth.

    • Observe the explants weekly for signs of callus formation (an unorganized mass of proliferating cells), typically starting from the cut edges.

    • After 3-4 weeks, quantify the response by measuring the percentage of explants forming callus and the fresh weight of the callus tissue.

G A Prepare Stock Solution of 2,4-DPAA C Add Filter-Sterilized 2,4-DPAA to Cooled Medium A->C B Prepare & Autoclave MS Culture Medium B->C D Pour Plates C->D F Inoculate Explants onto Medium D->F E Surface Sterilize Plant Tissue (Explants) E->F G Incubate in Dark (3-4 Weeks) F->G H Data Collection: - % Callus Formation - Callus Fresh Weight G->H

Figure 3: Experimental workflow for a callus induction bioassay.

Conclusion

This compound is a valuable compound with confirmed, albeit less extensively documented, synthetic auxin activity. Its ability to induce classic auxin responses, such as callus formation, positions it as a useful tool for research in plant science and agriculture. Furthermore, its role as a versatile chemical intermediate underscores its importance for professionals in drug discovery and agrochemical development. This guide provides the core technical information required to utilize 2,4-DPAA effectively, from its fundamental properties and synthesis to its biological mechanism and application in key experimental assays. Further research is warranted to fully characterize its specific binding affinities and downstream transcriptional effects relative to other natural and synthetic auxins.

References

The Pivotal Role of 2,4-Dichlorophenylacetic Acid in Plant Cell Culture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin, a synthetic analog of the natural plant hormone indole-3-acetic acid (IAA).[1] While widely recognized for its application as a selective herbicide for broadleaf weeds, 2,4-D is a cornerstone of plant tissue culture.[2] It is primarily utilized for inducing callus formation, an undifferentiated mass of cells, and promoting cell division and growth.[3][4] Its stability and potent auxin activity make it an invaluable tool for plant propagation, genetic transformation, and the production of valuable secondary metabolites.[2] This in-depth technical guide provides a comprehensive overview of the role of 2,4-D in plant cell culture, detailing its mechanism of action, experimental protocols, and quantitative data to support researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Concentrations

At the molecular level, 2,4-D mimics natural auxin but is more resistant to enzymatic degradation within the plant, leading to a sustained and potent response.[2] The primary mechanism of action involves its binding to auxin receptors, specifically the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and related AUXIN SIGNALING F-BOX (AFB) proteins.[2][5] This binding event triggers the degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. The removal of these repressors allows for the expression of auxin-responsive genes, which in turn stimulates cell division, elongation, and differentiation.[2]

The role of 2,4-D is highly concentration-dependent.[4] At the high concentrations used in herbicidal applications, this sustained auxin signaling leads to uncontrolled, disorganized growth and, ultimately, cell death in susceptible plants.[1][6] However, at the lower concentrations typically used in plant tissue culture, this potent activity is harnessed to stimulate the formation of callus, which is a mass of undifferentiated plant cells.[2] This ability to induce dedifferentiation and proliferation is fundamental to many plant biotechnology applications.

Core Applications in Plant Cell Culture

The primary applications of 2,4-D in plant cell culture are:

  • Callus Induction: 2,4-D is one of the most effective auxins for initiating callus from a wide variety of explants (e.g., leaf discs, stem segments, roots, and mature seeds).[3][7] The resulting callus can be maintained and proliferated for various purposes.

  • Somatic Embryogenesis: This is a process where somatic cells, under specific culture conditions, develop into embryos without fertilization.[8] 2,4-D is a key component in the induction medium for somatic embryogenesis in many plant species.[9][10] The process typically involves an induction phase on a 2,4-D-rich medium, followed by embryo development and maturation on a medium with reduced or no 2,4-D.[8][11]

  • Suspension Culture Initiation and Maintenance: Friable callus induced by 2,4-D can be used to establish cell suspension cultures.[12] These cultures, grown in liquid medium, are valuable for producing secondary metabolites on a larger scale and for studying cellular processes.[13][14]

  • Secondary Metabolite Production: Plant cell cultures, often initiated and maintained with 2,4-D, can be optimized for the production of valuable secondary metabolites used in pharmaceuticals, flavors, and fragrances.[15]

Data Presentation: Quantitative Insights into 2,4-D Application

The optimal concentration of 2,4-D is highly dependent on the plant species, the type of explant used, and the desired outcome. The following tables summarize effective concentrations reported in various studies for callus induction and somatic embryogenesis.

Table 1: Effective Concentrations of 2,4-D for Callus Induction in Various Plant Species

Plant SpeciesExplant2,4-D Concentration (mg/L)Observations
Triticum aestivum (Wheat)Mature Seeds3.5Optimal for callus induction and proliferation.[16][17]
Oryza sativa (Rice)Mature Seeds2.0 - 4.0High frequency of callus induction.[18][19]
Cuminum cyminum (Cumin)Leaf1.0Highest percentage of callus induction.[16]
Capsicum frutescensStem0.3Highest callus induction rate (67%).[20]
Parkia biglobosaStem1.0100% callus induction rate.[20]
Orthosiphon stamineusPetiole5.0100% callus induction.[21]
Cornukaempferia larseniiYoung Leaves0.5Highest number and percentage of callus formation.[22]
Taxus brevifoliaTwig1.5Optimal for callus induction and growth (in combination with 0.1 mg/L Kinetin).[15]

Table 2: Effective Concentrations of 2,4-D for Somatic Embryogenesis

Plant SpeciesExplant2,4-D Concentration (mg/L)Cytokinin Combination (mg/L)Observations
Thevetia peruvianaLeaf0.5 - 1.0Kinetin (0.5 - 1.0)Conducive for induction of somatic embryos.[23]
Prunus persica (Peach)Immature Cotyledons~0.57 (2.6 µM)Kinetin (~0.69, 3.2 µM)Optimal for somatic embryo productivity.[24][25]
Moso BambooZygotic Embryos4.0Zeatin (0.1)Embryogenic callus induction.[4]
Indica RiceMature Seeds~1.5 (6.78 µM)-35% calligenesis for somatic embryogenesis.[26]

Table 3: Effect of 2,4-D on Biomass Accumulation in Cell Suspension Cultures

Plant Species2,4-D Concentration (mg/L)Cytokinin Combination (mg/L)Observation
Phoenix dactylifera (Date Palm)1.02-iP (5.0)Optimum biomass accumulation.[27][28]
Vaccinium corymbosum (Highbush Blueberry)~0.075 - 0.5 (0.34–2.25 µM)BAP (~0.1 - 0.5, 0.45–2.25 µM)Effective for active growth.[29]

Experimental Protocols

Protocol 1: Callus Induction from Leaf Explants

This protocol provides a general procedure for inducing callus from leaf explants using 2,4-D. Optimization of 2,4-D concentration is crucial for each plant species.

1. Explant Preparation and Sterilization: a. Select young, healthy leaves from the source plant. b. Wash the leaves thoroughly under running tap water for 10-15 minutes. c. In a laminar flow hood, immerse the leaves in a 70% (v/v) ethanol (B145695) solution for 30-60 seconds.[2][11] d. Transfer the leaves to a sterile solution of 10-20% commercial bleach (containing 0.5-1.0% sodium hypochlorite) with a few drops of Tween-20 for 10-15 minutes, with occasional agitation.[1][2] e. Rinse the leaves 3-4 times with sterile distilled water to remove any traces of the sterilizing agents.[1][11] f. Aseptically cut the sterilized leaves into small sections (explants) of approximately 1 cm².

2. Media Preparation (Murashige and Skoog - MS Medium): a. Prepare MS basal medium with vitamins according to the manufacturer's instructions or from stock solutions.[21][30] b. Add 30 g/L sucrose (B13894) and dissolve completely. c. Add the desired concentration of 2,4-D (e.g., 0.5, 1.0, 2.0, 5.0 mg/L) from a sterile stock solution. d. Adjust the pH of the medium to 5.7-5.8 using 0.1 N NaOH or 0.1 N HCl.[31] e. Add a gelling agent such as agar (B569324) (7-8 g/L) and heat until it is completely dissolved. f. Dispense the medium into sterile culture vessels (e.g., petri dishes or test tubes). g. Autoclave the medium at 121°C and 15 psi for 15-20 minutes.[30]

3. Inoculation and Incubation: a. Aseptically place the sterilized leaf explants onto the surface of the solidified MS medium. b. Seal the culture vessels with parafilm or a suitable closure. c. Incubate the cultures in a growth chamber at 25 ± 2°C in the dark.[32] Darkness generally promotes undifferentiated callus growth.[16]

4. Subculture: a. After 3-4 weeks, or when the callus has sufficiently proliferated, subculture the callus onto fresh medium with the same composition.[3][33] b. Regular subculturing is essential to maintain the viability and growth of the callus.[34]

Protocol 2: Somatic Embryogenesis from Callus

This protocol outlines the steps for inducing somatic embryogenesis from established embryogenic callus.

1. Induction of Embryogenic Callus: a. Follow Protocol 1 to induce callus. Use a 2,4-D concentration known to produce embryogenic callus for the specific plant species (often friable and yellowish).

2. Embryo Development: a. Transfer the embryogenic callus to a development medium. This medium is often MS basal medium with a reduced concentration of 2,4-D or completely free of auxins.[8][10] b. The removal of 2,4-D allows the induced cells to differentiate and develop into somatic embryos.[35] c. Incubate the cultures under a 16-hour light/8-hour dark photoperiod at 25 ± 2°C.[36]

3. Embryo Maturation: a. Once somatic embryos have developed (globular, heart, and torpedo (B1668785) stages are often visible), they may need to be transferred to a maturation medium. This medium may contain a low concentration of other plant growth regulators like abscisic acid (ABA) to promote proper development and prevent premature germination.

4. Germination and Plantlet Conversion: a. Mature somatic embryos are transferred to a germination medium, which is typically a hormone-free MS medium. b. Incubate under light to promote shoot and root development, leading to the formation of a complete plantlet.

Protocol 3: Initiation and Maintenance of a Cell Suspension Culture

This protocol describes the establishment of a cell suspension culture from friable callus.

1. Callus Proliferation: a. Generate friable callus using Protocol 1. Friable callus, which is loosely aggregated, is ideal for initiating suspension cultures.[33]

2. Initiation of Suspension Culture: a. Aseptically transfer approximately 2-3 g of friable callus into a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium with the same 2,4-D concentration used for callus induction. b. Place the flask on an orbital shaker at 100-120 rpm in a culture room at 25 ± 2°C.[12]

3. Maintenance and Subculture: a. Subculture the suspension every 7-14 days by transferring a small volume of the cell suspension (e.g., 10 mL) into a fresh liquid medium. The subculture interval depends on the growth rate of the cells.[12] b. Monitor the cell viability and density. A healthy suspension culture will appear turbid with fine cell aggregates.

Visualizing the Core Processes

To better understand the molecular and procedural aspects of 2,4-D's role in plant cell culture, the following diagrams have been generated using Graphviz.

G cluster_0 2,4-D Signaling Pathway 2_4_D 2,4-D TIR1_AFB TIR1/AFB Receptors 2_4_D->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Auxin_Genes Expression of Auxin-Responsive Genes ARF->Auxin_Genes Activates Cell_Response Cell Division, Elongation, Differentiation Auxin_Genes->Cell_Response

Caption: Simplified signaling pathway of 2,4-D in plant cells.

G cluster_1 Experimental Workflow: Callus Induction Explant 1. Explant Selection & Sterilization MS_Medium 2. Prepare MS Medium + 2,4-D Inoculation 3. Inoculation Explant->Inoculation MS_Medium->Inoculation Incubation 4. Incubation in Dark (25°C) Inoculation->Incubation Callus 5. Callus Formation Incubation->Callus Subculture 6. Subculture Callus->Subculture

Caption: General experimental workflow for callus induction using 2,4-D.

G cluster_2 Experimental Workflow: Somatic Embryogenesis Embryogenic_Callus 1. Embryogenic Callus (from 2,4-D medium) Development_Medium 2. Transfer to Development Medium (low/no 2,4-D) Embryogenic_Callus->Development_Medium Embryo_Development 3. Somatic Embryo Development Development_Medium->Embryo_Development Maturation_Medium 4. Transfer to Maturation Medium Embryo_Development->Maturation_Medium Germination 5. Germination on Hormone-Free Medium Maturation_Medium->Germination Plantlet 6. Plantlet Formation Germination->Plantlet

Caption: Workflow for somatic embryogenesis from 2,4-D induced callus.

Conclusion

2,4-Dichlorophenoxyacetic acid remains an indispensable tool in the field of plant cell culture. Its potent and stable auxin-like activity allows for the reliable induction of callus and the initiation of somatic embryogenesis from a diverse range of plant species. A thorough understanding of its concentration-dependent effects and the optimization of experimental protocols are paramount to successfully harnessing the potential of this versatile synthetic auxin for fundamental research, crop improvement, and the production of valuable plant-derived compounds. This guide provides a foundational resource for professionals in plant science and drug development to effectively utilize 2,4-D in their research endeavors.

References

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 2,4-Dichlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today illuminates the significant, yet often overlooked, research applications of 2,4-Dichlorophenylacetic acid. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the compound's pivotal role as a synthetic precursor to major pharmaceuticals and exploring its potential for direct biological activity.

This guide clarifies the critical distinction between this compound and its more widely known structural analog, the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), a point of frequent confusion in existing literature. The primary focus of this whitepaper is to delineate the established and prospective research avenues for this compound in the pharmaceutical and life sciences sectors.

Key Research Applications

The principal application of this compound lies in its function as a versatile intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs).[1] Its unique chemical structure provides a robust scaffold for the development of a range of therapeutic agents.[1]

Precursor to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The Synthesis of Diclofenac (B195802)

This compound is a key building block in the synthesis of diclofenac, a potent and widely prescribed NSAID for the management of pain and inflammatory conditions.[2][3] Diclofenac functions primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade.[4] The synthesis of diclofenac from this compound derivatives is a cornerstone of its industrial production.

Experimental Workflow: Synthesis of Diclofenac from a this compound Precursor

G cluster_0 Step 1: Amination cluster_1 Step 2: Cyclization (Conceptual) cluster_2 Step 3: Hydrolysis A 2-chlorophenylacetic acid C N-(2,6-dichlorophenyl)-2-aminophenylacetic acid A->C Condensation B 2,6-dichloroaniline B->C D Intramolecular Cyclization C->D E Diclofenac D->E

Caption: Conceptual workflow for the synthesis of Diclofenac.

Intermediate in the Synthesis of Antihypertensive Agents: The Case of Guanfacine (B1203898)

This compound also serves as a crucial intermediate in the synthesis of guanfacine, a selective alpha-2A adrenergic receptor agonist.[5][6][7] Guanfacine is utilized in the treatment of hypertension and attention deficit hyperactivity disorder (ADHD).[5][7] The synthesis involves the condensation of a this compound derivative with guanidine.[6]

Experimental Workflow: Synthesis of Guanfacine

G cluster_0 Step 1: Activation cluster_1 Step 2: Condensation A This compound B Activated Intermediate (e.g., Acid Chloride) A->B Thionyl Chloride D Guanfacine B->D C Guanidine C->D

Caption: Simplified workflow for the synthesis of Guanfacine.

Potential Direct Biological Activities

While the primary recognized role of this compound is as a synthetic intermediate, its structural similarity to biologically active molecules suggests a potential for direct pharmacological effects. Further research is warranted to explore these possibilities.

Anti-Inflammatory and Analgesic Potential

Given that this compound is a core component of the NSAID diclofenac, it is plausible that the parent molecule itself may possess intrinsic anti-inflammatory and analgesic properties.[1] Future in-vitro and in-vivo studies are necessary to quantify this potential activity, for instance, through cyclooxygenase (COX) inhibition assays and animal models of inflammation and pain.

Quantitative Data Summary

Currently, there is a notable absence of publicly available quantitative data specifically detailing the direct biological activity of this compound. The vast majority of toxicological and pharmacological data is attributed to its close structural relative, 2,4-Dichlorophenoxyacetic acid (2,4-D). The table below highlights the key areas where data is needed to build a comprehensive profile of this compound.

ParameterThis compound2,4-Dichlorophenoxyacetic acid (2,4-D)
Anti-Inflammatory Activity (IC50 for COX-1) Data Not AvailableData Not Available
Anti-Inflammatory Activity (IC50 for COX-2) Data Not AvailableHigh affinity suggested in silico[1]
Analgesic Activity (ED50) Data Not AvailableData Not Available
Acute Oral LD50 (Rat) Data Not Available639 mg/kg[8]
Developmental Toxicity (NOAEL) Data Not Available25 mg/kg/day[9]

Experimental Protocols

Detailed experimental protocols for the synthesis of pharmaceuticals using this compound are often proprietary. However, based on established chemical principles, the following provides a generalized methodology for its use in the synthesis of diclofenac.

General Protocol for the Synthesis of Diclofenac via Ullmann Condensation

Objective: To synthesize Diclofenac through the condensation of a this compound derivative and an aniline (B41778) derivative.

Materials:

  • 2-chlorophenylacetic acid

  • 2,6-dichloroaniline

  • Copper catalyst (e.g., copper(I) iodide)

  • Base (e.g., potassium carbonate)

  • High-boiling point solvent (e.g., N,N-Dimethylformamide)

  • Hydrochloric acid

  • Organic solvents for extraction and purification

Procedure:

  • Condensation: A mixture of 2-chlorophenylacetic acid, 2,6-dichloroaniline, copper catalyst, and base is heated in a high-boiling point solvent under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with hydrochloric acid to precipitate the crude product.

  • Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent or by column chromatography to yield pure Diclofenac.

Future Research Directions

The established utility of this compound as a key synthetic intermediate underscores its importance in pharmaceutical development. Future research should focus on two key areas:

  • Exploration of Direct Biological Activity: A thorough investigation into the direct pharmacological effects of this compound is warranted. This includes in-vitro screening against a panel of biological targets, particularly those involved in inflammation and pain signaling pathways.

  • Development of Novel Derivatives: The core structure of this compound can be further modified to generate novel derivatives with potentially enhanced or unique therapeutic properties. This could lead to the discovery of new drug candidates with improved efficacy and safety profiles.

References

An In-depth Technical Guide to 2,4-Dichlorophenylacetic Acid and its Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 2,4-Dichlorophenylacetic acid (2,4-DPAA) and its analogues, with a primary focus on their therapeutic potential as enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the synthesis, biological activity, and mechanisms of action of these compounds. A significant portion of this guide is dedicated to their role as aldose reductase inhibitors, a key target in the management of diabetic complications. Furthermore, the guide explores the multifaceted pharmacological profile of Lonidamine (B1675067), a notable analogue with significant anti-cancer properties. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of the subject matter.

Introduction

This compound (2,4-DPAA) is a halogenated derivative of phenylacetic acid. While structurally distinct from the widely known herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), 2,4-DPAA and its analogues have garnered significant interest in the field of medicinal chemistry. Research has primarily focused on their ability to inhibit various enzymes, with aldose reductase being a prominent target. Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes overactive under hyperglycemic conditions, leading to the accumulation of sorbitol and subsequent cellular damage implicated in diabetic complications such as neuropathy, retinopathy, and nephropathy.

This guide will delve into the structure-activity relationships (SAR) of 2,4-DPAA analogues as aldose reductase inhibitors, providing a basis for the rational design of more potent and selective therapeutic agents. Additionally, this document will explore the biological activities of Lonidamine, an indazole-3-carboxylic acid derivative that shares a dichlorobenzyl moiety with 2,4-DPAA. Lonidamine exhibits a unique anti-cancer mechanism by targeting cellular energy metabolism, specifically inhibiting hexokinase and the mitochondrial pyruvate (B1213749) carrier.

Synthesis of this compound and its Analogues

The synthesis of this compound and its derivatives can be achieved through various established organic chemistry methodologies. A common approach involves the carbonylation of 2,4-dichlorobenzyl chloride.

General Synthesis Protocol for this compound via Carbonylation

This protocol describes a high-yield synthesis of this compound from 2,4-dichlorobenzyl chloride.

Materials:

  • 2,4-Dichlorobenzyl chloride (0.01 mol)

  • Dimethyl-biguanide (DMB) (10 mL)

  • Sodium hydroxide (B78521) (NaOH) solution (4 M, 8 mL)

  • Tetraethylammonium chloride (TEAC) (0.18 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.13 mmol)

  • Carbon monoxide (CO) gas (1.5 MPa)

  • Xylene

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (B1210297) (for extraction)

Procedure:

  • To a reaction vessel, add 2,4-dichlorobenzyl chloride, DMB, 4 M NaOH solution, TEAC, and the palladium catalyst.

  • Pressurize the reaction vessel with carbon monoxide to 1.5 MPa.

  • Heat the reaction mixture to 80°C and maintain for 20 hours with stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the aqueous phase with hydrochloric acid to precipitate the product.

  • Extract the product with ethyl acetate.

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

This method can be adapted for the synthesis of various analogues by using appropriately substituted benzyl (B1604629) chloride starting materials. Further modifications, such as esterification or amidation of the resulting carboxylic acid, can be employed to generate a diverse library of compounds.

Biological Activity and Mechanism of Action

The biological activities of 2,4-DPAA and its analogues are diverse, with the most extensively studied being their role as enzyme inhibitors.

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which converts glucose to sorbitol. In diabetic patients with hyperglycemia, the increased flux through this pathway leads to the accumulation of sorbitol in tissues, causing osmotic stress and contributing to diabetic complications. Therefore, inhibitors of aldose reductase are of significant therapeutic interest.

2,4-DPAA analogues act as inhibitors of aldose reductase, preventing the conversion of glucose to sorbitol. By blocking this enzymatic step, these compounds can mitigate the downstream pathological effects of sorbitol accumulation.

The following diagram illustrates the polyol pathway and the point of intervention for aldose reductase inhibitors.

Polyol_Pathway Glucose Glucose AR Aldose Reductase (ALR2) Glucose->AR High Glucose (Hyperglycemia) Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Sorbitol->Complications Accumulation leads to Osmotic Stress Fructose Fructose AR->Sorbitol NADP NADP+ AR->NADP SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AR NAD NAD+ NAD->SDH Inhibitor 2,4-DPAA Analogues Inhibitor->AR

Caption: The Polyol Pathway and the inhibitory action of 2,4-DPAA analogues.

Lonidamine: A Multifaceted Anti-Cancer Analogue

Lonidamine, a derivative of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, is a significant analogue that has been investigated for its anti-cancer properties. Its mechanism of action is distinct from traditional chemotherapeutic agents and centers on the disruption of tumor cell energy metabolism.

Lonidamine exerts its anti-cancer effects through multiple mechanisms:

  • Inhibition of Hexokinase: Lonidamine inhibits mitochondrially-bound hexokinase, a key enzyme in the initial step of glycolysis. Tumor cells often exhibit high rates of glycolysis (the Warburg effect), and by inhibiting this pathway, Lonidamine depletes the cancer cells of ATP.[1]

  • Inhibition of Mitochondrial Pyruvate Carrier (MPC): Lonidamine potently inhibits the transport of pyruvate into the mitochondria, a crucial step for oxidative phosphorylation.[2][3]

  • Inhibition of Mitochondrial Respiratory Chain: Lonidamine can inhibit the succinate-ubiquinone reductase activity of Complex II in the electron transport chain.[2][3]

  • Induction of Reactive Oxygen Species (ROS): By disrupting the electron transport chain, Lonidamine can lead to the generation of ROS, inducing oxidative stress and apoptosis in cancer cells.[3]

The following diagram illustrates the key molecular targets of Lonidamine in a cancer cell.

Lonidamine_Mechanism cluster_cell Cancer Cell cluster_mito Mitochondrion Glucose Glucose HK Hexokinase Glucose->HK G6P Glucose-6-P Pyruvate Pyruvate G6P->Pyruvate Lactate Lactate Pyruvate->Lactate MPC Mitochondrial Pyruvate Carrier Pyruvate->MPC HK->G6P ATP_glyc ATP HK->ATP_glyc Pyruvate_mito Pyruvate TCA TCA Cycle Pyruvate_mito->TCA MPC->Pyruvate_mito ETC Electron Transport Chain (Complex II) TCA->ETC ATP_prod ATP Production (OxPhos) ETC->ATP_prod ROS ROS ETC->ROS Apoptosis Apoptosis ROS->Apoptosis Lonidamine Lonidamine Lonidamine->HK Lonidamine->MPC Lonidamine->ETC

Caption: Key molecular targets of Lonidamine in cancer cell energy metabolism.

Quantitative Data

The following tables summarize the in vitro biological activities of 2,4-DPAA analogues as aldose reductase inhibitors and the cytotoxic effects of Lonidamine.

Table 1: Aldose Reductase Inhibitory Activity of Phenylacetic Acid Derivatives
CompoundSubstitution PatternIC₅₀ (µM)Source
5dbenzyloxyphenylacetic acid derivative20.9[4]
NZ-3143-(3-nitrobenzyl)-2,4,5-trioxoimidazolidine-1-acetic acid-[5]
-Thiazolidine-2,4-dione hybrid0.16[6]
-Acetic acid derivative with a quinazolin-4(3H)-one ring- (Ki = 61.20 ± 10.18 nM)[6]
Hirsutrin-4.78[7]
3'-methoxyhirsutrin-5.67[7]
Quercetin (Control)-6.92[7]

Note: IC₅₀ values can vary depending on the specific assay conditions and the source of the enzyme.

Table 2: Cytotoxic Activity of Lonidamine against various Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM)Source
A549Human Lung Cancer280[8]
H1299Human Lung Cancer-[9]
4T1Mouse Breast Cancer152.9[2]
786-0Human Kidney Cancer120.43[2]
HCT-116Human Colon Cancer~22[10]
HepG2Human Liver Cancer~22[10]
MDA-MB-231Human Breast Cancer-[11]
Hs578THuman Breast Cancer-[11]
H2030BrM3Human Lung Cancer- (Mito-LND IC₅₀ much lower)[12]

Note: IC₅₀ values for Lonidamine can vary significantly between different cell lines and experimental conditions.

Experimental Protocols

In Vitro Aldose Reductase Inhibition Assay (Spectrophotometric Method)

This protocol describes a standard method for determining the inhibitory activity of compounds against aldose reductase by monitoring the decrease in NADPH absorbance at 340 nm.

Materials and Reagents:

  • Purified recombinant human aldose reductase (ALR2) or rat lens homogenate

  • 0.067 M Phosphate (B84403) buffer, pH 6.2

  • β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH) stock solution (e.g., 2.5 mM in phosphate buffer)

  • DL-Glyceraldehyde stock solution (e.g., 50 mM in phosphate buffer)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (e.g., Epalrestat)

  • UV-Vis Spectrophotometer or microplate reader capable of reading at 340 nm

  • 96-well UV-transparent microplates or quartz cuvettes

  • Incubator or water bath at 37°C

Experimental Workflow:

Aldose_Reductase_Assay_Workflow A Reagent Preparation (Buffer, NADPH, Substrate, Enzyme, Inhibitors) B Assay Plate Preparation (Add buffer, NADPH, and inhibitor/vehicle to wells) A->B C Enzyme Addition and Pre-incubation (Add enzyme solution and incubate at 37°C for 5-10 min) B->C D Reaction Initiation (Add substrate to start the reaction) C->D E Kinetic Measurement (Monitor absorbance decrease at 340 nm over time) D->E F Data Analysis (Calculate reaction rates, % inhibition, and IC₅₀ values) E->F

Caption: Experimental workflow for the in vitro aldose reductase inhibition assay.

Procedure:

  • Reagent Preparation: Prepare all solutions as described in the materials section. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

  • Assay Setup: In a 96-well plate or cuvettes, prepare the following reaction mixtures (total volume of 200 µL for a 96-well plate):

    • Blank: Phosphate buffer.

    • Control: Phosphate buffer, NADPH, and enzyme solution.

    • Test: Phosphate buffer, NADPH, enzyme solution, and test compound at various concentrations.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the reaction by adding the DL-glyceraldehyde substrate to all wells except the blank.

  • Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm in kinetic mode at 37°C for 10-15 minutes, taking readings every 30-60 seconds.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound and its analogues represent a promising class of compounds with significant therapeutic potential, particularly as inhibitors of aldose reductase for the management of diabetic complications. The structure-activity relationship studies highlighted in this guide provide a valuable framework for the design of novel, more potent, and selective inhibitors. Furthermore, the multifaceted anti-cancer activity of the analogue Lonidamine, through its unique targeting of tumor cell energy metabolism, opens avenues for the development of new oncologic therapies. The detailed experimental protocols and pathway diagrams provided herein are intended to serve as a valuable resource for researchers and drug development professionals in their efforts to further explore and exploit the therapeutic potential of this versatile chemical scaffold. Continued investigation into the synthesis of diverse analogues and their comprehensive biological evaluation is warranted to unlock the full clinical potential of this compound derivatives.

References

spectroscopic data for 2,4-Dichlorophenylacetic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 2,4-Dichlorophenylacetic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the analytical data of a compound is paramount. This guide provides a detailed overview of the spectroscopic data for this compound, a compound of interest in various chemical and pharmaceutical research areas. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data

The spectroscopic data for this compound is summarized below, offering a comprehensive analytical profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.32d1HAr-H
7.14dd1HAr-H
6.95d1HAr-H
3.65s2H-CH₂-
11.5 (approx.)br s1H-COOH

¹³C NMR (Carbon-13 NMR) Data [1][2]

Chemical Shift (δ) ppmAssignment
171.5C=O (Carboxylic Acid)
135.2Ar-C
132.0Ar-C
130.5Ar-C
129.8Ar-C
127.5Ar-C
125.0Ar-C
39.5-CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
2900-3100BroadO-H stretch (Carboxylic Acid)
1700-1725StrongC=O stretch (Carboxylic Acid)
1600, 1475MediumC=C stretch (Aromatic)
1200-1300StrongC-O stretch
1000-1100StrongC-Cl stretch
600-800StrongC-H bend (Aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.[3][4]

m/zRelative Intensity (%)Assignment
204/206/208~100 / ~65 / ~10[M]⁺ (Molecular Ion)
159/161High[M - COOH]⁺
125Moderate[M - CH₂COOH - Cl]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy Protocol

A generalized protocol for obtaining NMR spectra of a solid organic compound like this compound is as follows:[5][6]

  • Sample Preparation :

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆).

    • Ensure the compound is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean 5 mm NMR tube.

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the field on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is crucial for high-resolution spectra.

  • Data Acquisition :

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the internal standard (TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy Protocol

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining the IR spectrum of a solid sample.[7]

  • Sample Preparation :

    • Place a small amount of solid this compound directly onto the ATR crystal. No extensive sample preparation is required.

  • Instrument Setup :

    • Ensure the ATR accessory is correctly installed in the FTIR spectrometer.

    • Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition :

    • Apply pressure to the sample using the ATR pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing :

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the significant absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

Electron Ionization (EI) is a common ionization technique for the mass spectrometry of relatively volatile organic compounds.[8][9][10]

  • Sample Introduction :

    • Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[8]

  • Ionization :

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the molecules to ionize, primarily forming a molecular ion ([M]⁺), and to fragment into smaller charged species.

  • Mass Analysis :

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing :

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

    • Analyze the spectrum to identify the molecular ion peak and interpret the major fragment ions to deduce the structure of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques described.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Conclusion Final Elucidation MS Mass Spectrometry (MS) MolecularFormula Molecular Weight & Elemental Composition MS->MolecularFormula Provides IR Infrared (IR) Spectroscopy FunctionalGroups Functional Groups IR->FunctionalGroups Identifies NMR NMR Spectroscopy Connectivity Connectivity & Stereochemistry NMR->Connectivity Determines Structure Final Molecular Structure MolecularFormula->Structure FunctionalGroups->Structure Connectivity->Structure

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4-Dichlorophenylacetic Acid from Phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Research & Development Professionals

These notes provide a comprehensive overview of the synthetic pathway for 2,4-Dichlorophenylacetic acid, a significant compound in the agrochemical industry, starting from phenol (B47542). The primary route detailed is the post-chlorination method, which involves the synthesis of an intermediate, phenoxyacetic acid, followed by its chlorination.

I. Overview of Synthetic Pathway

The synthesis of this compound (2,4-D) from phenol is predominantly achieved via a two-step process. This "post-chlorination" route is a common industrial method.[1] The first step is a Williamson ether synthesis to produce phenoxyacetic acid. The second step involves the selective chlorination of the phenoxyacetic acid intermediate at the 2 and 4 positions of the phenyl ring.[2][3]

An alternative "pre-chlorination" pathway exists where phenol is first chlorinated to 2,4-dichlorophenol, which is then reacted with chloroacetic acid.[2][4][5][6] However, this document will focus on the post-chlorination route.

Synthesis_Pathway Phenol Phenol PAA Phenoxyacetic Acid Phenol->PAA + Chloroacetic Acid (NaOH) DPAA This compound PAA->DPAA + Chlorinating Agent (e.g., Cl2, Catalyst)

Caption: Post-chlorination synthesis pathway of this compound from phenol.

II. Experimental Protocols

A. Step 1: Synthesis of Phenoxyacetic Acid

This procedure is based on the Williamson ether synthesis, where sodium phenoxide, formed in situ, reacts with a salt of chloroacetic acid.[2][7][8]

Protocol:

  • Preparation of Sodium Chloroacetate (B1199739): In a suitable reaction vessel, dissolve chloroacetic acid in deionized water under an ice-water bath. Adjust the pH to 8-9 using a 30% sodium hydroxide (B78521) (NaOH) solution to form sodium chloroacetate.[7]

  • Preparation of Sodium Phenoxide: In a separate vessel, dissolve sodium hydroxide in a mixture of deionized water and ethanol. Slowly add phenol to this solution with constant stirring at room temperature.[7]

  • Condensation Reaction: Add the prepared sodium chloroacetate solution to the sodium phenoxide solution.[7] Heat the mixture to reflux (approximately 100-102°C) for several hours (e.g., 2-5 hours).[2][7]

  • Acidification and Isolation: After cooling the reaction mixture to room temperature, acidify it to a pH of 1-4 with hydrochloric acid (HCl).[2][7] This will cause the phenoxyacetic acid to precipitate as a white solid.

  • Purification: Filter the crude product and wash it with dilute hydrochloric acid.[7] For further purification, the crude product can be dispersed in heated deionized water, dissolved by adjusting the pH to 8.0 with a saturated potassium carbonate solution, and filtered. The filtrate is then re-acidified with HCl to precipitate the pure phenoxyacetic acid.[7]

  • Drying: The final product is filtered, washed, and dried under vacuum.[7]

Step1_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction & Isolation cluster_purification Purification chloroacetic_acid Chloroacetic Acid + NaOH (pH 8-9) sodium_chloroacetate Sodium Chloroacetate Soln. chloroacetic_acid->sodium_chloroacetate Forms phenol_naoh Phenol + NaOH (in Water/Ethanol) sodium_phenoxide Sodium Phenoxide Soln. phenol_naoh->sodium_phenoxide Forms mixing Mix Reagent Solutions sodium_chloroacetate->mixing sodium_phenoxide->mixing reflux Reflux (102°C, 5h) mixing->reflux cool Cool to Room Temp. reflux->cool acidify Acidify with HCl (pH 1-2) cool->acidify precipitate Precipitation of Crude Product acidify->precipitate filter_wash Filter & Wash Crude Solid precipitate->filter_wash redissolve Redissolve in K2CO3 filter_wash->redissolve reprecipitate Reprecipitate with HCl redissolve->reprecipitate final_filter Filter, Wash & Dry reprecipitate->final_filter final_product Pure Phenoxyacetic Acid final_filter->final_product

Caption: Experimental workflow for the synthesis of phenoxyacetic acid.

B. Step 2: Chlorination of Phenoxyacetic Acid

The synthesized phenoxyacetic acid is chlorinated to yield the final product. Several methods have been reported, differing in the chlorinating agent and reaction conditions.

Protocol 2.1: Direct Chlorination with Chlorine Gas This method involves passing chlorine gas through molten phenoxyacetic acid.[3]

  • Melt Phenoxyacetic Acid: Heat the phenoxyacetic acid in a reaction vessel equipped with a gas inlet and mechanical stirrer until it melts (melting point is ~98-100°C).

  • Introduce Chlorine: Pass chlorine gas through the molten reactant.[3]

  • Temperature Control: Gradually increase the temperature during the chlorination to keep the reaction mixture in a molten state, as the melting point of the chlorinated products increases. The temperature should be maintained above the melting point of the final product (2,4-D melts at ~140°C) but not excessively high to avoid degradation.[3]

  • Reaction Monitoring: Continue the introduction of chlorine until approximately two molar equivalents have been added per mole of phenoxyacetic acid.[3]

  • Work-up: Cool the reaction mixture to allow the this compound to solidify. The product can be purified by recrystallization.

Protocol 2.2: Catalytic Chlorination This approach uses a catalyst in a solvent system, which can offer better control and selectivity.[1][2]

  • Dissolution: Dissolve the phenoxyacetic acid in a suitable solvent system, such as a mixture of acetic acid and water or another organic solvent.[1][2]

  • Catalyst Addition: Add a catalyst. Examples include iron phthalocyanine[2] or a molecular sieve.[1]

  • Chlorination: Introduce chlorine gas into the stirred solution.[1][2] The reaction is typically carried out at an elevated temperature (e.g., 75°C).[2]

  • Completion and Isolation: After the reaction is complete (e.g., 35-50 minutes), remove any generated hydrogen chloride and excess chlorine.[1][2]

  • Purification: Cool the reaction mixture to induce crystallization of the product.[1] The solid is then filtered, washed, and dried to yield the final this compound.[1][2]

III. Data Presentation

The following tables summarize quantitative data extracted from various synthesis protocols.

Table 1: Reagents and Conditions for Phenoxyacetic Acid Synthesis

ParameterValue / DescriptionSource
Reactants
Phenol1.0 molar equivalent[7]
Chloroacetic Acid1.2 molar equivalents[7]
Sodium Hydroxide~3.2 molar equivalents (total)[7]
Solvent Water / Ethanol mixture[7]
Reaction Temp. 102°C (Reflux)[7]
Reaction Time 5 hours[7]
Yield ~75%[7]

Table 2: Conditions for Chlorination of Phenoxyacetic Acid

ParameterMethod 2.1: Direct ChlorinationMethod 2.2: Catalytic ChlorinationSource
Chlorinating Agent Chlorine Gas (Cl₂)Chlorine Gas (Cl₂)[2][3]
Solvent None (molten reactant)Acetic Acid / Water[2][3]
Catalyst NoneIron Phthalocyanine (0.1 mol%)[2]
Temperature >140°C (molten state)75°C[2][3]
Reaction Time Not specified, monitor Cl₂ uptake35-50 minutes[2]
Yield High yields reported>96%[1][3]

IV. Safety and Handling

  • Phenol: Highly toxic and corrosive. Causes severe skin burns and eye damage. It can be fatal if swallowed, inhaled, or in contact with skin. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical safety goggles.

  • Chloroacetic Acid: Toxic and corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Use with extreme caution and appropriate PPE.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.

  • Chlorine Gas: Highly toxic and corrosive to the respiratory tract. Inhalation can be fatal. All operations involving chlorine gas must be conducted in a certified fume hood with a proper gas scrubbing system.

  • This compound: Harmful if swallowed. Causes serious eye damage and may cause an allergic skin reaction.[4] Standard laboratory PPE should be worn when handling the final product.

All experimental work should be preceded by a thorough risk assessment. Consult Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,4-Dichlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the laboratory-scale synthesis of 2,4-Dichlorophenylacetic acid. This compound serves as a valuable building block in the development of various pharmaceuticals and agrochemicals.

Physicochemical Properties

PropertyValue
CAS Number19719-28-9
Molecular FormulaC₈H₆Cl₂O₂
Molecular Weight205.04 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point129-131 °C

Synthesis Overview

The laboratory-scale synthesis of this compound can be effectively carried out in a three-step process starting from 2,4-dichlorotoluene. The overall synthetic pathway involves:

  • Free-Radical Chlorination: 2,4-Dichlorotoluene is converted to 2,4-dichlorobenzyl chloride.

  • Cyanation: 2,4-Dichlorobenzyl chloride is reacted with a cyanide salt to produce 2,4-dichlorobenzyl cyanide.

  • Hydrolysis: The nitrile group of 2,4-dichlorobenzyl cyanide is hydrolyzed to yield the final product, this compound.

A schematic of this synthesis pathway is provided below.

G cluster_0 Synthesis Pathway 2_4_Dichlorotoluene 2,4-Dichlorotoluene 2_4_Dichlorobenzyl_chloride 2,4-Dichlorobenzyl chloride 2_4_Dichlorotoluene->2_4_Dichlorobenzyl_chloride  Free-Radical  Chlorination 2_4_Dichlorobenzyl_cyanide 2,4-Dichlorobenzyl cyanide 2_4_Dichlorobenzyl_chloride->2_4_Dichlorobenzyl_cyanide  Cyanation  (e.g., NaCN) 2_4_Dichlorophenylacetic_acid This compound 2_4_Dichlorobenzyl_cyanide->2_4_Dichlorophenylacetic_acid  Hydrolysis  (Acid or Base)

Figure 1: Synthesis Pathway of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for analogous compounds and represent a viable method for the synthesis of this compound.

Protocol 1: Free-Radical Chlorination of 2,4-Dichlorotoluene

This protocol describes the synthesis of 2,4-dichlorobenzyl chloride from 2,4-dichlorotoluene.

Materials:

  • 2,4-Dichlorotoluene

  • Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂)

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl peroxide - BPO)

  • An appropriate solvent (if necessary, though the reaction can often be run neat)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Gas inlet tube (if using chlorine gas)

  • Dropping funnel (if using sulfuryl chloride)

  • Heating mantle with a magnetic stirrer

  • UV lamp (for photochemical initiation, if not using a chemical initiator)

  • Apparatus for vacuum distillation

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry.

  • To the round-bottom flask, add 2,4-dichlorotoluene.

  • If using a chemical initiator, add a catalytic amount of AIBN or BPO to the flask.

  • Heat the reaction mixture to the desired temperature (typically between 80-130°C).[1]

  • If using chlorine gas, slowly bubble it through the heated reaction mixture under UV irradiation or in the presence of the chemical initiator.[1] Monitor the reaction progress by weight increase or GC analysis.

  • If using sulfuryl chloride, add it dropwise to the reaction mixture while maintaining the temperature. The reaction will generate HCl and SO₂ gas, which should be scrubbed.

  • Continue the reaction for 3-4 hours or until GC analysis indicates the consumption of the starting material.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the crude 2,4-dichlorobenzyl chloride by vacuum distillation.

Expected Yield:

Yields for this type of reaction are typically in the range of 60-85%.

Protocol 2: Cyanation of 2,4-Dichlorobenzyl Chloride

This protocol details the conversion of 2,4-dichlorobenzyl chloride to 2,4-dichlorobenzyl cyanide.

Materials:

  • 2,4-Dichlorobenzyl chloride

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Ethanol (B145695)

  • Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2,4-dichlorobenzyl chloride in ethanol.

  • In a separate beaker, prepare a solution of sodium cyanide in a minimal amount of water and add it to the ethanolic solution of 2,4-dichlorobenzyl chloride.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC analysis.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • Evaporate the ethanol from the filtrate using a rotary evaporator to obtain the crude 2,4-dichlorobenzyl cyanide. This crude product can often be used in the next step without further purification.

Expected Yield:

Yields for this nucleophilic substitution reaction are generally high.

Protocol 3: Hydrolysis of 2,4-Dichlorobenzyl Cyanide

This protocol describes the final step, the hydrolysis of 2,4-dichlorobenzyl cyanide to this compound.

Materials:

  • Crude 2,4-Dichlorobenzyl cyanide

  • Sulfuric acid (H₂SO₄) or Sodium hydroxide (B78521) (NaOH)

  • Water

  • Diethyl ether or other suitable extraction solvent

  • Hydrochloric acid (HCl) for acidification

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beaker

  • Buchner funnel and flask

  • pH paper or pH meter

Procedure (Acid Hydrolysis):

  • In a round-bottom flask, cautiously add concentrated sulfuric acid to water to prepare a dilute solution.

  • Add the crude 2,4-dichlorobenzyl cyanide to the sulfuric acid solution.

  • Heat the mixture to reflux and stir for several hours. The hydrolysis is typically complete after about 45 minutes to 3 hours of refluxing.[2]

  • Cool the reaction mixture to room temperature and then pour it into a beaker containing cold water or ice.

  • The this compound will precipitate as a solid. Collect the solid by filtration.

  • Wash the crude product with cold water.

  • For purification, recrystallize the crude product from aqueous ethanol.

  • Dry the purified crystals under vacuum.

Procedure (Alkaline Hydrolysis):

  • In a round-bottom flask, dissolve the crude 2,4-dichlorobenzyl cyanide in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux overnight.[3]

  • After cooling, transfer the reaction mixture to a separatory funnel and extract with diethyl ether to remove any unreacted starting material or non-acidic byproducts.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2.

  • The this compound will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize from aqueous ethanol for further purification if necessary.

Expected Yield:

The hydrolysis step typically proceeds with good yields, often around 60% or higher from the corresponding benzyl (B1604629) cyanide.[3]

Workflow and Data Management

A well-structured workflow is essential for reproducible synthesis and accurate data collection.

G cluster_1 Experimental Workflow Start Start: 2,4-Dichlorotoluene Chlorination Step 1: Free-Radical Chlorination Start->Chlorination Purification_1 Purification: Vacuum Distillation Chlorination->Purification_1 Cyanation Step 2: Cyanation Purification_1->Cyanation Workup_2 Workup: Filtration & Evaporation Cyanation->Workup_2 Hydrolysis Step 3: Hydrolysis Workup_2->Hydrolysis Purification_3 Purification: Recrystallization Hydrolysis->Purification_3 Characterization Characterization: MP, NMR, IR Purification_3->Characterization End End Product: This compound Characterization->End

References

Application Notes and Protocols for the Purification of 2,4-Dichlorophenylacetic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorophenylacetic acid (2,4-D), a synthetic auxin, is a widely used herbicide. For its application in research and development, particularly in drug development and physiological studies, a high degree of purity is essential. Recrystallization is a robust and effective technique for the purification of solid organic compounds like 2,4-D. This document provides detailed protocols for the purification of this compound using a mixed-solvent recrystallization method with an ethanol-water system. The protocol is designed to remove impurities, such as starting materials from synthesis (e.g., 2,4-dichlorophenol) and by-products, yielding a product of high purity.

Physicochemical Data of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValueReference
Molecular FormulaC₈H₆Cl₂O₃[1]
Molecular Weight221.04 g/mol [1]
AppearanceWhite to light tan crystalline solid[2]
Melting Point138-141 °C[1]
Solubility in Water (25 °C)Slightly soluble[1]
Solubility in Organic SolventsSoluble in ethanol (B145695), diethyl ether, acetone[1][3]

Solubility Data for Recrystallization Solvent System

The selection of an appropriate solvent system is critical for successful recrystallization. This compound exhibits good solubility in ethanol when hot and poor solubility when cold. Water is used as an anti-solvent to reduce the solubility of 2,4-D at lower temperatures, thereby inducing crystallization.

SolventSolubilityReference
Ethanol (95%)100 mg/mL (with heating)[4]
WaterRelatively low, pH-dependent[3]
Ethanol-Water MixtureHigh at elevated temperatures, low at room temperatureGeneral recrystallization principle

Experimental Protocol: Recrystallization of this compound

This protocol details the step-by-step procedure for the purification of this compound by recrystallization from an ethanol-water mixture.

4.1. Materials and Equipment

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

  • Drying oven or vacuum desiccator

4.2. Safety Precautions

  • This compound is harmful if swallowed and can cause serious eye irritation.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethanol is flammable; avoid open flames.

4.3. Recrystallization Procedure

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask.

    • For every 1 gram of crude product, add 10 mL of 95% ethanol.

    • Add a magnetic stir bar to the flask.

    • Gently heat the mixture while stirring using a heating mantle or a hot plate with a water bath.

    • Continue heating until the solid is completely dissolved. If the solid does not dissolve completely, add a minimal amount of additional hot ethanol dropwise until a clear solution is obtained. Avoid adding excessive solvent.

  • Hot Filtration (Optional):

    • If any insoluble impurities are visible in the hot solution, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a funnel (preferably with a short stem) on the heating source.

    • Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper into the clean, preheated flask. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • To the hot, clear solution, add hot deionized water dropwise while stirring until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol-water (1:1) mixture.

    • Turn on the vacuum source and pour the cold crystal slurry into the center of the funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

    • Wash the crystals in the funnel with a small amount of the cold ethanol-water mixture to remove any adhering impurities. It has been noted that washing with hot water (50-55 °C) can be effective in removing phenolic impurities[5].

    • Continue to draw air through the crystals for several minutes to help dry them.

  • Drying:

    • Carefully remove the filter paper with the crystals from the funnel and place it on a watch glass.

    • Dry the crystals in a drying oven at a moderate temperature (e.g., 60-70 °C) or in a vacuum desiccator until a constant weight is achieved.

4.4. Expected Results

The recrystallization process is expected to significantly improve the purity of the this compound.

ParameterBefore Recrystallization (Crude)After Recrystallization (Purified)Reference
PurityVariable (e.g., 92.0%)>98% (up to 99.5%)[5][6]
Yield-Typically 85-95%[5]
AppearanceOff-white to tan powderWhite crystalline solid[5]
Melting PointBroad range, lower than pure compoundSharp range, 138-141 °C[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the purification of this compound by recrystallization.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation cluster_drying Drying crude_24d Crude 2,4-D add_etoh Add Hot Ethanol crude_24d->add_etoh dissolve Complete Dissolution add_etoh->dissolve hot_filtration Filter Hot Solution dissolve->hot_filtration add_water Add Hot Water to Cloud Point dissolve->add_water hot_filtration->add_water cool_rt Slow Cool to Room Temp. add_water->cool_rt ice_bath Cool in Ice Bath cool_rt->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_24d Pure 2,4-D dry_crystals->pure_24d

Caption: Workflow for the purification of this compound.

Conclusion

The described recrystallization protocol provides a reliable method for the purification of this compound, yielding a high-purity product suitable for demanding research and development applications. By carefully controlling the dissolution, crystallization, and washing steps, researchers can effectively remove impurities and obtain a final product with the desired specifications. The provided quantitative data serves as a benchmark for expected outcomes, aiding in the assessment of the purification process's success.

References

Application Note: Quantification of 2,4-Dichlorophenylacetic Acid using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dichlorophenylacetic acid (2,4-D) is a common herbicide that requires sensitive and accurate quantification in various matrices for environmental monitoring, toxicological studies, and agricultural applications.[1][2][3] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for this purpose.[1][2][4] This application note details a reliable HPLC method for the determination of 2,4-D, adaptable to different sample types including water, soil, and biological fluids.

Principle

The method employs reversed-phase HPLC to separate 2,4-D from other components in the sample matrix. The separation is typically achieved on a C18 column using an isocratic or gradient mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an acidic aqueous buffer.[1][2][4][5] Quantification is performed by monitoring the UV absorbance of the analyte at a specific wavelength, commonly 230 nm or 283 nm.[1][4]

Chromatographic Conditions

A summary of typical HPLC conditions for 2,4-D analysis is presented in the table below. These parameters may require optimization based on the specific instrument and sample matrix.

ParameterCondition 1 (for Biological Samples)Condition 2 (for Environmental Samples)
HPLC System Agilent 1260 Infinity HPLC or equivalentStandard HPLC system with UV detector
Column XDB-C18 (4.6 mm x 250 mm, 5 µm)100-5-C18 (250 mm x 4.6 mm)
Mobile Phase Acetonitrile and 0.02 M ammonium (B1175870) acetate (B1210297) with 0.1% formic acid (gradient elution)[1][2]Acetonitrile:Deionized Water:Acetic Acid (80:19.5:0.5 v/v/v)[4]
Flow Rate 1.0 mL/min[1][2]1.0 mL/min[4]
Column Temp. Ambient or 40°C[4]40°C[4]
Detection UV at 230 nm[1][2]UV at 283 nm[4]
Injection Vol. 10 - 100 µL[4][5]20 - 100 µL[4]
Retention Time Approximately 4.7 ± 0.3 min[1]Not specified
Method Validation Data

The performance of the HPLC method is summarized in the following table, demonstrating its suitability for quantitative analysis.

ParameterResult (Biological Samples)Result (Water Samples)
Linearity Range 0.1 - 400 mg/L[1][2]0.01 - 50 µg/L[4]
Correlation Coeff. (R²) > 0.999[1]0.9999[4]
LOD Not specified0.004 µg/L[4]
LOQ 0.3 mg/L[1][2]0.01 µg/L[4]
Recovery Not specified95.98% - 115%[4]
Precision (RSD) Not specified0.19% - 6.72%[4]

Experimental Protocols

Reagents and Materials
  • This compound analytical standard (>96% purity)[1][2]

  • Acetonitrile (HPLC grade)[1][2][4]

  • Methanol (B129727) (HPLC grade)

  • Formic acid (analytical grade)[1][2]

  • Ammonium acetate (analytical grade)[1][2]

  • Acetic acid (glacial)[4]

  • Sodium chloride[4]

  • Hydrochloric acid (HCl)[4]

  • Sodium hydroxide (B78521) (NaOH)[4]

  • Ethyl acetate[5]

  • Anhydrous sodium sulfate[5]

  • Deionized water

  • Syringe filters (0.22 µm or 0.45 µm)[2][4]

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of 2,4-D standard in acetonitrile to obtain a final concentration of 1.0 mg/mL.[1][2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or an appropriate solvent to cover the desired calibration range (e.g., 0.1 to 400 mg/L for biological samples or 0.01 to 50 µg/L for water samples).[1][4]

Sample Preparation

The sample preparation method will vary depending on the matrix.

A. Biological Samples (e.g., Rat Serum) - Protein Precipitation [1][2]

  • To 100 µL of serum in a microcentrifuge tube, add 300 µL of acetonitrile.

  • Vortex the mixture for 3 minutes to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

B. Water Samples - Salting-Out Assisted Liquid-Liquid Extraction (SALLE) [4]

  • Take 4 mL of the water sample and adjust the pH to 2 using HCl or NaOH.

  • Add 1 mL of acetonitrile and 5 mL of a 5% (w/v) sodium chloride solution.

  • Vortex vigorously for 3 minutes to ensure thorough mixing and phase separation.

  • Collect the organic phase (acetonitrile layer).

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

C. Soil/Sediment Samples - Liquid-Solid Extraction [5]

  • For sediment, mix 100 g of the sample with 100 mL of distilled water and shake for 30 minutes. For soil, a Soxhlet extraction can be employed.

  • Filter the mixture and acidify the filtrate.

  • Perform a liquid-liquid extraction of the acidified filtrate with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness.

  • Reconstitute the residue in a known volume of methanol or mobile phase for HPLC analysis.

HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase or extracted blank matrix) to ensure no interfering peaks are present.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared samples.

  • Construct a calibration curve by plotting the peak area of 2,4-D against the concentration of the standards.

  • Determine the concentration of 2,4-D in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, Serum) Extraction Sample Extraction/ Cleanup Sample->Extraction Standard_Prep Standard Solution Preparation Injection Sample/Standard Injection Standard_Prep->Injection Extraction->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Calibration Calibration Curve Generation Detection->Calibration Quantification Quantification of 2,4-D Detection->Quantification Calibration->Quantification Report Result Reporting Quantification->Report

References

Application Note: Determination of 2,4-Dichlorophenylacetic Acid Residues by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely utilized systemic herbicide for the control of broadleaf weeds in various agricultural and non-crop environments.[1] Its extensive use raises concerns about potential residues in environmental samples such as water and soil, as well as in food products.[1] Consequently, the development of robust and sensitive analytical methods for the routine monitoring of 2,4-D residues is of significant importance. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of 2,4-D, offering high sensitivity and selectivity.[2][3] However, due to the polar nature of 2,4-D, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis.[1][2]

This application note provides a detailed protocol for the analysis of 2,4-D residues using GC-MS, covering sample preparation, derivatization, and instrument parameters.

Quantitative Data Summary

The performance of the GC-MS method for 2,4-D analysis can vary depending on the sample matrix, extraction efficiency, and derivatization procedure. The following tables summarize typical quantitative data from various studies.

Table 1: Method Performance in Water Samples

ParameterResultCitation
Limit of Detection (LOD)0.004 µg/L[4]
Limit of Quantification (LOQ)0.01 µg/L[4]
Linearity (R²)> 0.999[4]
Recovery95.98% - 115%[3][4]
Precision (RSD)0.22% - 6.74%[4]

Table 2: Method Performance in Soil and Sediment Samples

ParameterResultCitation
Recovery85% - 110%[5]

Table 3: Method Performance in Food Matrices (Soybean and Corn)

ParameterResultCitation
Limit of Quantification (LOQ)10 ng/g[6]
Recovery86% - 107%[6]
Precision (RSD)< 10%[6]

Experimental Protocols

This section details the methodologies for sample preparation, derivatization, and GC-MS analysis of 2,4-D residues.

Sample Preparation

The extraction procedure varies depending on the sample matrix.

Water Samples:

  • Measure 100 mL of the water sample into a separatory funnel.

  • Acidify the sample to a pH of approximately 1 with hydrochloric acid (HCl).[5]

  • Add 50 mL of a suitable organic solvent such as diethyl ether or dichloromethane.

  • Shake the funnel vigorously for 2-3 minutes and allow the layers to separate.

  • Collect the organic layer.

  • Repeat the extraction twice more with fresh portions of the organic solvent.[2]

  • Combine the organic extracts and dry them over anhydrous sodium sulfate (B86663).[2]

  • Concentrate the extract to a volume of 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.[2]

Soil and Sediment Samples:

  • Weigh 10-20 g of the homogenized soil or sediment sample into a centrifuge tube.[2]

  • Add a suitable extraction solvent, such as a mixture of acetone (B3395972) and water.

  • Homogenize or sonicate the mixture for 15-20 minutes to ensure efficient extraction.[2]

  • Centrifuge the sample to separate the solid and liquid phases.

  • Collect the supernatant (the liquid portion).

  • Repeat the extraction process twice more with fresh solvent.

  • Combine the extracts and proceed with solvent partitioning as described for water samples.

Derivatization

To increase the volatility of 2,4-D for GC analysis, the carboxylic acid group must be converted to an ester. Two common methods are described below.

Method A: Methylation with Diazomethane (B1218177) (Use with extreme caution)

  • Warning: Diazomethane is highly toxic and explosive. This procedure must be performed in a well-ventilated fume hood by experienced personnel.

  • To the dried sample extract, add a freshly prepared solution of diazomethane in diethyl ether dropwise until a faint yellow color persists.[2]

  • Allow the reaction to proceed for 10-15 minutes.[2]

  • Gently remove the excess diazomethane with a stream of nitrogen.[2]

  • Reconstitute the sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for GC-MS injection.[2]

Method B: Esterification with Boron Trifluoride (BF₃)-Methanol or BCl₃/2-chloroethanol (B45725) (Safer Alternative)

  • Add a solution of 14% (w/v) boron trifluoride in methanol (B129727) or a mixture of BCl₃ and 2-chloroethanol to the dried extract.[2][7]

  • Seal the vial and heat the mixture at 60-80°C for 30-60 minutes.[2]

  • After cooling, add water and a non-polar solvent like hexane.[2]

  • Shake the mixture and collect the organic layer containing the 2,4-D ester.[2]

  • Wash the organic layer with a dilute sodium bicarbonate solution and then with water.[2]

  • Dry the extract over anhydrous sodium sulfate and concentrate it for GC-MS analysis.[2]

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized 2,4-D.

Table 4: GC-MS Instrument Parameters

ParameterSettingCitation
Gas Chromatograph
ColumnDurabond-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar[8]
Carrier GasHelium[8]
Injection ModeSplitless[8]
Injection Volume1-2 µL
Injector Temperature250 °C[9]
Oven Temperature Program80°C (hold 1.2 min), then ramp at 20°C/min to 320°C (hold 2.0 min)[8]
Mass Spectrometer
Ionization ModeElectron Impact (EI)[8]
Monitored Ions (m/z) for 2,4-D Methyl Ester234 (Molecular Ion), 199, 162
Monitored Ions (m/z) for 2,4-DCA176, 178, 161[8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample_Collection Sample Collection (Water, Soil, etc.) Extraction Extraction with Organic Solvent Sample_Collection->Extraction Cleanup Cleanup and Concentration Extraction->Cleanup Derivatization Esterification (e.g., with BF3-Methanol) Cleanup->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Processing Data Processing and Quantification GC_MS_Analysis->Data_Processing

Caption: Experimental workflow for the GC-MS analysis of 2,4-D residues.

derivatization_pathway cluster_reactants Reactants cluster_product Product TwoFourD 2,4-Dichlorophenylacetic Acid (Non-volatile) Ester 2,4-D Ester (Volatile) TwoFourD->Ester Esterification Reaction Reagent Derivatizing Agent (e.g., BF3-Methanol) Reagent->Ester

Caption: Derivatization of 2,4-D for GC-MS analysis.

References

Application Notes and Protocols for the Preparation of Stock Solutions of 2,4-Dichlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin, a class of plant hormones, that is widely used in research and agriculture.[1][2] In laboratory settings, it is a common supplement in plant cell culture media, such as MS medium, to induce callus formation and maintain cells in an undifferentiated state.[1][2] Accurate and consistent preparation of a 2,4-D stock solution is crucial for experimental reproducibility. This document provides a detailed protocol for the preparation, storage, and safe handling of 2,4-D stock solutions. It is also used in the synthesis of various pharmaceutical agents, particularly in the development of anti-inflammatory drugs.

Data Presentation

A summary of the key quantitative data for 2,4-Dichlorophenylacetic acid is provided in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₈H₆Cl₂O₃[1]
Molecular Weight 221.04 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 136 - 140°C[1]
Solubility in Water 540 mg/L at 20°C, 677 mg/L at 25°C[1]
Solubility in Ethanol (B145695) (95%) 100 mg/mL[1][3]
Solubility in DMSO Approximately 30 mg/mL[4]
Storage (Solid) -20°C for long-term stability (≥ 4 years)[4]
Storage (Stock Solution) 2-8°C for several months; -20°C for indefinite storage[1]

Experimental Protocol: Preparation of a 1 mg/mL 2,4-D Stock Solution

This protocol details the steps to prepare a 1 mg/mL stock solution of 2,4-D, a commonly used concentration in plant cell culture.

Materials and Equipment:
  • 2,4-Dichlorophenoxyacetic acid (powder)

  • 95% Ethanol

  • Sterile distilled water

  • Analytical balance

  • 100 mL volumetric flask

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm) and syringe

  • Sterile storage bottles

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

1. Safety Precautions: Before starting, ensure you are wearing the appropriate PPE. 2,4-D can cause skin and eye irritation.[1][5] All handling of the powder and concentrated solutions should be performed in a chemical fume hood.

2. Weighing 2,4-D: Accurately weigh 100 mg of 2,4-D powder using an analytical balance and transfer it to a 100 mL volumetric flask.[1]

3. Dissolution:

  • Add a small amount of 95% ethanol (e.g., 1-2 mL) to the volumetric flask to dissolve the 2,4-D powder.[3] Gently swirl the flask to ensure all the powder is dissolved. Heat may be required to fully dissolve the compound at higher concentrations.[3]

  • Once the 2,4-D is completely dissolved in the ethanol, add sterile distilled water to bring the volume up to the 100 mL mark.

4. Sterilization:

  • Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle. Dilute aqueous solutions of 2,4-D can also be sterilized by autoclaving.[3]

5. Storage:

  • Label the storage bottle with the name of the solution (1 mg/mL 2,4-D), the date of preparation, and your initials.

  • Wrap the bottle in aluminum foil to protect it from light.[1]

  • For short-term storage (several months), the solution can be kept at 4°C.[1] For long-term storage, it is recommended to store the solution at -20°C.[1] Aqueous solutions are not recommended to be stored for more than one day.[4]

Mandatory Visualizations

Experimental Workflow

G Workflow for Preparing 2,4-D Stock Solution A 1. Weigh 100 mg of 2,4-D Powder B 2. Transfer to a 100 mL Volumetric Flask A->B C 3. Dissolve in a small amount of 95% Ethanol B->C D 4. Add sterile distilled water to the 100 mL mark C->D E 5. Sterilize through a 0.22 µm filter D->E F 6. Transfer to a sterile, light-protected storage bottle E->F G 7. Store at 4°C (short-term) or -20°C (long-term) F->G

Caption: Workflow for Preparing 2,4-D Stock Solution.

Safety and Handling Precautions

G Safety Precautions for Handling 2,4-D cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_emergency Emergency Procedures PPE1 Safety Goggles PPE2 Gloves PPE3 Lab Coat Handling1 Work in a Fume Hood Handling2 Avoid Inhalation, Ingestion, and Skin/Eye Contact Handling3 Wash Hands Thoroughly After Handling Emergency1 In case of eye contact, rinse with water for several minutes Emergency2 In case of skin contact, wash with soap and water Emergency3 Seek medical attention if symptoms persist

Caption: Safety Precautions for Handling 2,4-D.

References

Unlocking Plant Potential: 2,4-Dichlorophenylacetic Acid in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin, a class of plant growth regulators that plays a crucial role in controlling a wide array of physiological and developmental processes in plants.[1][2] While widely known for its use as a selective herbicide for broadleaf weeds, at lower concentrations, 2,4-D is an indispensable tool in plant tissue culture.[3][4] Its ability to mimic the natural auxin, indole-3-acetic acid (IAA), but with greater stability, makes it highly effective for inducing cell division and differentiation in vitro.[5][6] These application notes provide a comprehensive overview of the use of 2,4-D in plant tissue culture media, including detailed protocols for callus induction and somatic embryogenesis, and an exploration of its underlying signaling pathways.

Core Applications in Plant Tissue Culture

The primary applications of 2,4-D in plant tissue culture media include:

  • Callus Induction: 2,4-D is one of the most potent auxins for initiating the formation of callus, an undifferentiated mass of plant cells, from various explants.[7][8] This is a critical first step for micropropagation, genetic transformation, and the production of secondary metabolites.

  • Somatic Embryogenesis: It is widely used to induce somatic embryogenesis, the process by which somatic cells develop into structures resembling zygotic embryos.[9][10][11] This technique is valuable for large-scale clonal propagation of elite plant varieties.

  • Suspension Culture Initiation and Maintenance: 2,4-D is frequently added to liquid media to establish and maintain cell suspension cultures. These cultures are utilized for producing valuable secondary metabolites and for studying cellular processes.

  • Protoplast Culture: It can be a key component in the culture medium for protoplasts (plant cells without a cell wall), aiding in cell wall regeneration and subsequent cell division.

Quantitative Data Summary

The optimal concentration of 2,4-D can vary significantly depending on the plant species, explant type, and the desired outcome. The following tables summarize effective concentrations reported in various studies for callus induction.

Table 1: Effective Concentrations of 2,4-D for Callus Induction in Various Plant Species

Plant SpeciesExplantMedium2,4-D Concentration (mg/L)Callus Induction Frequency (%)Reference
Triticum aestivum (Wheat)Mature SeedsLS3.5100 (for genotype Pavon-76)[5][12]
Oryza sativa (Rice)Mature SeedsMS3.096.6[8]
Cocos nucifera L. (Coconut)AntherModified Eeuwens Y32031.25[13]
Physalis angulata L.LeafMS2.0100[14]
Capsicum frutescensStemMS0.367[15]
Phoenix dactylifera L. (Date Palm)Shoot tipsMS1.5Not specified[16]
Iris setosaShoot tipsMS1.0 (in combination with BA and NAA)88.89[17]

Experimental Protocols

Protocol 1: Callus Induction from Mature Seeds of Wheat (Triticum aestivum)

This protocol is adapted from studies on wheat callus induction.[5][12]

Materials:

  • Mature, healthy seeds of Triticum aestivum.

  • 70% (v/v) Ethanol (B145695).

  • 5% (v/v) Sodium hypochlorite (B82951) solution with a few drops of Tween-20.

  • Sterile distilled water.

  • Linsmaier and Skoog (LS) medium supplemented with different concentrations of 2,4-D (e.g., 2.0, 2.5, 3.0, 3.5, 4.0 mg/L).

  • Sucrose (30 g/L).

  • Agar (8 g/L).

  • Sterile petri dishes or culture tubes.

  • Laminar flow hood.

  • Incubator.

Procedure:

  • Surface Sterilization:

    • Wash the seeds with a commercial detergent and rinse thoroughly under running tap water.

    • In a laminar flow hood, immerse the seeds in 70% ethanol for 1 minute.

    • Decant the ethanol and immerse the seeds in 5% sodium hypochlorite solution with a few drops of Tween-20 for 15-20 minutes with occasional shaking.

    • Rinse the seeds 3-4 times with sterile distilled water to remove any traces of the sterilizing agents.

  • Inoculation:

    • Aseptically place the sterilized seeds onto the surface of the solidified LS medium supplemented with the desired concentration of 2,4-D.

    • Seal the petri dishes or culture tubes with parafilm.

  • Incubation:

    • Incubate the cultures in the dark at 25 ± 2°C.

  • Observation and Subculture:

    • Observe the cultures periodically for callus initiation, which typically starts within 10-15 days.

    • Subculture the developing calli onto fresh medium of the same composition every 3-4 weeks for proliferation. A concentration of 2 mg/L 2,4-D is often suitable for subsequent subcultures.[12]

Protocol 2: Somatic Embryogenesis in Date Palm (Phoenix dactylifera L.)

This protocol is a generalized procedure based on findings for date palm somatic embryogenesis.[9][16]

Materials:

  • Shoot tip explants from young offshoots.

  • Sterilization agents as described in Protocol 1.

  • Murashige and Skoog (MS) medium.

  • 2,4-Dichlorophenoxyacetic acid (2,4-D).

  • α-naphthaleneacetic acid (NAA).

  • N6-benzyladenine (BAP).

  • Thidiazuron (TDZ).

  • Sucrose (30 g/L).

  • Agar (8 g/L).

  • Sterile culture vessels.

Procedure:

  • Explant Preparation and Sterilization:

    • Excise shoot tips from young, healthy offshoots.

    • Perform surface sterilization as detailed in Protocol 1.

  • Callus Induction:

    • Culture the sterilized shoot tip explants on MS medium supplemented with 1.5 mg/L 2,4-D for the induction of friable embryogenic callus.[16]

    • Incubate in the dark at 25 ± 2°C.

  • Somatic Embryo Development:

    • Once sufficient embryogenic callus has formed, transfer the callus to MS medium containing a different auxin, such as 0.5 mg/L NAA, to promote the development of somatic embryos.[16]

  • Maturation of Somatic Embryos:

    • For maturation, transfer the developing somatic embryos to MS medium supplemented with a cytokinin like 1.0 mg/L TDZ.[16]

  • Germination and Plantlet Conversion:

    • Germinate the mature somatic embryos on MS medium containing 0.75 mg/L BAP to encourage shoot and root development, leading to the formation of complete plantlets.[16]

Signaling Pathways and Experimental Workflows

Mechanism of Action of 2,4-D

2,4-D acts as a synthetic mimic of the natural plant hormone auxin.[2][18] Its molecular mechanism involves binding to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs (AFBs).[4] This binding promotes the degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes.[4] At herbicidal concentrations, this leads to uncontrolled growth and eventually plant death. In tissue culture, controlled, lower concentrations harness this pathway to stimulate organized cell division and differentiation. High concentrations of 2,4-D can also induce the production of other plant hormones like ethylene (B1197577) and abscisic acid (ABA), which can influence the culture's development or lead to senescence.[4][19]

G Simplified 2,4-D Signaling Pathway cluster_perception Perception cluster_transduction Signal Transduction cluster_response Cellular Response 2_4_D 2,4-D TIR1_AFB TIR1/AFB Receptor Complex 2_4_D->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for degradation Ubiquitination Ubiquitination & Degradation Aux_IAA->Ubiquitination ARF Auxin Response Factor (ARF) Ubiquitination->ARF Releases Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Cell_Division Cell Division & Elongation Gene_Expression->Cell_Division Leads to Callus_Formation Callus Formation Cell_Division->Callus_Formation Results in G General Workflow for Plant Regeneration using 2,4-D Explant Explant Selection & Sterilization Callus_Induction Callus Induction (Medium with 2,4-D) Explant->Callus_Induction Callus_Proliferation Callus Proliferation (Subculture on 2,4-D medium) Callus_Induction->Callus_Proliferation Regeneration Shoot/Embryo Regeneration (Medium with Cytokinin, reduced or no 2,4-D) Callus_Proliferation->Regeneration Rooting Rooting (Medium with another Auxin or hormone-free) Regeneration->Rooting Acclimatization Acclimatization of Plantlets Rooting->Acclimatization

References

Application Notes and Protocols for Callus Induction Using 2,4-Dichlorophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,4-Dichlorophenoxyacetic acid (2,4-D) to induce callus formation in plant tissues. Callus, a mass of undifferentiated plant cells, is a critical tool in plant biotechnology for applications ranging from genetic transformation and somatic embryogenesis to the production of valuable secondary metabolites for drug development.

2,4-D is a synthetic auxin that mimics the effects of the natural plant hormone indole-3-acetic acid (IAA).[1][2] It is widely used in plant tissue culture to stimulate cell division and proliferation, leading to the formation of callus from explants.[3][4] The concentration of 2,4-D is a crucial factor, with optimal levels varying significantly across different plant species and explant types.[3]

Data Presentation: Efficacy of 2,4-D in Callus Induction

The following tables summarize the effective concentrations of 2,4-D for callus induction in various plant species as reported in scientific literature.

Plant SpeciesExplant SourceBasal MediumOptimal 2,4-D Concentration (mg/L)Callus Induction Frequency (%)Reference
High-altitude Himalayan Rice (Oryza sativa)Mature SeedsMS3.096.6[5]
Sarawak Rice (Oryza sativa L.) variety BirisMature SeedsMS2.0Not specified, but deemed optimal[6]
Cumin (Cuminum cyminum L.)LeafMS1.0~80[7]
Orthosiphon stamineusPetioleMS5.0100[8]
Orthosiphon stamineusLeaf and InternodeMS4.099[8]
Wheat (Triticum aestivum L.)Mature SeedsLS3.548-100 (genotype dependent)[9]
Durum Wheat (Triticum turgidum L. var. durum)Immature EmbryosMS2.0Not specified, but effective[10]
Capsicum frutescensStemMS0.5Not specified, but resulted in highest growth index[11]
Taxus brevifoliaTwigMS1.5Not specified, but deemed optimal with 0.1 mg/L Kinetin[12]

Experimental Protocols

This section provides a generalized protocol for callus induction using 2,4-D. Researchers should note that optimization of media components and culture conditions is often necessary for specific plant species and explants.

Materials and Reagents
  • Plant material (e.g., seeds, leaves, stems)

  • Murashige and Skoog (MS) basal medium with vitamins

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)

  • Sucrose (B13894)

  • Gelling agent (e.g., agar (B569324), Phytagel)

  • 70% (v/v) Ethanol (B145695)

  • Sodium hypochlorite (B82951) solution (1-2% available chlorine)

  • Sterile distilled water

  • Petri dishes or culture vessels

  • Sterile forceps and scalpels

  • Laminar flow hood

  • Incubator or growth chamber

Protocol for Callus Induction from Mature Seeds (Example: Rice)
  • Explant Preparation and Sterilization:

    • Select healthy, mature seeds.

    • Dehusk the seeds manually.

    • Wash the dehusked seeds under running tap water for 10-15 minutes.

    • In a laminar flow hood, surface sterilize the seeds by immersing them in 70% ethanol for 1 minute, followed by a 20-30 minute wash in a 1-2% sodium hypochlorite solution with a drop of Tween-20.

    • Rinse the seeds 3-5 times with sterile distilled water to remove any traces of the sterilizing agents.

  • Culture Medium Preparation:

    • Prepare MS basal medium according to the manufacturer's instructions.

    • Add sucrose to a final concentration of 30 g/L.

    • Add 2,4-D to the desired concentration (e.g., 3.0 mg/L for some rice varieties).[5]

    • Adjust the pH of the medium to 5.7-5.8 using 1M NaOH or 1M HCl.

    • Add a gelling agent (e.g., 8 g/L agar) and heat the medium until the agar is completely dissolved.

    • Dispense the medium into sterile culture vessels (e.g., 25 ml per Petri dish).

    • Autoclave the medium at 121°C for 20 minutes.

  • Inoculation:

    • Aseptically place the sterilized seeds onto the surface of the solidified callus induction medium.

    • Press the seeds gently into the medium to ensure good contact.

  • Incubation:

    • Seal the culture vessels with parafilm.

    • Incubate the cultures in the dark at a constant temperature of 25 ± 2°C.[8][13]

  • Subculture:

    • After 3-4 weeks, the callus should start to form from the scutellum of the seed.

    • Subculture the developing callus onto fresh medium with the same composition to promote further proliferation.[5]

Visualization of Workflow and Signaling Pathway

Workflow for Callus Induction

G explant Explant Selection and Sterilization inoculation Inoculation of Explant onto Medium explant->inoculation medium Preparation of Callus Induction Medium (MS + 2,4-D) medium->inoculation incubation Incubation in Darkness (25°C) inoculation->incubation callus_formation Callus Formation incubation->callus_formation subculture Subculture onto Fresh Medium callus_formation->subculture proliferation Callus Proliferation subculture->proliferation regeneration Further Applications (e.g., Regeneration) proliferation->regeneration

Caption: General workflow for 2,4-D induced callus formation.

Signaling Pathway of 2,4-D in Callus Induction

2,4-D, as a synthetic auxin, is perceived by the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of receptors.[14] This interaction leads to the degradation of Aux/IAA transcriptional repressors, thereby activating auxin-responsive genes that promote cell division and callus formation.

G d24 2,4-D (Synthetic Auxin) tir1 TIR1/AFB Receptor d24->tir1 Binds to scf SCF Complex tir1->scf Associates with aux_iaa Aux/IAA Repressor scf->aux_iaa Targets proteasome 26S Proteasome aux_iaa->proteasome Degradation arf Auxin Response Factor (ARF) aux_iaa->arf Represses aux_genes Auxin-Responsive Gene Expression arf->aux_genes Activates cell_division Cell Division & Callus Formation aux_genes->cell_division Leads to

Caption: Simplified signaling pathway of 2,4-D leading to callus induction.

References

Application Notes and Protocols for 2,4-Dichlorophenylacetic Acid as a Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin herbicide extensively used for the selective control of broadleaf weeds in various agricultural and non-agricultural environments.[1] First introduced in the 1940s, it remains one of the most widely used herbicides globally.[2] Its mode of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and unsustainable growth in susceptible dicotyledonous plants, ultimately causing their death.[1] Monocotyledonous plants, such as cereals and grasses, are generally tolerant to 2,4-D as they can metabolize the compound more effectively.[3] This document provides detailed application notes and experimental protocols for researchers and scientists working with 2,4-D.

Mechanism of Action

2,4-D acts as a systemic herbicide, absorbed through the leaves and translocated to the meristems of the plant.[1] At the molecular level, 2,4-D binds to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs (AFBs), which are components of the SCFTIR1/AFB ubiquitin ligase complex.[4] This binding promotes the degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes. The persistent stimulation of these pathways by the chemically stable 2,4-D, as opposed to the rapidly metabolized natural auxin IAA, results in a cascade of physiological disruptions:

  • Uncontrolled Cell Division and Elongation: Leading to abnormal growth, including stem and leaf twisting (epinasty).

  • Ethylene (B1197577) Production: 2,4-D induces the biosynthesis of ethylene, a plant hormone associated with senescence and stress responses, by upregulating genes encoding for ACC synthase and ACC oxidase.[5][6]

  • Abscisic Acid (ABA) Accumulation: At herbicidal concentrations, 2,4-D can induce the production of ABA, another stress hormone that contributes to growth inhibition and senescence.[5]

  • Oxidative Stress: The overstimulation of metabolic processes leads to the generation of reactive oxygen species (ROS), causing cellular damage and contributing to plant death.[7]

Data Presentation

Table 1: Physicochemical Properties of 2,4-Dichlorophenylacetic Acid
PropertyValue
Chemical Name(2,4-Dichlorophenoxy)acetic acid
CAS Number94-75-7
Molecular FormulaC₈H₆Cl₂O₃
Molecular Weight221.04 g/mol
AppearanceWhite to yellow crystalline powder
Melting Point140.5 °C
Solubility in Water900 mg/L
LD₅₀ (oral, rat)639 mg/kg[2]
Table 2: Recommended Application Rates for Broadleaf Weed Control
Application SiteRate per AcreWater Volume per AcreNotes
Ornamental Turf (Established)2 to 4.2 pints40 to 180 gallonsMaximum of 2 broadcast applications per year.[8]
Pastures and Rangelands1 gallon15 gallonsApply when weeds are small and actively growing.[9]
General Weed Control (Non-crop)0.5 gallonSufficient for uniform coverageApply when annual weeds are young and perennials are near bud stage.[8]
Cereal Grains (Seedling stage)0.24 - 0.38 L/acre50 - 150 L/haFor susceptible, easy-to-control weeds.[10]

Note: Application rates can vary depending on the specific 2,4-D formulation (e.g., amine salt, ester), target weed species, and environmental conditions. Always consult the product label for specific instructions.

Experimental Protocols

Protocol 1: Preparation of 2,4-D Stock Solution for Laboratory Use (1 mg/mL)

This protocol describes the preparation of a 1 mg/mL stock solution of 2,4-D, suitable for use in plant cell culture and laboratory bioassays.[11][12]

Materials:

  • 2,4-Dichlorophenoxyacetic acid (analytical standard, purity ≥98%)

  • 95% Ethanol (B145695) or 1N Sodium Hydroxide (NaOH)

  • Distilled or deionized water

  • 100 mL volumetric flask (Class A)

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Sterile syringe filter (0.22 µm) and syringe (for sterile applications)

  • Sterile, amber glass storage bottles

Procedure:

  • Weighing: Accurately weigh 100 mg of 2,4-D analytical standard and transfer it to a 100 mL volumetric flask.

  • Dissolving:

    • Method A (Ethanol): Add 2-5 mL of 95% ethanol to the volumetric flask. Swirl gently or use a magnetic stirrer until the powder is completely dissolved. Gentle heating may be applied to aid dissolution.[12]

    • Method B (NaOH): Add a few drops of 1N NaOH to the flask and swirl to dissolve the powder.[12]

  • Dilution: Once the 2,4-D is fully dissolved, slowly add distilled or deionized water while stirring to bring the final volume to the 100 mL mark. Add the water gradually to prevent precipitation.[11]

  • Sterilization (if required): For sterile applications such as plant tissue culture, filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile amber glass bottle.

  • Storage: Store the stock solution at 4°C for several months or at -20°C for long-term storage.[13] Protect the solution from light.[11]

Protocol 2: Greenhouse Bioassay for Herbicidal Efficacy (Dose-Response)

This protocol outlines a whole-plant bioassay to determine the dose-response of a target weed species to 2,4-D in a greenhouse setting.[14]

Materials:

  • Seeds of a susceptible weed species (e.g., Amaranthus palmeri, Palmer amaranth) and a tolerant grass species (e.g., Zea mays, corn)

  • Pots (e.g., 10 cm diameter) filled with a standard potting mix

  • Greenhouse with controlled temperature and light conditions

  • Laboratory spray chamber or track sprayer

  • 2,4-D stock solution (prepared as in Protocol 1)

  • Surfactant (as recommended by 2,4-D formulation)

  • Analytical balance and volumetric flasks for preparing spray solutions

Procedure:

  • Plant Preparation:

    • Sow seeds of the weed and grass species in separate pots.

    • Grow the plants in the greenhouse under optimal conditions (e.g., 25-30°C, 16-hour photoperiod) until they reach the 2-4 leaf stage.[10]

    • Water the plants as needed, avoiding wetting the foliage immediately before treatment.

  • Preparation of Spray Solutions:

    • Prepare a range of 2,4-D concentrations that are expected to span from no effect to complete mortality. For example, for a sensitive weed, you might test 0, 50, 100, 200, 400, and 800 g ai/ha (grams of active ingredient per hectare).

    • Calculate the amount of 2,4-D stock solution needed for each concentration based on the spray volume of the application equipment.

    • Add the appropriate amount of surfactant to each spray solution as specified.

  • Herbicide Application:

    • Calibrate the sprayer to deliver a consistent and known volume of spray solution (e.g., 200 L/ha).

    • Randomly assign treatments to the pots, ensuring several replicates for each concentration (e.g., 4-6 pots per treatment).

    • Place the pots in the spray chamber and apply the respective 2,4-D solutions. Include a control group sprayed only with water and surfactant.

  • Post-Treatment Care and Data Collection:

    • Return the plants to the greenhouse and maintain them under the same conditions as before treatment.

    • Observe the plants regularly for visual signs of phytotoxicity, such as epinasty, chlorosis, and necrosis.

    • At a predetermined time after treatment (e.g., 21 days), assess the herbicidal efficacy. Common assessment methods include:

      • Visual Injury Rating: Score the plants on a scale of 0% (no injury) to 100% (complete death).

      • Biomass Reduction: Harvest the above-ground plant material, dry it in an oven at 60-70°C until a constant weight is achieved, and weigh the dry biomass. Express the biomass of treated plants as a percentage of the untreated control.

  • Data Analysis:

    • Analyze the data using a non-linear regression model (e.g., log-logistic) to generate dose-response curves.

    • From these curves, determine the GR₅₀ (the dose required to cause a 50% reduction in growth) or LD₅₀ (the dose required to cause 50% mortality) for the target weed species.

Protocol 3: Analysis of 2,4-D Residues in Soil by HPLC-UV

This protocol provides a method for the extraction and quantification of 2,4-D residues from soil samples using High-Performance Liquid Chromatography with UV detection.[15]

Materials:

  • Soil sample

  • Acetonitrile (B52724) (HPLC grade)

  • 2,4-D analytical standard

  • Modified Soxhlet extraction apparatus

  • Rotary evaporator

  • Nitrogen evaporator

  • HPLC system with a UV detector and a C18 column

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • Air-dry the soil sample and sieve it to remove large debris.

  • Extraction:

    • Place a known amount of soil (e.g., 10 g) into a porous thimble and place the thimble in the modified Soxhlet extractor.

    • Add acetonitrile to the boiling flask and perform the extraction for a specified period (e.g., 4 hours).

  • Concentration:

    • Collect the extract and concentrate it using a rotary evaporator.

    • Dry the remaining residue under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume of acetonitrile (e.g., 1 mL).

  • Analysis by HPLC-UV:

    • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.

    • Inject the sample into the HPLC system.

    • Typical HPLC Conditions:

      • Column: C18 reversed-phase column

      • Mobile Phase: A gradient of acidified water and acetonitrile

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 228 nm[15]

  • Quantification:

    • Prepare a calibration curve using a series of 2,4-D standards of known concentrations.

    • Quantify the amount of 2,4-D in the soil sample by comparing the peak area of the sample to the calibration curve.

Visualizations

G cluster_perception Perception cluster_transduction Signal Transduction cluster_response Physiological Response 2_4_D 2,4-D SCFTIR1 SCF-TIR1/AFB Complex 2_4_D->SCFTIR1 Binds to AuxIAA Aux/IAA Repressor SCFTIR1->AuxIAA Promotes Ubiquitination & Degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth (Epinasty, Cell Division) Auxin_Genes->Uncontrolled_Growth Ethylene Ethylene Production Auxin_Genes->Ethylene ABA ABA Production Auxin_Genes->ABA ROS ROS Production Uncontrolled_Growth->ROS Senescence Senescence & Plant Death Ethylene->Senescence ABA->Senescence ROS->Senescence

Caption: Simplified signaling pathway of 2,4-D in susceptible plants.

G start Start: Plant Preparation (2-4 leaf stage) prep_solutions Prepare 2,4-D Spray Solutions (Dose Range) start->prep_solutions application Herbicide Application (Spray Chamber) prep_solutions->application greenhouse Incubate in Greenhouse (21 days) application->greenhouse assessment Assess Efficacy (Visual Rating, Biomass) greenhouse->assessment analysis Data Analysis (Dose-Response Curve, GR50) assessment->analysis end End analysis->end

Caption: Experimental workflow for a greenhouse herbicide efficacy bioassay.

References

Application Note and Protocol for the Determination of 2,4-Dichlorophenylacetic Acid Concentration in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dichlorophenylacetic acid (2,4-DCAA), a significant metabolite of the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), is a compound of environmental concern due to its potential for soil and groundwater contamination.[1][2][3] Accurate and sensitive analytical methods are crucial for monitoring its presence in soil to assess environmental impact and ensure regulatory compliance. This document provides detailed protocols for the determination of 2,4-DCAA in soil samples using High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely accessible analytical technique. The methods described herein are intended for researchers, scientists, and professionals involved in environmental monitoring and agricultural science.

Experimental Protocols

This section details the necessary steps for the extraction and quantification of 2,4-DCAA from soil samples.

Protocol 1: Soil Sample Preparation and Extraction

This protocol outlines the extraction of 2,4-DCAA from soil matrices.

Materials and Reagents:

  • Soil sample

  • Dichloromethane (B109758)

  • Methanol (B129727)

  • Celite® or equivalent filtration aid

  • Qualitative filter paper

  • Hydrochloric acid (HCl) or other suitable acid for acidification

  • Ultrasound system (sonicator)

  • Rotary evaporator

  • Nitrogen (N₂) gas supply

  • Centrifuge

  • Glassware (beakers, flasks, etc.)

Procedure:

  • Sample Collection and Pre-treatment: Collect representative soil samples from the area of interest. Air-dry the samples and sieve them to remove large debris and ensure homogeneity.[4]

  • Acidification: Weigh a representative portion of the soil sample (e.g., 10 g) into a suitable container. Acidify the soil sample to a low pH (typically around 2-3) using an appropriate acid.[1][5] This step is crucial for the efficient extraction of the acidic analyte.

  • Extraction:

    • Add a measured volume of dichloromethane to the acidified soil sample.

    • Place the sample in an ultrasound system and sonicate for 1 hour to facilitate the extraction of 2,4-DCAA into the organic solvent.[1][5]

    • Alternatively, a modified Soxhlet apparatus with acetonitrile (B52724) can be used for extraction.[2]

  • Filtration and Concentration:

    • After extraction, separate the solvent from the soil matrix. This can be achieved by centrifugation followed by decantation or by filtration.

    • Combine the extracts if multiple extraction steps are performed.

    • Filter the combined extract through qualitative filter paper with a layer of Celite® to remove fine particles.[1][5]

    • Concentrate the filtrate using a rotary evaporator to a smaller volume.

  • Final Preparation:

    • Dry the concentrated extract completely under a gentle stream of nitrogen gas.[1][2][5]

    • Reconstitute the dried residue in a precise volume (e.g., 1 mL) of methanol or a suitable mobile phase for HPLC analysis.[1][5]

Protocol 2: HPLC-UV Analysis

This protocol describes the instrumental analysis of the prepared sample extracts.

Instrumentation and Conditions:

  • Instrument: High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

  • Column: A C18 reversed-phase column is commonly used.[6]

  • Mobile Phase: A mixture of acetonitrile, deionized water, and a small amount of acid (e.g., acetic acid) is a typical mobile phase. The exact ratio should be optimized for best separation. A common starting point is a volumetric ratio of 80:19.5:0.5 (acetonitrile:water:acetic acid).[6]

  • Flow Rate: A typical flow rate is 1 mL/min.[6]

  • Column Temperature: Maintain a constant column temperature, for example, at 40°C.[6]

  • UV Detection Wavelength: Set the UV detector to a wavelength where 2,4-DCAA has maximum absorbance, typically around 230 nm or 283 nm.[1][4][6]

  • Injection Volume: Inject a fixed volume of the prepared sample extract (e.g., 20 µL) into the HPLC system.[6]

Procedure:

  • Calibration: Prepare a series of standard solutions of 2,4-DCAA of known concentrations in the same solvent used for sample reconstitution. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the prepared sample extracts into the HPLC system.

  • Quantification: Identify the 2,4-DCAA peak in the sample chromatogram based on its retention time compared to the standards. Quantify the concentration of 2,4-DCAA in the sample by comparing its peak area to the calibration curve.

Data Presentation

The performance of analytical methods for 2,4-DCAA in soil can be summarized by several key parameters. The following table presents a summary of quantitative data from various studies.

ParameterMethodMatrixValueReference
Limit of Detection (LOD) HPLC-UVSpiked Soil0.005 ppm[2]
HPLC-UVUnspiked Soil0.003 ppm[2]
HPLC-UVSoil0.03 mg/kg[1]
Limit of Quantification (LOQ) HPLC-UVSpiked Soil0.010 ppm[2]
HPLC-UVUnspiked Soil0.006 ppm[2]
HPLC-UVSoil0.1 mg/kg[1]
Recovery HPLC-UVSpiked Soil85% - 100%[2]
HPLC-UVSoil fortified at 0.1-4.0 mg/kg85% - 111%[1]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the determination of 2,4-DCAA in soil samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection Soil Sample Collection and Pre-treatment Acidification Acidification SampleCollection->Acidification Extraction Extraction (e.g., Sonication with Dichloromethane) Acidification->Extraction Filtration Filtration and Concentration Extraction->Filtration FinalPrep Drying and Reconstitution Filtration->FinalPrep HPLC HPLC-UV Analysis FinalPrep->HPLC Inject Sample DataAnalysis Data Analysis and Quantification HPLC->DataAnalysis

Experimental workflow for 2,4-DCAA analysis in soil.

References

Application Note: LC-MS/MS for the Ultrasensitive Detection of 2,4-Dichlorophenoxyacetic Acid in Water

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a systemic herbicide extensively used for the control of broadleaf weeds in agriculture and recreational land management.[1][2] Due to its widespread application and mobility in soil, 2,4-D can contaminate surface and groundwater sources, posing a potential risk to environmental and human health.[3] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the World Health Organization (WHO) have established maximum contaminant levels (MCLs) for 2,4-D in drinking water, necessitating sensitive and reliable analytical methods for monitoring.[2][3]

This application note details robust and sensitive protocols for the quantitative analysis of 2,4-D in various water matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS has become the preferred technique over traditional methods due to its superior sensitivity, selectivity, and minimal sample preparation requirements.[1] We present two primary sample preparation protocols: a comprehensive method using Solid-Phase Extraction (SPE) for complex matrices and a streamlined direct injection method for cleaner samples.

Note: The compound 2,4-Dichlorophenylacetic acid was specified in the topic request. This document focuses on the far more common and regulated herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D), assuming it to be the compound of interest.

Experimental Workflow

The general workflow for the analysis of 2,4-D in water samples involves sample collection and preservation, followed by preparation to isolate and concentrate the analyte, and finally, instrumental analysis and data processing. The SPE-based workflow is visualized below.

G Figure 1. SPE-Based Experimental Workflow for 2,4-D Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample 1. Water Sample Collection (e.g., 40 mL) acidify 2. Acidification (pH < 3 with 2N HCl) sample->acidify Preserve at 4°C spe 3. Solid-Phase Extraction (SPE) (Oasis MCX Cartridge) acidify->spe Load Sample elute 4. Elution (Acetonitrile/Methanol) spe->elute Isolate Analyte concentrate 5. Concentration & Reconstitution elute->concentrate Evaporate & Redissolve lcms 6. LC-MS/MS Analysis (Negative ESI, MRM Mode) concentrate->lcms data 7. Data Processing (Quantification & Reporting) lcms->data

Workflow for 2,4-D analysis using SPE.

Protocols

Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol is recommended for achieving low detection limits and for analyzing complex water matrices (e.g., surface water) that may contain interferences. The methodology is adapted from EPA-validated methods.[4]

Materials:

  • 40 mL water sample

  • 2 N Hydrochloric Acid (HCl)

  • Methanol (HPLC Grade)

  • 0.1 N Hydrochloric Acid (HCl)

  • Acetonitrile:Methanol (80:20, v/v) with 0.1% acetic acid

  • Oasis MCX SPE cartridges (60-mg, 3-mL)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Acidification: Transfer 40 mL of the water sample into a glass vial. Add 1.0 mL of 2 N HCl to acidify the sample to a pH below 3. Mix thoroughly.[4][5] This step is critical to ensure 2,4-D is in its neutral, non-ionized form for efficient extraction.[5]

  • SPE Cartridge Conditioning: Place an Oasis MCX SPE cartridge on the vacuum manifold. Condition the cartridge by passing 1 mL of methanol, followed by two 1 mL aliquots of 0.1 N HCl. Do not allow the cartridge to dry out.[4]

  • Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min. Discard the eluate.[4]

  • Cartridge Washing: After loading, dry the cartridge under full vacuum for approximately 10 seconds. Wash the cartridge with 1 mL of 0.1 N HCl to remove polar interferences. Dry the cartridge again under full vacuum for at least 30 seconds.[4]

  • Elution: Elute the trapped 2,4-D from the cartridge by passing two 0.5 mL aliquots of acetonitrile:methanol (80:20, v/v) containing 0.1% acetic acid. Collect the eluate in a clean tube.[4]

  • Concentration and Reconstitution: Evaporate the collected eluate to approximately 0.5 mL under a gentle stream of nitrogen at 40°C.[4] Reconstitute the sample to a final volume of 1.0 mL with an appropriate solvent (e.g., water with 0.1% acetic acid or initial mobile phase). Vortex for 5 seconds and transfer to an LC-MS/MS vial for analysis.[4]

Protocol 2: Sample Preparation via Direct Aqueous Injection

This streamlined protocol is suitable for cleaner water matrices, such as drinking water, and offers a significant reduction in sample preparation time.[1]

Materials:

  • 10 mL water sample

  • Centrifuge

  • 0.2 µm PVDF syringe filters

  • 5% Formic Acid solution

  • Deactivated glass autosampler vials

Procedure:

  • Filtration: Transfer a 10 mL aliquot of the water sample into a centrifuge tube. Centrifuge to pellet any suspended solids.[1]

  • Filtering: Pass the supernatant through a 0.2 µm PVDF syringe filter to remove fine particulates.[1]

  • Acidification & Transfer: Transfer 1.5 mL of the filtered sample into a deactivated glass vial. Add 30 µL of 5% formic acid and mix. The sample is now ready for injection.[1]

LC-MS/MS Instrumental Parameters

The following tables outline the recommended starting parameters for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Conditions

Parameter Setting Reference
LC System UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1200) [1][6]
Column Synergi Hydro-RP (4.6 x 75 mm, 4 µm) or equivalent C18 [4]
Column Temp. 40 °C [7]
Mobile Phase A Water with 0.1% Acetic Acid or 0.1% Formic Acid [4]
Mobile Phase B Acetonitrile:Methanol (80:20, v/v) with 0.1% Acetic Acid [4]
Flow Rate 0.35 - 0.5 mL/min [8]
Injection Vol. 10 µL (for SPE) to 100 µL (for direct injection) [4][6]

| Gradient | Example: 80% A (0-1 min), linear ramp to 0% A (1-5 min), hold at 0% A (5-8 min), return to 80% A (8.1-12 min) |[4] |

Table 2: Mass Spectrometry (MS) Conditions

Parameter Setting Reference
MS System Triple Quadrupole Mass Spectrometer [6]
Ionization Mode Electrospray Ionization (ESI), Negative [6][8]
Capillary Voltage 2.0 - 2.5 kV [6]
Source Temp. 140 - 150 °C [6]
Desolvation Temp. 350 - 550 °C [6]
Analysis Mode Multiple Reaction Monitoring (MRM) [4][8]
Precursor Ion (Q1) m/z 219.0 [4]
Product Ion (Q3) m/z 161.0 (Quantifier) [4]
Collision Energy 10 eV
Product Ion (Q3) m/z 163.0 (Qualifier) [4]

| Collision Energy | (Requires optimization) | |

Quantitative Data and Performance

The described methods provide excellent performance for the trace-level quantification of 2,4-D in water. The following table summarizes typical performance characteristics reported in various studies.

Table 3: Method Performance Characteristics

Parameter Value Matrix Reference
Limit of Detection (LOD) 0.03 µg/L Drinking, Ground, Surface Water [4]
0.004 µg/L Water [9]
2.5 ng/L (0.0025 µg/L) Drinking Water [6][10]
Limit of Quantification (LOQ) 0.10 µg/L Drinking, Ground, Surface Water [2][4]
0.01 µg/L Water [9]
Linearity Range 0.01 - 1.0 µg/L (r² > 0.99) Drinking & Surface Water [1]
0.01 - 50 µg/L (R² = 0.9999) Water [9]
Mean Recovery 74 - 146% (at LOD) Drinking, Ground, Surface Water [4]
88 - 120% Drinking & Surface Water [1]

| | 95 - 115% | Water |[9] |

Conclusion

The LC-MS/MS methods detailed in this application note are robust, sensitive, and suitable for the quantitative determination of 2,4-D in a variety of water matrices. The Solid-Phase Extraction protocol provides a reliable approach for concentrating the analyte and cleaning up complex samples, enabling very low limits of detection.[4] For high-throughput analysis of cleaner samples, the direct aqueous injection method offers a rapid and effective alternative that significantly reduces sample preparation time and cost.[7] Adherence to these protocols, combined with proper instrument calibration and quality control measures, will ensure the generation of high-quality, defensible data for environmental monitoring and research.

References

Application Notes and Protocols: Experimental Design for Plant Growth Regulation Studies with 2,4-D

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin, one of the first commercially successful selective herbicides developed.[1][2] It is widely utilized in agriculture to control broadleaf (dicot) weeds in monocot crops like corn, wheat, and rice, which are largely unaffected.[3][4] Beyond its herbicidal properties at high concentrations, 2,4-D functions as a potent plant growth regulator at low concentrations, capable of stimulating cell division and elongation, promoting rooting, and influencing fruit development.[4][5][6][7]

This dual functionality makes 2,4-D a critical tool for research in plant physiology and developmental biology. It acts by mimicking the natural plant hormone indole-3-acetic acid (IAA), but unlike IAA, it is not rapidly degraded by the plant, leading to sustained and often exaggerated responses.[8][9] Understanding how to design experiments with 2,4-D is crucial for studying auxin signaling, hormone cross-talk, and developing new agricultural products. These application notes provide detailed protocols for conducting robust and reproducible plant growth studies using 2,4-D.

Mechanism of Action: An Overview

2,4-D's primary mode of action involves hijacking the plant's natural auxin signaling pathway.[10] The process begins with 2,4-D entering the cell and binding to auxin co-receptor complexes, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) proteins.[10] This binding event stabilizes the interaction between TIR1/AFB and Aux/IAA transcriptional repressors, targeting the latter for degradation via the 26S proteasome. The removal of these repressors liberates Auxin Response Factors (ARFs), transcription factors that then activate the expression of a wide array of auxin-responsive genes.

At herbicidal concentrations, the resulting overstimulation of these genes leads to uncontrolled and disorganized cell growth, epinasty (downward bending of leaves), stem twisting, and ultimately, vascular tissue destruction and plant death.[4][5][11] This process is often accompanied by the production of stress-related hormones like ethylene (B1197577) and abscisic acid, as well as an accumulation of reactive oxygen species (ROS), which contribute to cellular damage.[8][9][12]

G cluster_cell Plant Cell cluster_nucleus Nucleus D24D 2,4-D TIR1 TIR1/AFB Receptor Complex D24D->TIR1 Binds to AuxIAA Aux/IAA Repressor TIR1->AuxIAA Targets ARF ARF (Auxin Response Factor) AuxIAA->ARF Represses Degradation Ubiquitination & 26S Proteasome Degradation AuxIAA->Degradation Sent for Degradation DNA Auxin-Responsive Genes ARF->DNA Binds & Activates Response Physiological Response (e.g., Uncontrolled Growth) DNA->Response Leads to G A 1. Experimental Setup - Select plant species - Prepare growth media/soil - Sterilize & sow seeds B 2. Solution Preparation - Create 2,4-D stock solution - Prepare serial dilutions - Include a vehicle control (0 µM) A->B C 3. Treatment Application - Apply treatments to seeds, media, or established seedlings B->C D 4. Incubation & Growth - Place in controlled environment (growth chamber or greenhouse) - Monitor for a defined period C->D E 5. Data Collection - Measure growth parameters (root/shoot length, biomass, etc.) D->E F 6. Data Analysis - Perform statistical tests (e.g., ANOVA) - Plot dose-response curves - Calculate EC50/IC50 values E->F

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-Dichlorophenylacetic acid (2,4-DPAA).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound (2,4-DPAA)?

A1: The most prevalent and scalable synthetic routes for 2,4-DPAA include:

  • Hydrolysis of 2,4-Dichlorobenzyl Cyanide: This is a robust two-step process starting from 2,4-dichlorotoluene, which is first chlorinated to 2,4-dichlorobenzyl chloride and then converted to the cyanide, followed by hydrolysis.

  • Willgerodt-Kindler Reaction: This route utilizes 2,4-dichloroacetophenone as the starting material, which is reacted with sulfur and an amine (like morpholine) to form a thioamide intermediate that is subsequently hydrolyzed to the desired acid.[1][2]

  • Grignard Reaction: This method involves the formation of a Grignard reagent from 2,4-dichlorobenzyl chloride, which is then carboxylated using carbon dioxide.[3]

Q2: My overall yield is low when starting from 2,4-dichlorotoluene. What are the critical steps to optimize?

A2: This multi-step synthesis requires careful optimization at each stage:

  • Side-Chain Chlorination: Ensure selective free-radical chlorination of the methyl group of 2,4-dichlorotoluene. Over-chlorination or ring chlorination can occur if conditions are not controlled. Use of a radical initiator and appropriate temperature is crucial.

  • Cyanation Reaction: The conversion of 2,4-dichlorobenzyl chloride to 2,4-dichlorobenzyl cyanide can be incomplete. Ensure anhydrous conditions and consider the use of a phase-transfer catalyst to improve the reaction rate.

  • Hydrolysis: Incomplete hydrolysis of the nitrile will result in the presence of 2,4-dichlorophenylacetamide as an impurity. Ensure sufficient reaction time and appropriate concentration of the acid or base used for hydrolysis.

Q3: I am observing significant impurity in my final product. What are the likely contaminants and how can I remove them?

A3: Common impurities depend on the synthetic route.

  • From Cyanide Hydrolysis: Unreacted 2,4-dichlorobenzyl cyanide or the intermediate amide (2,4-dichlorophenylacetamide) may be present. Purification is typically achieved by recrystallization.

  • From Willgerodt-Kindler Reaction: Residual starting material (2,4-dichloroacetophenone) or the thioamide intermediate can contaminate the product. Acid-base extraction followed by recrystallization is effective for purification.

  • General Impurities: Isomeric dichlorophenylacetic acids can form if the starting materials are not pure. Recrystallization from a suitable solvent system, such as aqueous ethanol (B145695) or chloroform, is a common and effective purification method.[4][5]

Q4: Can I use Grignard carboxylation for this synthesis, and what are the potential challenges?

A4: Yes, the Grignard route is a viable option.[3] The primary challenge is the moisture sensitivity of the Grignard reagent. Strictly anhydrous conditions, including dry solvents and glassware, are essential to prevent quenching of the reagent, which would lead to a low yield. The reaction of the Grignard reagent with carbon dioxide is exothermic and should be carefully controlled.[6]

Troubleshooting Guides

Problem 1: Low Yield in the Hydrolysis of 2,4-Dichlorobenzyl Cyanide
Possible Cause Troubleshooting Step
Incomplete Hydrolysis The hydrolysis of nitriles can be slow. Extend the reflux time and monitor the reaction progress by TLC or HPLC to ensure the disappearance of the starting material and the intermediate amide. Ensure the concentration of the sulfuric acid or alkali is sufficient.[7]
Side Reactions Under strongly acidic or basic conditions at high temperatures, decomposition or polymerization of starting materials or products can occur. Consider using milder hydrolysis conditions if significant charring is observed.
Product Loss During Workup 2,4-DPAA has some solubility in water, especially at neutral or basic pH. Ensure the aqueous layer is thoroughly acidified (to pH < 2) to precipitate the product completely before filtration. Wash the collected solid with minimal cold water to reduce losses.
Problem 2: Formation of an Oily Product Instead of a Crystalline Solid
Possible Cause Troubleshooting Step
Presence of Impurities Oily products are often the result of impurities that inhibit crystallization. Attempt to purify a small sample of the crude oil by column chromatography to isolate the pure compound and induce crystallization.
Residual Solvent Ensure all solvents from the workup have been thoroughly removed under vacuum.
Incorrect pH After hydrolysis, ensure the pH is sufficiently acidic to fully protonate the carboxylate, as the sodium salt may be more soluble and appear oily.
Recrystallization Issues The choice of recrystallization solvent is critical. If the product oils out upon cooling, you may be using too poor a solvent or cooling the solution too rapidly. Try a different solvent system or allow the solution to cool more slowly.[8]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Starting Material Key Intermediates Typical Yield Advantages Disadvantages
Cyanide Hydrolysis 2,4-Dichlorotoluene2,4-Dichlorobenzyl chloride, 2,4-Dichlorobenzyl cyanide~75-85% (overall)Scalable, uses readily available starting materials.Multi-step, involves highly toxic cyanides.
Willgerodt-Kindler 2,4-DichloroacetophenonePhenylacetothiomorpholide derivative50-70%Good for functional group tolerance.Can produce foul-smelling sulfur byproducts.[9]
Grignard Reaction 2,4-Dichlorobenzyl chloride2,4-Dichlorobenzylmagnesium chloride~60-70%Fewer steps than the cyanide route.Requires strictly anhydrous conditions, moisture sensitive.[3]

Experimental Protocols

Protocol 1: Synthesis of 2,4-DPAA via Hydrolysis of 2,4-Dichlorobenzyl Cyanide

This protocol is adapted from analogous procedures for substituted benzyl (B1604629) cyanides.[7][10]

Step 1: Cyanation of 2,4-Dichlorobenzyl Chloride

  • In a reaction vessel, dissolve 2,4-dichlorobenzyl chloride (1 equivalent) in methanol (B129727).

  • Add sodium cyanide (1 equivalent) and a catalytic amount of sodium iodide.

  • Heat the mixture with stirring at 50-55 °C for approximately 8 hours, monitoring the reaction by TLC or GC.

  • After completion, cool the reaction mixture and filter off the precipitated sodium chloride.

  • Remove the methanol from the filtrate by distillation. The crude 2,4-dichlorobenzyl cyanide can be purified by vacuum distillation or used directly in the next step.

Step 2: Hydrolysis of 2,4-Dichlorobenzyl Cyanide

  • In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine the crude 2,4-dichlorobenzyl cyanide (1 equivalent) with a mixture of water, glacial acetic acid, and concentrated sulfuric acid (e.g., in a 1:1:1 volumetric ratio).

  • Heat the mixture to reflux with vigorous stirring for 3-5 hours.

  • Cool the reaction mixture and pour it into cold water to precipitate the crude 2,4-DPAA.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent such as aqueous ethanol.

Protocol 2: Synthesis of 2,4-DPAA via Willgerodt-Kindler Reaction

This protocol is a general procedure adapted for the specific substrate.[1][11]

Step 1: Synthesis of 2,4-Dichloroacetophenone (if not commercially available)

  • To a stirred suspension of anhydrous aluminum chloride (1.3 equivalents) in m-dichlorobenzene (1 equivalent), slowly add acetic anhydride (B1165640) (1 equivalent) while maintaining the temperature between 45-55 °C.

  • After the addition is complete, heat the mixture to 90-95 °C and reflux for 3 hours.

  • Cool the reaction mixture and carefully hydrolyze by adding 10% hydrochloric acid.

  • Separate the organic layer, wash with water, and purify by vacuum distillation to obtain 2,4-dichloroacetophenone.

Step 2: Willgerodt-Kindler Reaction and Hydrolysis

  • In a reaction vessel, combine 2,4-dichloroacetophenone (1 equivalent), sulfur (2-3 equivalents), and morpholine (B109124) (3-4 equivalents).

  • Heat the mixture to reflux for several hours until the starting material is consumed (monitor by TLC).

  • Cool the mixture and hydrolyze the intermediate thioamide directly by adding a solution of sodium hydroxide (B78521) and refluxing for an additional 10-12 hours.

  • After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the crude 2,4-DPAA.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_0 Route 1: Cyanide Hydrolysis cluster_1 Route 2: Willgerodt-Kindler cluster_2 Route 3: Grignard Reaction 2,4-Dichlorotoluene 2,4-Dichlorotoluene 2,4-Dichlorobenzyl_chloride 2,4-Dichlorobenzyl_chloride 2,4-Dichlorotoluene->2,4-Dichlorobenzyl_chloride Side-chain Chlorination 2,4-Dichlorobenzyl_cyanide 2,4-Dichlorobenzyl_cyanide 2,4-Dichlorobenzyl_chloride->2,4-Dichlorobenzyl_cyanide Cyanation (NaCN) 2,4-DPAA 2,4-DPAA 2,4-Dichlorobenzyl_cyanide->2,4-DPAA Acid/Base Hydrolysis 2,4-Dichloroacetophenone 2,4-Dichloroacetophenone Thioamide_Intermediate Thioamide_Intermediate 2,4-Dichloroacetophenone->Thioamide_Intermediate Sulfur, Morpholine Thioamide_Intermediate->2,4-DPAA Hydrolysis 2,4-Dichlorobenzyl_chloride_Grignard 2,4-Dichlorobenzyl chloride Grignard_Reagent Grignard_Reagent 2,4-Dichlorobenzyl_chloride_Grignard->Grignard_Reagent Mg, Anhydrous Ether Grignard_Reagent->2,4-DPAA 1. CO2 2. Acid Workup

Caption: Key synthetic routes to this compound.

Troubleshooting_Yield Troubleshooting Low Yield Start Low Yield of 2,4-DPAA Check_Purity Check Purity of Starting Materials & Intermediates Start->Check_Purity Incomplete_Reaction Incomplete Reaction? Check_Purity->Incomplete_Reaction Side_Reactions Significant Side Products? Incomplete_Reaction->Side_Reactions No Increase_Time_Temp Increase Reaction Time or Temperature. Monitor by TLC/GC. Incomplete_Reaction->Increase_Time_Temp Yes Workup_Loss Product Loss During Workup? Side_Reactions->Workup_Loss No Optimize_Conditions Optimize Reaction Conditions (Solvent, Catalyst, Temp). Consider alternative route. Side_Reactions->Optimize_Conditions Yes Modify_Workup Adjust pH during extraction. Minimize transfers. Wash with cold solvent. Workup_Loss->Modify_Workup Yes Final_Product Improved Yield Workup_Loss->Final_Product No Increase_Time_Temp->Final_Product Optimize_Conditions->Final_Product Modify_Workup->Final_Product

Caption: A decision tree for troubleshooting low product yield.

Purification_Workflow Purification Workflow for 2,4-DPAA Crude_Product Crude 2,4-DPAA Acid_Base_Extraction Dissolve in Base (e.g., NaHCO3). Wash with organic solvent to remove neutral impurities. Acidify aqueous layer to precipitate product. Crude_Product->Acid_Base_Extraction Recrystallization Recrystallize from suitable solvent system (e.g., aq. Ethanol, Toluene). Acid_Base_Extraction->Recrystallization Drying Dry purified solid under vacuum. Recrystallization->Drying Pure_Product Pure 2,4-DPAA Drying->Pure_Product

Caption: A general workflow for the purification of crude 2,4-DPAA.

References

solubility problems of 2,4-Dichlorophenylacetic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 2,4-Dichlorophenylacetic acid (2,4-D) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility limited?

A1: this compound (2,4-D) is a weak organic acid, appearing as a white to yellow crystalline powder.[1][2] Its limited water solubility is due to the hydrophobic nature of its dichlorophenyl ring and the fact that in its protonated (acidic) form, it is not readily solvated by water.[3][4] It is classified as "slightly soluble" in water.[2][4][5]

Q2: How does pH fundamentally affect the solubility of 2,4-D?

A2: The aqueous solubility of 2,4-D is highly dependent on pH because it is a weak acid with a pKa between 2.64 and 2.73.[1][4][6]

  • At low pH (pH < pKa): The compound exists predominantly in its neutral, protonated acid form ([HA]), which has very low water solubility.

  • At high pH (pH > pKa): The carboxylic acid group deprotonates to form the 2,4-dichlorophenylacetate anion ([A⁻]). This charged salt form is significantly more polar and, therefore, much more soluble in water.[2][3] This relationship is described by the Henderson-Hasselbalch equation.[7][8]

Q3: What are the best general-purpose solvents for dissolving 2,4-D?

A3: For aqueous experiments, the most effective method is to first dissolve 2,4-D in a dilute aqueous base (e.g., 0.1 M NaOH or KOH) to form a soluble salt, which can then be diluted with your aqueous buffer.[9] For non-aqueous applications, 2,4-D is soluble in many organic solvents, particularly polar organic solvents like ethanol (B145695), acetone, and methanol.[2][10][11] It is generally insoluble in non-polar solvents like benzene (B151609) and petroleum oils.[3]

Q4: Can I heat my solution to improve the solubility of 2,4-D?

A4: Yes, gently heating the solution can increase both the rate of dissolution and the overall solubility, as is common for many compounds.[10] A product information sheet for 2,4-D notes that heat may be required to achieve a high concentration (100 mg/ml) in 95% ethanol.[11] However, you must ensure that the temperature used will not cause degradation of the compound or other components in your experiment.

Q5: What are the different forms of 2,4-D, and how do their solubilities differ?

A5: Besides the free acid form, 2,4-D is commercially available as various salts (e.g., dimethylamine (B145610) salt) and esters (e.g., ethylhexyl ester).[3][6][12] These formulations are typically used to enhance solubility for agricultural and herbicidal applications.[4][5] The amine salts and other alkali salts are designed to be water-soluble, while the ester forms are more soluble in oils and are formulated as emulsions.[3] For laboratory purposes, converting the free acid to a salt with a base is a common practice to achieve aqueous solubility.[2]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₈H₆Cl₂O₃[4][10]
Molecular Weight221.04 g/mol [4][10]
AppearanceWhite to tan crystalline solid/powder[1][3][10]
Melting Point138–142 °C[3][10]
pKa2.64 - 2.73[1][4][6]

Table 2: Aqueous Solubility of this compound

TemperatureSolubility (mg/L)Reference(s)
20 °C540[12]
25 °C677[12]
Not Specified890[2]

Table 3: Solubility of this compound in Organic Solvents (at 20-25 °C)

SolventSolubilityReference(s)
95% Ethanol100 mg/mL (may require heat)[11]
Ethanol1250 g/kg[12]
Diethyl Ether243 g/kg[12]
AcetoneSoluble[10]
Toluene6.7 g/kg[12]
Xylene5.8 g/kg[12]
Heptane1.1 g/kg[12]

Troubleshooting Guide

Q: My 2,4-D powder is not dissolving in my neutral (pH 7.0) aqueous buffer. What is the first step?

A: The primary issue is the low pH of your buffer relative to the pKa of 2,4-D. At pH 7, which is well above the pKa of ~2.7, the compound should be soluble. However, adding the acidic solid directly to a buffered solution can overwhelm the local buffer capacity, preventing dissolution. The recommended approach is to first prepare a concentrated stock solution in a basic solution and then dilute it into your final buffer.

  • Solution 1: pH Adjustment. Prepare a concentrated stock solution by dissolving the 2,4-D powder in a small volume of dilute base (e.g., 0.1 M NaOH) before adding it to your final buffer.[9] This ensures the compound is in its soluble salt form.

  • Solution 2: Use of Co-solvents. If pH adjustment is not ideal for your experiment, you can first dissolve the 2,4-D in a minimal amount of a water-miscible organic solvent like ethanol or DMSO, and then slowly add this solution to your stirring aqueous buffer.[9][13]

Q: I successfully dissolved 2,4-D in NaOH, but a precipitate formed when I added it to my acidic buffer (e.g., pH 4.0). Why did this happen?

A: This is a classic pH-related precipitation issue. When you added the basic stock solution of the soluble 2,4-D salt to your acidic buffer, the final pH of the mixture dropped below the pKa of 2,4-D. This caused the soluble anion to become protonated, converting it back to the insoluble free acid form, which then precipitated out of the solution. To avoid this, the final pH of your solution must be maintained above the pKa, preferably by at least 1-2 pH units, to keep the compound in its deprotonated, soluble state.

Q: I am using an acetonitrile (B52724)/water mixture for HPLC, and my phosphate (B84403) buffer salts are precipitating. Is this related to the 2,4-D?

A: This issue is not directly caused by the 2,4-D, but rather by the limited solubility of the buffer salts themselves in a high-organic mobile phase. Phosphate buffers are known to precipitate when the concentration of organic solvent, like acetonitrile or methanol, becomes too high.[14] For example, potassium phosphate buffers can start to precipitate at acetonitrile concentrations as low as 70%.[14] To resolve this, you may need to either lower the concentration of the buffer salt or reduce the maximum percentage of the organic solvent in your gradient.[14]

Q: My solution remains cloudy or slightly hazy after trying to dissolve the 2,4-D. What should I do?

A: Cloudiness indicates that the compound is not fully dissolved. This could be due to several factors:

  • Saturation: You may have exceeded the solubility limit of 2,4-D in your current solvent system (volume, pH, temperature). Try increasing the solvent volume or adjusting the pH further into the basic range.

  • Incomplete Dissolution: The rate of dissolution may be slow. Gentle heating or sonication can help accelerate the process.

  • Insoluble Impurities: The starting material may contain insoluble impurities. After ensuring you have given the compound adequate time and conditions to dissolve, you can filter the solution through a 0.22 or 0.45 µm filter to remove any remaining particulate matter.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution via pH Adjustment

  • Objective: To prepare a concentrated, fully dissolved aqueous stock solution of 2,4-D.

  • Materials: this compound (MW: 221.04 g/mol ), 1 M NaOH solution, deionized water, volumetric flasks, magnetic stirrer.

  • Procedure:

    • Weigh out 221.04 mg of 2,4-D powder for a 10 mL final volume of a 100 mM solution.

    • Transfer the powder to a 10 mL volumetric flask.

    • Add approximately 5 mL of deionized water. The powder will not dissolve at this stage.

    • While stirring, add the 1 M NaOH solution dropwise until all the solid material dissolves completely. The solution should become clear. This converts the acid to its highly soluble sodium salt.

    • Once dissolved, continue to add deionized water to bring the final volume to exactly 10 mL.

    • Mix the solution thoroughly. Check the pH to ensure it is basic (typically > 8.0).

    • (Optional) Sterilize the solution by filtering through a 0.22 µm syringe filter. Store at 4°C.

Protocol 2: Preparation of a Working Solution Using an Organic Co-solvent

  • Objective: To prepare a 2,4-D solution when direct pH adjustment is undesirable for the final application.

  • Materials: this compound, 100% Ethanol, target aqueous buffer (e.g., PBS, pH 7.4), magnetic stirrer.

  • Procedure:

    • Prepare a highly concentrated stock solution of 2,4-D in 100% ethanol (e.g., 100 mg/mL).[11] Gentle warming may be necessary to fully dissolve the compound.[11]

    • Let the stock solution cool to room temperature.

    • While vigorously stirring your target aqueous buffer, slowly add the required volume of the ethanolic stock solution drop by drop.

    • Ensure the final concentration of ethanol in the aqueous solution is low (typically <1%) to avoid affecting your experiment and to prevent precipitation of buffer salts.

    • If the solution becomes cloudy upon addition, the final concentration of 2,4-D is too high for the co-solvent system to support. You will need to either increase the final volume (lower the concentration) or increase the percentage of the co-solvent.

Visualizations

TroubleshootingWorkflow start Problem: 2,4-D Not Dissolving solvent_q What is your solvent? start->solvent_q aqueous Aqueous Buffer solvent_q->aqueous Aqueous organic Organic Solvent solvent_q->organic Organic ph_q Is the buffer pH > 4? aqueous->ph_q sol_heat Action: Increase Temperature. Gently warm or sonicate to increase dissolution rate. organic->sol_heat ph_low No (pH is acidic/neutral) ph_q->ph_low No ph_high Yes (pH is basic) ph_q->ph_high Yes sol_ph Action: Adjust pH. Dissolve in dilute NaOH first, then add to buffer. ph_low->sol_ph sol_cosolvent Alternative: Use Co-solvent. Dissolve in minimal EtOH/DMSO, then add to buffer. ph_low->sol_cosolvent ph_high->sol_heat sol_filter Action: Check Saturation. Increase solvent volume or filter to remove potential impurities. ph_high->sol_filter

Caption: Troubleshooting workflow for 2,4-D solubility issues.

ExperimentalWorkflow cluster_prep Protocol 1: Stock Solution via pH Adjustment weigh 1. Weigh 2,4-D Powder transfer 2. Add to Flask with H₂O weigh->transfer dissolve 3. Add 1M NaOH Dropwise until Clear Solution Forms transfer->dissolve dilute 4. Dilute to Final Volume with H₂O dissolve->dilute mix 5. Mix and Verify pH dilute->mix filter 6. Filter (0.22 µm) and Store mix->filter

Caption: Experimental workflow for preparing an aqueous 2,4-D stock solution.

pHSolubility cluster_ph pH Effect on 2,4-D Solubility (pKa ≈ 2.7) low_ph Low pH Solution (pH < pKa) acid_form Dominant Species: Protonated Acid (HA) (C₈H₆Cl₂O₃) low_ph->acid_form high_ph High pH Solution (pH > pKa) salt_form Dominant Species: Deprotonated Salt (A⁻) (C₈H₅Cl₂O₃⁻) high_ph->salt_form low_sol Result: LOW SOLUBILITY (Precipitation Likely) acid_form->low_sol high_sol Result: HIGH SOLUBILITY (Dissolution Favored) salt_form->high_sol hh_equation Governed by Henderson-Hasselbalch: pH = pKa + log([A⁻]/[HA])

Caption: Relationship between pH, chemical species, and solubility of 2,4-D.

References

Technical Support Center: 2,4-Dichlorophenylacetic Acid (2,4-D) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation, storage, and troubleshooting of 2,4-Dichlorophenylacetic acid (2,4-D) stock solutions.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a 2,4-D stock solution?

A1: The standard procedure for preparing a 1 mg/mL stock solution of 2,4-D involves dissolving the powder in a minimal amount of a suitable solvent before bringing it to the final volume with distilled or deionized water.[1][2] Two common methods for initial dissolution are:

  • Method A (Using Ethanol): Dissolve the 2,4-D powder in a small volume of 95% ethanol (B145695). Gentle heating can be applied to aid dissolution.[1]

  • Method B (Using NaOH): Add a few drops of 1N Sodium Hydroxide (NaOH) to dissolve the 2,4-D powder.[1][2][3]

After the powder is completely dissolved, gradually add water while stirring to prevent precipitation.[1] For applications requiring sterility, such as plant tissue culture, the final solution should be filter-sterilized using a 0.22 µm syringe filter.[1][2]

Q2: What is the recommended storage procedure for 2,4-D stock solutions to minimize degradation?

A2: To minimize degradation, 2,4-D stock solutions should be protected from light by storing them in amber bottles or wrapping the container in aluminum foil.[1][2] Recommended storage temperatures are:

  • Short-term storage (several months): 2-8°C or 4°C.[1][4]

  • Long-term storage: -20°C for indefinite storage.[1][4]

Q3: My 2,4-D stock solution has turned brownish. Is it still usable?

A3: A brownish discoloration, particularly in indole-3-acetic acid (IAA) solutions but also a potential issue for other auxins, may indicate degradation.[2] It is recommended to prepare fresh stock solution if you observe any changes in color or precipitation.

Q4: What are the primary factors that can cause degradation of 2,4-D in a stock solution?

A4: The main factors contributing to the degradation of 2,4-D in stock solutions are:

  • Photodegradation: Exposure to light, especially UV radiation, can cause photolysis.[5][6] Storing solutions in the dark is critical.

  • pH: The stability of 2,4-D is pH-dependent. Hydrolysis can occur, particularly at acidic or basic pH.[7] The rate of hydrolysis is generally slow in neutral conditions but can be accelerated under acidic conditions.[7]

  • Microbial Contamination: Bacteria and fungi can metabolize 2,4-D, leading to its degradation.[8][9] Proper sterilization and storage are essential to prevent microbial growth.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.[10]

Q5: What are the common degradation products of 2,4-D?

A5: The degradation of 2,4-D can result in several byproducts. The most commonly cited initial degradation product is 2,4-dichlorophenol (B122985) (2,4-DCP).[8][11] Further degradation can lead to compounds like chlorohydroxyphenoxyacetic acid, 4-chlorocatechol, and eventually, simpler aliphatic acids.[5][11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitate forms in the stock solution upon adding water or during storage. 1. Incomplete initial dissolution of 2,4-D powder. 2. Water was added too quickly. 3. Low temperature storage of a concentrated solution.1. Ensure the 2,4-D powder is completely dissolved in the initial solvent (ethanol or NaOH) before adding water.[1][2] 2. Add water gradually while continuously stirring or mixing.[1] 3. If precipitation occurs upon refrigeration, try gently warming the solution and vortexing. If it does not redissolve, prepare a fresh, possibly less concentrated, stock solution.
Inconsistent experimental results using the same stock solution. 1. Degradation of the 2,4-D stock solution over time. 2. Non-homogeneous solution due to precipitation or improper mixing. 3. Contamination of the stock solution.1. Prepare fresh stock solutions more frequently. For long-term experiments, store aliquots at -20°C to avoid repeated freeze-thaw cycles.[1][4] 2. Always vortex the stock solution before taking an aliquot for your experiment. 3. Use sterile techniques when preparing and handling the solution to prevent microbial contamination.[2]
Visible microbial growth (cloudiness, film) in the stock solution. Bacterial or fungal contamination.1. Discard the contaminated solution immediately. 2. Prepare a new stock solution using sterile water and equipment. 3. Filter-sterilize the final solution through a 0.22 µm filter into a sterile container.[1][2]

Experimental Protocols

Protocol 1: Preparation of 1 mg/mL 2,4-D Stock Solution

Materials:

  • 2,4-Dichlorophenoxyacetic acid powder

  • 95% Ethanol or 1N NaOH

  • Distilled or deionized water, sterile

  • Sterile volumetric flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • Sterile 0.22 µm syringe filter and syringe

  • Sterile storage bottles (amber or wrapped in foil)

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Safety: Perform all steps in a chemical fume hood while wearing appropriate PPE. 2,4-D can cause skin and eye irritation.[1]

  • Weighing: Accurately weigh 100 mg of 2,4-D powder and transfer it to the 100 mL volumetric flask.

  • Dissolving:

    • Method A: Add 2-5 mL of 95% ethanol to the flask and stir until the powder is completely dissolved.[1]

    • Method B: Add a few drops of 1N NaOH to the flask and swirl until the powder is dissolved.[1][2]

  • Bringing to Volume: Once dissolved, slowly add sterile distilled water while stirring, bringing the final volume to 100 mL.

  • Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense it into a sterile, light-protected storage bottle.

  • Storage: Label the bottle with the name, concentration, and date of preparation. Store at 4°C for short-term use or at -20°C for long-term storage.[1][4]

Protocol 2: Assessing the Stability of a 2,4-D Stock Solution

This protocol outlines a general workflow to quantify the concentration of 2,4-D over time using High-Performance Liquid Chromatography (HPLC), a common method for this analysis.[10][12]

Objective: To determine the degradation rate of 2,4-D in a stock solution under specific storage conditions.

Methodology:

  • Preparation: Prepare a fresh stock solution of 2,4-D as described in Protocol 1.

  • Initial Analysis (Time 0): Immediately after preparation, take an aliquot of the stock solution. Prepare a dilution series to create a standard curve and analyze a sample of the stock solution via HPLC to determine the initial concentration (C₀).

  • Storage: Store the stock solution under the desired test conditions (e.g., 4°C in the dark, room temperature on the benchtop, etc.).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8 weeks), remove an aliquot from the stored stock solution.

  • Quantification: Analyze the aliquot by HPLC under the same conditions used for the initial analysis to determine the concentration of 2,4-D at that time point (Cₜ).

  • Data Analysis: Calculate the percentage of 2,4-D remaining at each time point using the formula: (Cₜ / C₀) * 100. Plot the percentage of remaining 2,4-D against time to visualize the degradation profile.

Visualizations

Stock_Solution_Preparation_Workflow cluster_dissolve Dissolution cluster_finalize Final Steps weigh Weigh 2,4-D Powder dissolve_eth Add 95% Ethanol weigh->dissolve_eth Choose one dissolve_naoh Add 1N NaOH weigh->dissolve_naoh Choose one add_water Add Water to Final Volume dissolve_eth->add_water dissolve_naoh->add_water sterilize Filter Sterilize (0.22 µm) add_water->sterilize store Store at 4°C or -20°C (Protected from Light) sterilize->store Degradation_Pathways cluster_factors Degradation Factors D24D This compound (2,4-D) DCP 2,4-Dichlorophenol (2,4-DCP) D24D->DCP Primary Degradation photolysis Photolysis (Light) photolysis->D24D hydrolysis Hydrolysis (pH, Water) hydrolysis->D24D microbial Microbial Action microbial->D24D Further Further Degradation Products (e.g., Chlorocatechols) DCP->Further

References

Technical Support Center: Optimizing HPLC Separation of 2,4-Dichlorophenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) separation for 2,4-Dichlorophenylacetic acid isomers. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during analysis.

Troubleshooting Guide

This section provides solutions to specific issues that may arise during the HPLC separation of this compound isomers.

Problem Potential Cause Recommended Solution
Poor Resolution Between Positional Isomers Inadequate stationary phase selectivity.Consider a column with alternative selectivity, such as a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase, which can offer different pi-pi and dipole-dipole interactions.
Mobile phase composition not optimal.Systematically vary the organic modifier (acetonitrile vs. methanol) and the percentage of the organic component. A shallow gradient may be necessary to resolve all isomers.
Peak Tailing (for all isomers) Mobile phase pH is too close to the pKa of the analytes.For acidic compounds like dichlorophenylacetic acids, lower the mobile phase pH to at least 1.5-2 pH units below their pKa to ensure they are in their neutral, un-ionized form. A pH of 2.5-3.0 is a good starting point.[1]
Secondary interactions with the silica (B1680970) backbone of the stationary phase.In addition to lowering the pH, use a high-purity, end-capped C18 column to minimize silanol (B1196071) interactions.
Early Elution / Poor Retention Mobile phase is too strong (high percentage of organic solvent).Decrease the concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase.
Analyte is ionized.Ensure the mobile phase pH is sufficiently low to suppress ionization of the carboxylic acid group.[1]
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for leaks and ensure consistent performance.
Column temperature variations.Use a column oven to maintain a constant and stable temperature.
Broad Peaks Extra-column volume.Minimize the length and internal diameter of tubing between the injector, column, and detector.
Column degradation.Flush the column with a strong solvent or replace it if it's old or has been subjected to harsh conditions.
No Peaks or Very Small Peaks Detector issue.Confirm that the detector lamp is on and that the wavelength is set appropriately (around 230 nm or 280 nm for dichlorophenylacetic acid).[2]
Sample degradation or incorrect preparation.Ensure the sample is stable in the chosen solvent and that the concentration is appropriate for the detector's sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for separating this compound from its positional isomers?

A1: A good starting point is a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a mobile phase consisting of a gradient of acetonitrile and water containing an acidic modifier like 0.1% formic acid or 0.1% acetic acid.[2][3] A gradient elution will likely be necessary to achieve separation of all isomers due to their similar polarities.

Q2: How do I choose the optimal pH for the mobile phase?

A2: The optimal pH should be at least 1.5 to 2 units below the pKa of the dichlorophenylacetic acid isomers to ensure they are in their non-ionized form, which minimizes peak tailing and provides better retention on a reversed-phase column.[1] The pKa for 2,6-dichlorophenylacetic acid is approximately 3.8[4][5], and for 3,4-dichlorophenylacetic acid, it is predicted to be around 3.99.[6] A mobile phase pH of 2.5 to 3.0 is a reasonable starting point.

Q3: Can I separate the enantiomers of this compound using HPLC?

A3: Yes, chiral HPLC can be used to separate enantiomers. For acidic compounds like this compound, anion-exchange type chiral stationary phases (CSPs) such as CHIRALPAK QN-AX and QD-AX are often effective.[7] These columns operate based on an ion-exchange mechanism between the protonated chiral selector and the anionic analyte. Polysaccharide-based CSPs are also widely used for a broad range of chiral separations.[8]

Q4: Should I use acetonitrile or methanol (B129727) as the organic modifier?

A4: Both acetonitrile and methanol can be effective. Acetonitrile often provides sharper peaks and lower viscosity. However, methanol can offer different selectivity, which might be advantageous for resolving closely eluting isomers. It is recommended to screen both solvents during method development.

Q5: What should I do if my sample is not soluble in the mobile phase?

A5: If your sample is not soluble in the mobile phase, you can dissolve it in a stronger, compatible solvent. However, it is crucial to inject the smallest possible volume of this strong solvent to avoid peak distortion. Ideally, the sample solvent should be as close in composition to the initial mobile phase as possible.

Quantitative Data Summary

The following tables summarize key parameters for the HPLC analysis of dichlorophenylacetic acid isomers.

Table 1: Physicochemical Properties of Dichlorophenylacetic Acid Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted or Experimental)
2,3-Dichlorophenylacetic acidC₈H₆Cl₂O₂205.04Not readily available
This compoundC₈H₆Cl₂O₂205.04Not readily available
2,5-Dichlorophenylacetic acidC₈H₆Cl₂O₂205.04Not readily available
2,6-Dichlorophenylacetic acidC₈H₆Cl₂O₂205.04~3.8[4][5]
3,4-Dichlorophenylacetic acidC₈H₆Cl₂O₂205.04~3.99[6]
3,5-Dichlorophenylacetic acidC₈H₆Cl₂O₂205.04Not readily available

Table 2: Typical HPLC Method Parameters for Dichlorophenylacetic Acid Analysis

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) or Phenyl-Hexyl for isomer separation
Mobile Phase A Water with 0.1% Formic Acid or 0.1% Acetic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a lower percentage of B and gradually increase to elute all isomers.
Flow Rate 1.0 mL/min
Column Temperature 25-40 °C
Detection Wavelength 230 nm or 280 nm[2]
Injection Volume 10-20 µL

Experimental Protocols

Protocol 1: Method Development for Separation of Positional Isomers
  • Column Selection: Begin with a standard C18 column. If co-elution is observed, screen a Phenyl-Hexyl or PFP column to exploit different retention mechanisms.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Initial Gradient: Start with a broad gradient to determine the elution window of the isomers (e.g., 10% to 90% B over 20 minutes).

  • Gradient Optimization: Based on the initial run, design a shallower gradient around the elution time of the isomers to improve resolution.

  • Organic Modifier Screening: If resolution is still insufficient, replace acetonitrile with methanol and repeat the gradient optimization.

  • pH Optimization: Ensure the pH of Mobile Phase A is consistently below the pKa of the isomers.

  • Temperature Optimization: Evaluate the effect of column temperature (e.g., 25°C, 35°C, 45°C) on resolution.

Protocol 2: Chiral Separation of this compound
  • Column Selection: Select a chiral stationary phase suitable for acidic compounds, such as an anion-exchange type (e.g., CHIRALPAK QN-AX) or a polysaccharide-based CSP.

  • Mobile Phase Preparation (for Anion-Exchange CSP): Prepare a mobile phase of methanol with an acidic additive (e.g., acetic acid) and a salt (e.g., ammonium (B1175870) acetate) to act as a counter-ion.

  • Method Screening: Perform isocratic runs with varying concentrations of the acidic additive and salt to optimize retention and enantioselectivity.

  • Flow Rate and Temperature Optimization: Adjust the flow rate and column temperature to fine-tune the separation and improve peak shape.

Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Issue (e.g., Poor Resolution, Peak Tailing) check_method Review Method Parameters (Column, Mobile Phase, pH) start->check_method check_system Inspect HPLC System (Pump, Tubing, Detector) start->check_system adjust_mobile_phase Optimize Mobile Phase (Organic %, pH, Modifier) check_method->adjust_mobile_phase change_column Screen Alternative Column (e.g., Phenyl-Hexyl) check_method->change_column system_maintenance Perform System Maintenance (Flush, Check for Leaks) check_system->system_maintenance resolved Issue Resolved adjust_mobile_phase->resolved change_column->resolved system_maintenance->resolved Method_Development_Positional_Isomers start Start: Separate Positional Isomers select_column 1. Select Column (C18 or Phenyl-Hexyl) start->select_column initial_gradient 2. Run Broad Gradient (e.g., 10-90% Acetonitrile) select_column->initial_gradient optimize_gradient 3. Optimize Shallow Gradient initial_gradient->optimize_gradient screen_solvent 4. Screen Organic Modifier (Methanol) optimize_gradient->screen_solvent optimize_temp 5. Optimize Temperature screen_solvent->optimize_temp final_method Final Method optimize_temp->final_method Chiral_Separation_Strategy racemic_mixture Racemic Mixture of This compound chiral_column Chiral Stationary Phase (e.g., Anion-Exchanger) racemic_mixture->chiral_column separation Formation of Diastereomeric Complexes chiral_column->separation mobile_phase Chiral Mobile Phase (with additives) mobile_phase->separation enantiomers Separated Enantiomers separation->enantiomers

References

Technical Support Center: LC-MS/MS Analysis of 2,4-Dichlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of 2,4-Dichlorophenylacetic acid (2,4-D). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact my 2,4-D analysis?

A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample apart from the analyte of interest, 2,4-D. These components can include salts, lipids, proteins, and other endogenous materials.[1] Matrix effects occur when these co-eluting substances interfere with the ionization of 2,4-D in the mass spectrometer's ion source.[1][2] This interference can lead to two primary phenomena:

  • Ion Suppression: A decrease in the analyte signal, which is the more common effect.[1][3] This can lead to an underestimation of the 2,4-D concentration.

  • Ion Enhancement: An increase in the analyte signal, leading to an overestimation of the 2,4-D concentration.[3]

Ultimately, matrix effects can compromise the accuracy, precision, and sensitivity of your quantitative analysis.[1][3]

Q2: How can I determine if my 2,4-D analysis is being affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method used to identify at what points in the chromatogram ion suppression or enhancement occurs.[3][4] A solution of 2,4-D is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any deviation from the stable baseline signal for 2,4-D indicates the presence of matrix effects at that specific retention time.[3]

  • Post-Extraction Spike: This is a quantitative method that compares the response of 2,4-D in a pure solvent with its response when spiked into a blank matrix sample that has already undergone the full extraction procedure.[3] The percentage matrix effect can be calculated to determine the extent of ion suppression or enhancement.[3]

Q3: What are the most effective strategies to minimize or compensate for matrix effects when analyzing 2,4-D?

A3: A multi-pronged approach is often the most effective way to combat matrix effects. Key strategies include:

  • Optimized Sample Preparation: The primary goal is to remove as many interfering matrix components as possible while ensuring good recovery of 2,4-D.[1] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than simple protein precipitation.[1][4]

  • Chromatographic Separation: Improving the separation of 2,4-D from co-eluting matrix components is crucial. This can be achieved by optimizing the mobile phase composition, gradient, and choice of analytical column.[5]

  • Sample Dilution: A simple and often effective method is to dilute the sample extract.[6] This reduces the concentration of interfering components, thereby minimizing their impact on the ionization of 2,4-D.[3]

  • Use of an Internal Standard: An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added to all samples, standards, and quality controls at a known concentration.[7] The ratio of the analyte signal to the IS signal is used for quantification, which can compensate for signal variations caused by matrix effects.[7] Stable isotope-labeled (SIL) internal standards are considered the gold standard for this purpose.[7]

  • Matrix-Matched Calibration: When matrix effects cannot be eliminated, using matrix-matched calibrants can help to compensate for them. This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed.[2][8]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of 2,4-D, with a focus on problems arising from matrix effects.

Problem Potential Causes Recommended Solutions
Low Analyte Recovery 1. Inefficient extraction during sample preparation.[1] 2. Analyte instability in the sample or final extract.[1]1. For LLE, optimize the extraction solvent and pH. Since 2,4-D is an acidic compound, adjusting the sample pH to be well below its pKa will ensure it is protonated and more soluble in organic solvents.[1][4] 2. For SPE, ensure the correct sorbent and elution solvents are used. A mixed-mode or polymeric sorbent may provide better retention and recovery.[1] 3. Evaluate the stability of 2,4-D under your storage and processing conditions.
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH.[1] 2. Column overload.[1] 3. Secondary interactions with the stationary phase.[1]1. Adjust the mobile phase pH to be at least 2 pH units below the pKa of 2,4-D (pKa ≈ 2.73) to ensure it is in its neutral form.[9] 2. Reduce the injection volume or the concentration of the sample.[1] 3. Consider using a different column chemistry, such as one with an embedded polar group.[1]
High Signal Variability Between Samples 1. Significant and variable matrix effects between individual samples.[1] 2. Inconsistent sample preparation.[1]1. Implement a more rigorous sample cleanup method like SPE or LLE.[1] 2. Use a stable isotope-labeled internal standard (SIL-IS) to compensate for the variability.[1] 3. Ensure consistent and precise execution of the sample preparation protocol for all samples.
Signal Suppression or Enhancement 1. Co-elution of matrix components that interfere with the ionization of 2,4-D.[1][2]1. Improve chromatographic separation by optimizing the LC method.[5] 2. Enhance sample cleanup to remove interfering compounds.[1] 3. Dilute the sample extract to reduce the concentration of interfering components.[6] 4. Use a stable isotope-labeled internal standard.[7] 5. Employ matrix-matched calibration standards.[2][8]

Experimental Protocols

Below are detailed methodologies for key experiments related to the assessment and mitigation of matrix effects in 2,4-D analysis.

Methodology 1: Post-Extraction Spike for Quantitative Assessment of Matrix Effects

This method quantifies the extent of ion suppression or enhancement.

  • Sample Preparation:

    • Set A (Neat Solution): Spike a known concentration of 2,4-D into the initial mobile phase or a pure solvent.

    • Set B (Post-Spiked Matrix Sample): Process a blank matrix sample through the entire extraction procedure. Then, spike the final extract with the same concentration of 2,4-D as in Set A.

  • Analysis:

    • Inject both sets of samples into the LC-MS/MS system and record the peak areas for 2,4-D.

  • Calculation:

    • Calculate the percentage matrix effect using the following formula:

  • Interpretation:

    • A value of 100% indicates no matrix effect.[9]

    • A value < 100% indicates ion suppression.[9]

    • A value > 100% indicates ion enhancement.[9]

Methodology 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general guideline for SPE cleanup to reduce matrix interferences. This method should be optimized for your specific matrix.

  • Cartridge Selection: Choose an SPE cartridge with a sorbent that has a high affinity for 2,4-D and a low affinity for interfering matrix components. A mixed-mode anion exchange SPE is often effective for acidic compounds like 2,4-D.[1]

  • Conditioning: Condition the SPE cartridge by sequentially passing 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge.[1]

  • Equilibration: Equilibrate the cartridge by passing 1 mL of 2% formic acid in water through it.[1]

  • Sample Loading:

    • Pre-treat 500 µL of your sample (e.g., plasma) by adding 500 µL of 2% formic acid.[1]

    • Load the diluted sample onto the SPE cartridge.[1]

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.[1]

    • Follow with a wash of 1 mL of methanol/water (20:80, v/v) to remove less polar interferences.[1]

  • Elution: Elute the 2,4-D from the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.[1]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase for injection into the LC-MS/MS system.[1]

Quantitative Data Summary

The following tables summarize recovery and matrix effect data for 2,4-D analysis in various matrices as reported in the literature.

Table 1: Recovery of 2,4-D in Various Food Matrices

MatrixFortification Levels (ng/g)Mean Recovery (%)Relative Standard Deviation (%)Reference
Soybean10, 100, 50086 - 107< 10[9][10][11]
Corn10, 100, 50086 - 107< 10[9][10][11]
Tomato50, 150 (µg/kg)95.8 - 110.5Not specified[12]
Egg10, 25, 100, 50087 - 106< 12[8]
Milk10, 25, 100, 50087 - 106< 12[8]
Palm Oil50, 70 (ng/g)85 - 1175 - 10[13]

Table 2: Matrix Effects Observed in Different Soil Types

Soil TypeMatrix ConcentrationAnalyteMatrix EffectReference
Entisol100%2,4-DSignal Suppression (Significant)[14]
Oxisol100%2,4-DSignal Suppression[14]
Entisol70%2,4-DSignal Suppression[14]
Oxisol70%2,4-DSignal Suppression[14]

Note: The degree of signal suppression was observed to be more pronounced in Entisol soil compared to Oxisol soil for 2,4-D.[14]

Visualizations

The following diagrams illustrate key workflows and decision-making processes for troubleshooting matrix effects in the LC-MS/MS analysis of 2,4-D.

Troubleshooting_Matrix_Effects start Inaccurate or Irreproducible Results check_method Review Sample Prep & LC-MS/MS Method start->check_method assess_me Assess for Matrix Effects? check_method->assess_me no_me No Significant Matrix Effects assess_me->no_me No me_present Matrix Effects Confirmed assess_me->me_present Yes end Accurate & Reproducible Results no_me->end optimize_sp Optimize Sample Preparation (SPE/LLE) me_present->optimize_sp optimize_lc Optimize LC Separation me_present->optimize_lc use_is Use Stable Isotope- Labeled Internal Standard me_present->use_is dilute Dilute Sample Extract me_present->dilute matrix_match Use Matrix-Matched Calibrants me_present->matrix_match revalidate Re-validate Method optimize_sp->revalidate optimize_lc->revalidate use_is->revalidate dilute->revalidate matrix_match->revalidate revalidate->end

Caption: Troubleshooting workflow for matrix effects in 2,4-D analysis.

Experimental_Workflow_Matrix_Effect_Assessment start Start: Assess Matrix Effects prep_neat Prepare Neat Standard (Set A) start->prep_neat prep_matrix Prepare Blank Matrix Extract start->prep_matrix analyze LC-MS/MS Analysis of Set A and Set B prep_neat->analyze spike_matrix Post-Extraction Spike (Set B) prep_matrix->spike_matrix spike_matrix->analyze calculate Calculate % Matrix Effect: (Area B / Area A) * 100 analyze->calculate interpret Interpret Results calculate->interpret suppression < 100% Ion Suppression interpret->suppression enhancement > 100% Ion Enhancement interpret->enhancement no_effect = 100% No Effect interpret->no_effect

Caption: Workflow for quantitative assessment of matrix effects.

References

Technical Support Center: Overcoming Contamination in 2,4-Dichlorophenylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common contamination challenges during the synthesis of 2,4-Dichlorophenylacetic acid (2,4-D).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The two primary industrial and laboratory synthesis routes for 2,4-D are:

  • Route A: Condensation of 2,4-dichlorophenol (B122985) with chloroacetic acid. This method involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base.[1]

  • Route B: Chlorination of phenoxyacetic acid. This route starts with phenoxyacetic acid, which is then chlorinated to yield 2,4-D.[2]

Q2: What are the typical contaminants I might encounter in my final 2,4-D product?

A2: Common contaminants include unreacted starting materials, over-chlorinated byproducts, and isomers. Specific impurities to be aware of are:

  • Unreacted 2,4-dichlorophenol or phenoxyacetic acid: Indicates an incomplete reaction.

  • 2,4,6-trichlorophenoxyacetic acid: Results from over-chlorination of phenoxyacetic acid.

  • Isomers of 2,4-D: Such as 2,6-dichlorophenoxyacetic acid.

  • Polychlorinated dibenzo-p-dioxins (PCDDs): Can form under high temperatures and alkaline conditions, particularly in the synthesis route starting from phenol.

  • Monochlorophenol and other polychlorophenols. [3]

Q3: My final product has a brownish or yellowish discoloration instead of being a white crystalline solid. What is the likely cause?

A3: A discolored final product often points to the presence of phenolic impurities, such as unreacted 2,4-dichlorophenol.[4] These impurities can arise from an incomplete reaction or suboptimal purification.

Q4: How can I effectively purify my crude this compound?

A4: Recrystallization is a highly effective method for purifying crude 2,4-D.[4] A common and effective solvent system for this purpose is an ethanol-water mixture.[4] The principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly, causing the pure 2,4-D to crystallize while impurities remain in the mother liquor.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of starting materials. - Extend the reaction time or moderately increase the reaction temperature as indicated in the detailed protocols.
Suboptimal Reaction Conditions - Base Strength & Stoichiometry: Ensure the use of a sufficiently strong base (e.g., sodium hydroxide) in the correct stoichiometric amount to fully deprotonate the phenol.[4] - Temperature Control: Avoid excessively high temperatures, which can lead to degradation and byproduct formation. A typical range for the condensation reaction is 80-85°C.[4]
Loss during Workup - Ensure complete precipitation of the product during acidification by adjusting the pH to approximately 1-2. - Wash the filtered product with a minimal amount of cold water to avoid significant product loss.
Side Reactions - In the chlorination of phenoxyacetic acid, control the amount of chlorinating agent to prevent the formation of 2,4,6-trichlorophenoxyacetic acid.
Problem 2: Presence of Significant Impurities in the Final Product
Observed Impurity Potential Cause Troubleshooting & Mitigation
Unreacted 2,4-dichlorophenol Incomplete reaction during condensation.- Ensure adequate reaction time and temperature. - Use a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) to improve the reaction rate between the aqueous and organic phases.[4] - Purify the final product by recrystallization.
2,4,6-trichlorophenoxyacetic acid Over-chlorination of phenoxyacetic acid.- Carefully control the stoichiometry of the chlorinating agent. - Monitor the reaction progress by HPLC to stop the reaction once the desired product is maximized.
Discoloration (Yellow/Brown) Presence of phenolic impurities.- Treat the solution of the crude product with activated charcoal before recrystallization to remove colored impurities. - Perform multiple recrystallizations if necessary.

Data Presentation

Table 1: Influence of Reaction Conditions on Yield and Purity in the Chlorination of Phenoxyacetic Acid

Parameter Condition 1 Condition 2 Reference
Temperature 88°C105°C
Reaction Time 3 hours3 hours
Purity 98-100%93-95%
Yield HighSlightly Lower

Table 2: Impact of Catalyst on Yield and Purity in the Condensation of 2,4-dichlorophenol

Catalyst Yield Free Phenol Content Reference
Tetrabutylammonium bromide>97%50-100 ppm[5]
Polyethylene glycol dimethyl ether>97%50-100 ppm[5]
Na2O/SiO2Improved conversion and yieldReduced side reactions[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Chlorination of Phenoxyacetic Acid[3][8]
  • Reaction Setup: In a reaction flask equipped with a stirrer, thermometer, and gas inlet, add 30.4 g (0.2 moles) of phenoxyacetic acid to 60 g of acetic acid.

  • Heating: Heat the mixture to 90°C.

  • Chlorination: Bubble chlorine gas through the heated mixture. The reaction is exothermic, and the temperature will rise to approximately 105°C.

  • Reaction Time: Maintain this temperature for 3 hours.

  • Crystallization: After 3 hours, cool the mixture to 10°C while stirring. A crystalline solid will precipitate.

  • Filtration and Washing: Filter the solid product and wash it with a small amount of cold acetic acid, followed by a small amount of cold water.

  • Drying: Dry the purified this compound.

Protocol 2: Synthesis of this compound from 2,4-dichlorophenol and Chloroacetic Acid[6][9]
  • Preparation of Sodium 2,4-dichlorophenoxide: In a reaction vessel, neutralize 2,4-dichlorophenol with an equimolar amount of sodium hydroxide (B78521) solution.

  • Preparation of Sodium Chloroacetate (B1199739): In a separate vessel, neutralize chloroacetic acid with an equimolar amount of sodium hydroxide solution.

  • Condensation Reaction: Add the sodium 2,4-dichlorophenoxide solution to a reaction kettle and heat to 90-110°C.

  • Addition of Sodium Chloroacetate: Slowly add the sodium chloroacetate solution to the heated sodium 2,4-dichlorophenoxide solution.

  • Reaction Time: Maintain the reaction at this temperature for 2-8 hours.

  • Workup: After the reaction is complete, cool the mixture.

  • Acidification: Acidify the reaction mixture with hydrochloric acid to a pH of 1-2 to precipitate the this compound.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be further purified by recrystallization from an ethanol-water mixture.

Mandatory Visualization

experimental_workflow_route_A start Start step1 Mix 2,4-dichlorophenol and NaOH solution start->step1 step2 Mix Chloroacetic acid and NaOH solution start->step2 step3 Heat Sodium 2,4-dichlorophenoxide (90-110°C) step1->step3 step4 Add Sodium Chloroacetate and React (2-8h) step2->step4 step3->step4 step5 Cool and Acidify with HCl (pH 1-2) step4->step5 step6 Filter and Wash with Cold Water step5->step6 step7 Dry Crude Product step6->step7 step8 Recrystallize from Ethanol/Water step7->step8 end Pure 2,4-D step8->end

Caption: Synthesis Workflow: 2,4-dichlorophenol Route.

experimental_workflow_route_B start Start step1 Dissolve Phenoxyacetic Acid in Acetic Acid start->step1 step2 Heat Mixture to 90°C step1->step2 step3 Introduce Chlorine Gas (Temp rises to ~105°C) step2->step3 step4 Maintain Temperature for 3 hours step3->step4 step5 Cool to 10°C to Precipitate step4->step5 step6 Filter and Wash (Cold Acetic Acid & Water) step5->step6 step7 Dry Product step6->step7 end Pure 2,4-D step7->end

Caption: Synthesis Workflow: Phenoxyacetic Acid Route.

troubleshooting_workflow start Contamination Issue Identified issue_discoloration Product Discolored (Yellow/Brown) start->issue_discoloration issue_low_yield Low Product Yield start->issue_low_yield issue_impurity Specific Impurity Detected (e.g., by HPLC) start->issue_impurity sub_discoloration Cause: Phenolic Impurities issue_discoloration->sub_discoloration sub_low_yield1 Cause: Incomplete Reaction issue_low_yield->sub_low_yield1 sub_low_yield2 Cause: Loss During Workup issue_low_yield->sub_low_yield2 sub_impurity1 Impurity: Unreacted Starting Material issue_impurity->sub_impurity1 sub_impurity2 Impurity: Over-chlorinated Product issue_impurity->sub_impurity2 solution_discoloration Action: Recrystallize with Activated Charcoal sub_discoloration->solution_discoloration solution_low_yield1 Action: Extend Reaction Time/ Increase Temperature sub_low_yield1->solution_low_yield1 solution_low_yield2 Action: Optimize Precipitation and Washing Steps sub_low_yield2->solution_low_yield2 solution_impurity1 Action: Optimize Reaction Conditions (see guide) sub_impurity1->solution_impurity1 solution_impurity2 Action: Control Stoichiometry of Chlorinating Agent sub_impurity2->solution_impurity2

Caption: Troubleshooting Logic for Contamination Issues.

References

stability of 2,4-Dichlorophenylacetic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2,4-Dichlorophenylacetic acid (2,4-D). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures, with a focus on the compound's stability under different pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions at different pH values?

A1: The stability of this compound to abiotic hydrolysis is pH-dependent. Some studies indicate that hydrolysis is significantly faster in acidic media compared to neutral or basic conditions. However, other reports suggest the compound is stable to hydrolysis over a wide pH range in buffered solutions. This discrepancy may arise from different experimental conditions, such as the specific buffer systems used, temperature, and the presence of light. Microbial degradation is a significant factor in environmental settings, with degradation rates also being influenced by pH.

Q2: How does pH affect the solubility of this compound?

A2: As a carboxylic acid with a pKa between 2.64 and 3.31, the solubility of 2,4-D is highly dependent on pH.[1] Below its pKa, the compound exists predominantly in its neutral, less soluble acidic form. Above the pKa, it converts to its more soluble anionic (carboxylate) form. Therefore, solubility is expected to be low in highly acidic solutions and increase significantly in neutral to alkaline solutions. While some sources suggest higher solubility in its acidic form, this likely refers to its partitioning into organic solvents for extraction purposes at low pH.

Q3: What are the primary degradation products of this compound under hydrolytic conditions?

A3: The primary pathway for the abiotic hydrolysis of 2,4-D involves the cleavage of the ether bond. This reaction yields 2,4-dichlorophenol (B122985) and glycolic acid as the main degradation products.[2]

Q4: I am observing significant peak tailing during HPLC analysis of 2,4-D. What could be the cause and how can I fix it?

A4: Peak tailing for acidic compounds like 2,4-D is a common issue in reversed-phase HPLC. The most likely cause is the interaction of the ionized form of the analyte with residual silanol (B1196071) groups on the silica-based stationary phase. To resolve this, it is crucial to control the pH of the mobile phase. Ensure the mobile phase pH is at least 1.5 to 2 units below the pKa of 2,4-D (i.e., pH < 2.5). This will maintain the compound in its neutral, non-ionized form, leading to a more symmetrical peak shape. Using a high-purity, end-capped column can also minimize these secondary interactions.

Q5: My 2,4-D sample appears to be precipitating in my acidic mobile phase. What should I do?

A5: Precipitation at low pH is a strong indicator that you are exceeding the solubility limit of the neutral form of this compound. To address this, you can try the following:

  • Reduce the sample concentration: Dilute your sample to a concentration that is below the solubility limit at the pH of your mobile phase.

  • Increase the organic content of your sample solvent: If possible, dissolve your sample in a solvent that contains a higher percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) that is compatible with your mobile phase.

  • Adjust the mobile phase: A slight increase in the organic content of your mobile phase may help to keep the analyte in solution, but be mindful of the impact on retention time and resolution.

Troubleshooting Guides

Issue: Inconsistent results in pH stability studies.
  • Possible Cause 1: Buffer Reactivity: The buffer components may be reacting with 2,4-D or influencing the degradation rate.

    • Solution: Use standard, non-reactive buffers (e.g., phosphate (B84403), acetate (B1210297), borate) and ensure they are prepared correctly. Run a control with the analyte in unbuffered, pH-adjusted deionized water to assess the buffer's impact.

  • Possible Cause 2: Microbial Contamination: In non-sterile solutions, microbial degradation can occur, especially in near-neutral pH conditions, leading to faster than expected degradation.

    • Solution: Use sterile buffers and glassware. Filter-sterilize your final solutions using a 0.22 µm filter.

  • Possible Cause 3: Photodegradation: Exposure to light, especially UV, can cause degradation of 2,4-D.

    • Solution: Conduct stability studies in amber glassware or protect your samples from light. Include a control sample that is exposed to light to assess its contribution to degradation.

Issue: Poor retention or early elution in reversed-phase HPLC.
  • Possible Cause 1: Mobile phase pH is too high: If the pH is above the pKa, the analyte will be in its ionized, more polar form, which has less affinity for the non-polar stationary phase.

    • Solution: Lower the mobile phase pH to below 2.5 using an appropriate acidifier like formic acid, acetic acid, or phosphoric acid.

  • Possible Cause 2: Insufficient organic solvent: The mobile phase may be too polar.

    • Solution: Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase to increase retention.

Data Presentation

Table 1: Abiotic Stability of this compound in Aqueous Solutions

pHTemperature (°C)Half-life (t½)Notes
4.0Not Specified41 daysMicrobial degradation study in soil culture.[1]
4.5Not Specified21 daysMicrobial degradation study in soil culture.[1]
5.0 - 8.5Not Specified5 - 8 daysMicrobial degradation study in soil culture.[1]
7.02539 daysHydrolysis half-life.
9.0Not SpecifiedShorter than at pH 6Hydrolysis half-life.
2, 7, 10Not SpecifiedNo hydrolysis observedIn sodium phosphate-buffered water.[3]

Note: The data presented shows variability, which may be attributed to different experimental conditions (e.g., presence of microorganisms, buffer composition). Researchers should establish stability under their specific experimental conditions.

Table 2: Aqueous Solubility of this compound as a Function of pH

pHState of 2,4-DExpected Aqueous Solubility
< 2.6Predominantly Neutral (Acidic form)Low
2.64 - 3.31 (pKa)Mixture of Neutral and Anionic formsIncreasing
> 3.3Predominantly Anionic (Salt form)High

Note: This table is based on the chemical properties of a carboxylic acid. Quantitative solubility data is limited and should be determined experimentally for specific applications.

Experimental Protocols

Protocol: pH Stability Study of this compound (Forced Hydrolysis)
  • Preparation of Buffers:

    • Prepare buffers of the desired pH values (e.g., pH 2, 4, 7, 9, 11) using standard buffer systems (e.g., HCl/KCl for pH 2, acetate for pH 4, phosphate for pH 7, borate (B1201080) for pH 9 and 11).

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable organic solvent like acetonitrile or methanol (B129727) (e.g., 1 mg/mL).

  • Sample Preparation:

    • In amber vials, add a small aliquot of the stock solution to a known volume of each buffer to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the volume of organic solvent is minimal (e.g., <1%) to avoid affecting the solution properties.

  • Incubation:

    • Incubate the vials at a controlled temperature (e.g., 40°C or 60°C) and protect them from light.

  • Time Points:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Sample Analysis:

    • Immediately analyze the samples by a validated stability-indicating HPLC method. If necessary, neutralize the pH of the aliquots before analysis.

  • Data Analysis:

    • Calculate the percentage of 2,4-D remaining at each time point relative to the initial concentration (t=0). Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k).

Protocol: Stability-Indicating HPLC Method
  • Instrumentation: HPLC with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid to adjust the pH to approximately 2.5.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 230 nm or 280 nm.

  • Sample Preparation: Dilute the sample in the mobile phase.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare 2,4-D Stock Solution sample_prep Spike Stock into Buffers stock->sample_prep buffers Prepare pH Buffers (2, 4, 7, 9, 11) buffers->sample_prep incubate Incubate at Controlled Temperature sample_prep->incubate sampling Sample at Time Points incubate->sampling t = 0, 2, 4... hrs hplc HPLC Analysis sampling->hplc data Calculate Degradation Rate hplc->data

Caption: Workflow for pH Stability Study of this compound.

degradation_pathway cluster_products Hydrolysis Products compound This compound phenol 2,4-Dichlorophenol compound->phenol H+ or OH- (Ether Cleavage) glycolic Glycolic Acid compound->glycolic H+ or OH- (Ether Cleavage)

Caption: Abiotic Hydrolysis Pathway of this compound.

References

Technical Support Center: Troubleshooting Callus Growth with 2,4-Dichlorophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during in vitro callus induction using 2,4-Dichlorophenoxyacetic acid (2,4-D).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: No callus formation or very poor growth.

Q1: Why are my explants not forming callus after being placed on a 2,4-D-containing medium?

A: Several factors could be responsible for the lack of callus induction. Firstly, the concentration of 2,4-D is critical and highly species-dependent. An inappropriate concentration, either too low or too high, can inhibit callus growth.[1] Secondly, the choice of explant material is crucial; young, actively growing tissues are generally more responsive.[2] The physiological state of the donor plant also plays a significant role.[3] Finally, the composition of the basal medium and the balance between auxins and cytokinins are key to promoting cell division and callus formation.[4][5][6]

Troubleshooting Steps:

  • Optimize 2,4-D Concentration: Test a range of 2,4-D concentrations. What is optimal for one species can be inhibitory for another.

  • Re-evaluate Explant Source: Use juvenile explants from healthy, actively growing donor plants.[2] Different parts of the plant (e.g., leaf, stem, root) will have different regenerative capacities.

  • Adjust Hormone Balance: While 2,4-D is a potent auxin for callus induction, some plant species may require the presence of a cytokinin (like BAP or kinetin) in the medium to stimulate cell division. An intermediate auxin-to-cytokinin ratio generally promotes callus induction.[4]

  • Vary Basal Medium: The nutrient and salt composition of the basal medium (e.g., MS, B5) can influence callus growth. Experiment with different media formulations.

Issue 2: Browning of explants and/or culture medium.

Q2: My explants and the surrounding medium are turning brown, and the callus growth has stopped. What is causing this and how can I prevent it?

A: This phenomenon, known as oxidative browning, is a major issue in plant tissue culture, especially with woody plants.[7][8] It is caused by the oxidation of phenolic compounds released from the cut or wounded surfaces of the explant.[8][9] These oxidized phenols are toxic to the plant tissue, inhibiting enzyme activity and leading to cell death.[10]

Troubleshooting Steps:

  • Incorporate Antioxidants: Add antioxidants such as ascorbic acid (vitamin C) or citric acid to the culture medium to reduce the oxidation of phenolic compounds.[2][9]

  • Use Activated Charcoal: Adding activated charcoal to the medium can absorb the toxic phenolic compounds.[11][12]

  • Initial Dark Incubation: Culturing the explants in the dark for the first few days can reduce the production of phenolic compounds, which is sometimes stimulated by light.[8]

  • Frequent Subculturing: Transferring the explants to fresh medium at regular, short intervals can prevent the accumulation of toxic compounds in the culture.[7][8]

  • Pre-treatment of Explants: Soaking the explants in an antioxidant solution before placing them on the culture medium can also be effective.[7]

Issue 3: Contamination of cultures.

Q3: I am experiencing frequent bacterial or fungal contamination in my callus cultures. What are the best practices to avoid this?

A: Contamination is one of the most common reasons for culture failure.[9] Microorganisms can be introduced from various sources, including improperly sterilized tools, media, the explant itself, or the laboratory environment.[13][14]

Troubleshooting Steps:

  • Strict Aseptic Technique: Always work in a laminar flow hood.[9][15] Sterilize all instruments, culture vessels, and media thoroughly.[15][16] Wear gloves and a lab coat, and sanitize your hands and work surfaces with 70% ethanol (B145695).[17][18]

  • Thorough Explant Surface Sterilization: The explant is a primary source of contamination. A multi-step sterilization process is recommended, often involving a detergent wash, an ethanol rinse, and treatment with a disinfectant like sodium hypochlorite (B82951) (bleach), followed by several rinses with sterile distilled water.[15][19][20]

  • Use of Antimicrobial Agents: Consider adding a broad-spectrum biocide like Plant Preservative Mixture (PPM™) to the culture medium to prevent the growth of microbes.[15][17]

  • Regular Monitoring: Check cultures regularly for any signs of contamination.[21] Isolate and discard any contaminated cultures immediately to prevent them from spreading.[16]

Issue 4: Callus quality is poor (e.g., hard, compact, or watery).

Q4: My callus is growing, but it is very hard and compact, not friable. How can I improve the quality of the callus?

A: The morphology of the callus is influenced by the type and concentration of plant growth regulators. High concentrations of 2,4-D can sometimes lead to the formation of hard, nodular callus. The balance with other hormones, like cytokinins, also plays a role. A friable (crumbly and easy to separate) callus is often desired for establishing cell suspension cultures or for regeneration experiments.

Troubleshooting Steps:

  • Adjust 2,4-D Concentration: Experiment with lower concentrations of 2,4-D, as higher levels can sometimes inhibit friable callus formation.

  • Modify Auxin/Cytokinin Ratio: The interplay between auxins and cytokinins is crucial. Systematically test different combinations and ratios of 2,4-D and a cytokinin (e.g., BAP) to find the optimal balance for friable callus growth for your specific plant.[22]

  • Subculturing: Regularly subculture the callus to fresh medium to ensure a consistent supply of nutrients and hormones, which can help maintain a friable consistency.[23][24]

Data Presentation: Plant Growth Regulator Concentrations

The optimal concentration of 2,4-D and other plant growth regulators is highly dependent on the plant species and the type of explant used. The following table summarizes concentrations that have been reported as effective in various studies. This should be used as a starting point for optimization.

Plant SpeciesExplant TypeBasal Medium2,4-D Concentration (mg/L)Other PGRs (mg/L)Callus Quality/Outcome
Wheat (Triticum aestivum)Mature SeedsLS3.5-Adequate callus induction
Wheat (Triticum aestivum)AntherP-4 (liquid)1.0-Higher callus yield and regeneration
Rice (Oryza sativa)Mature EmbryosMS2.0-Significant callus induction
Gazania rigensStemMS1.5-90% callus induction
Solanum lycopersicumNodal SegmentMS0.25-83.33% callus induction
Hazel (Corylus avellana)-MS2.0Kinetin (0.2)Optimized for callus induction
Piper retrofractumLeafMS1.0BAP (1.0)Best for callus induction time (15 days)

Experimental Protocols

1. Standard Protocol for Murashige and Skoog (MS) Medium Preparation (1L)

This protocol outlines the preparation of a standard MS medium, which is widely used for plant tissue culture.

Materials:

  • MS basal salt mixture

  • Sucrose (B13894) (30g)

  • myo-Inositol (100mg)

  • Plant growth regulators (e.g., 2,4-D)

  • Gelling agent (e.g., Agar, 8g)

  • Distilled or deionized water

  • 1N HCl and 1N NaOH for pH adjustment

  • Beaker (2L), magnetic stirrer, pH meter, autoclave

Procedure:

  • Add approximately 800 mL of distilled water to a 2L beaker.[25]

  • While stirring, add the MS basal salt mixture and dissolve completely.

  • Add sucrose (30g) and myo-inositol (100mg) and stir until dissolved.[25]

  • Add the required plant growth regulators (e.g., 2,4-D) from stock solutions.

  • Add more distilled water to bring the volume to approximately 950 mL.[25]

  • Adjust the pH of the medium to 5.7-5.8 using 1N NaOH or 1N HCl while stirring.[9][25] This step is critical as pH affects nutrient availability.[14]

  • Add the gelling agent (e.g., 8g of agar) to the medium.[25]

  • Bring the final volume to 1L with distilled water.

  • Heat the medium while stirring to completely dissolve the agar.

  • Dispense the medium into culture vessels.

  • Sterilize the medium and vessels by autoclaving at 121°C and 15 psi for 15-20 minutes.[15][26]

  • Allow the medium to cool and solidify in a sterile environment.

2. General Protocol for Explant Surface Sterilization

This protocol provides a general guideline for sterilizing plant tissues to eliminate microbial contaminants. Note that the concentrations and durations may need to be optimized for different explant types.[14]

Materials:

  • Plant material (explants)

  • Running tap water

  • Detergent (e.g., Tween-20)

  • 70% Ethanol

  • Disinfectant solution (e.g., 10-20% commercial bleach, which is 0.5-1.0% sodium hypochlorite)[15][27]

  • Sterile distilled water

  • Sterile beakers, forceps, and filter paper

  • Laminar flow hood

Procedure:

  • Excise the desired plant part from a healthy donor plant.

  • Wash the explants thoroughly under running tap water for 15-20 minutes to remove debris.[15]

  • In a beaker, wash the explants with a few drops of detergent in water for 5-10 minutes with gentle agitation.[19]

  • Rinse the explants 3-4 times with distilled water.

  • Perform all subsequent steps in a sterile laminar flow hood.

  • Briefly immerse the explants in 70% ethanol for 30-60 seconds.[15][19] This step dehydrates and kills many surface microbes. Prolonged exposure can be toxic to the plant tissue.[19]

  • Transfer the explants to the disinfectant solution (e.g., 10-20% bleach) and soak for 10-20 minutes. The exact duration depends on the tissue's sensitivity.[15][19]

  • Decant the disinfectant and rinse the explants three to five times with sterile distilled water to remove any residual disinfectant, which can be phytotoxic.[14][15]

  • Place the sterilized explants on sterile filter paper to dry before inoculating them onto the culture medium.

Visualizations

Troubleshooting_Poor_Callus_Growth start Start: Poor Callus Growth q_concentration Is 2,4-D concentration optimized? start->q_concentration a_concentration Action: Test a range of 2,4-D (e.g., 0.5, 1, 2, 4 mg/L). High concentrations can be toxic. q_concentration->a_concentration No q_explant Is the explant source optimal? q_concentration->q_explant Yes a_concentration->q_explant a_explant Action: Use young, healthy, actively growing tissue. Test different explant types (leaf, stem, etc.). q_explant->a_explant No q_media Is the medium composition correct? q_explant->q_media Yes a_explant->q_media a_media Action: Check basal salt (e.g., MS) and vitamin formulation. Consider adding a low concentration of cytokinin (e.g., BAP). q_media->a_media No q_browning Is there tissue browning? q_media->q_browning Yes a_media->q_browning a_browning Action: Add antioxidants (ascorbic acid), activated charcoal, or use an initial dark incubation period. q_browning->a_browning Yes end Result: Improved Callus Growth q_browning->end No a_browning->end

Caption: A troubleshooting workflow for diagnosing and resolving poor callus growth.

Callus_Induction_Workflow n1 Step 1: Explant Selection Select healthy, juvenile tissue from a donor plant. n2 Step 2: Surface Sterilization Wash, disinfect with ethanol and bleach, then rinse with sterile water. n1->n2 n4 Step 4: Inoculation Under aseptic conditions in a laminar flow hood, place sterilized explants on the culture medium. n2->n4 n3 Step 3: Media Preparation Prepare MS medium with sucrose, 2,4-D, and a gelling agent. Adjust pH to 5.8 and autoclave. n3->n4 n5 Step 5: Incubation Culture in a controlled environment (25°C, typically 16h light/8h dark, or initial dark period). n4->n5 n6 Step 6: Callus Proliferation Observe for callus formation at the cut edges of the explant. n5->n6 n7 Step 7: Subculturing Transfer proliferating callus to fresh medium every 3-4 weeks. n6->n7

Caption: A general experimental workflow for in vitro callus induction using 2,4-D.

Auxin_Signaling_Pathway cluster_cell Plant Cell D24 2,4-D (Auxin) TIR1 TIR1 Receptor D24->TIR1 binds to AuxIAA Aux/IAA Repressor TIR1->AuxIAA targets for degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates transcription Cell_Division Cell Division & Callus Formation Auxin_Genes->Cell_Division leads to

Caption: Simplified signaling pathway of 2,4-D (auxin) leading to callus formation.

References

Technical Support Center: Extraction of 2,4-Dichlorophenylacetic Acid from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction of 2,4-Dichlorophenylacetic acid (2,4-DPAA) from plant tissues.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of 2,4-DPAA from plant tissues.

Issue 1: Low Recovery of 2,4-DPAA

Potential Cause Recommended Solution
Incorrect pH of Extraction Buffer 2,4-DPAA is an acidic compound. To ensure it is in its protonated, less polar form for efficient extraction into an organic solvent, the pH of the sample should be adjusted to be at least 2 pH units below its pKa. Acidify the homogenized plant tissue sample to a pH of 2-3 using an acid like HCl before extraction.[1][2][3]
Inappropriate Extraction Solvent The polarity of the extraction solvent is crucial. Solvents like acetonitrile (B52724), ethyl acetate (B1210297), and methanol (B129727) have shown high extraction efficiency for similar compounds.[1][4] Acetonitrile is often a good choice due to its high polarity and extraction efficiency.[1] For Liquid-Liquid Extraction (LLE), ethyl acetate is also a common and effective choice.[5]
Insufficient Homogenization Incomplete disruption of plant cell walls will trap the analyte. Ensure thorough homogenization of the plant tissue using a high-speed blender, rotor-stator homogenizer, or cryogenic grinding to maximize the surface area for extraction.
Analyte Degradation 2,4-DPAA, like other auxins, can be susceptible to degradation by light, heat, and oxidation during sample preparation.[4] Perform extraction steps quickly, on ice, and with minimal exposure to light. Consider adding antioxidants to the extraction buffer.
Insufficient Phase Separation (LLE) Emulsions can form during liquid-liquid extraction, trapping the analyte and preventing clean separation of the organic and aqueous layers. To break emulsions, try adding a small amount of a saturated salt solution (salting out), centrifuging the sample, or passing the mixture through a glass wool plug.[1]
SPE Cartridge Overload or Drying Out During Solid-Phase Extraction (SPE), overloading the cartridge with too much sample or allowing the sorbent to dry out before elution can lead to poor recovery. Ensure the sample load is within the capacity of the cartridge and that the sorbent bed remains solvated throughout the loading and washing steps.[2]

Logical Flow for Troubleshooting Low Recovery

Caption: Troubleshooting workflow for low 2,4-DPAA recovery.

Issue 2: High Background or Interfering Peaks in Chromatogram

Potential Cause Recommended Solution
Co-extraction of Plant Pigments and Lipids Plant matrices are rich in interfering compounds like chlorophyll (B73375) and lipids.[6] A preliminary cleanup step can be beneficial. For example, after extraction with a polar solvent like methanol, a liquid-liquid partitioning step with a non-polar solvent like hexane (B92381) can remove many lipids.
Insufficient Selectivity of SPE Sorbent The choice of SPE sorbent is critical for cleanup. For acidic compounds like 2,4-DPAA, a mixed-mode cation exchange (MCX) cartridge can be effective.[7] The sample is loaded under acidic conditions, and after washing, the neutral and basic interferences can be washed away before eluting the acidic analyte. Reversed-phase cartridges (e.g., C18) are also commonly used.[3][8]
Matrix Effects in LC-MS/MS Analysis Co-eluting matrix components can cause ion suppression or enhancement, affecting quantification. Dilute the final extract to minimize matrix effects. The use of a stable isotope-labeled internal standard for 2,4-DPAA is highly recommended to correct for matrix effects and variations in recovery.[2]
Contamination from Labware Ensure all glassware and plasticware are scrupulously clean. Rinse with solvent before use to remove any potential contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve pure 2,4-DPAA standard? A: Pure 2,4-DPAA standard is soluble in organic solvents like 95% ethanol (B145695), methanol, or acetonitrile.[9] For preparing stock solutions, dissolving in a small volume of ethanol or 0.1N NaOH before diluting with water is also a common practice.[9]

Q2: At what pH should I perform the extraction? A: To maximize the extraction of 2,4-DPAA into an organic solvent, the aqueous sample should be acidified to a pH of approximately 2.[1] This ensures the carboxylic acid group is protonated, making the molecule more nonpolar.

Q3: My sample forms an emulsion during liquid-liquid extraction. What should I do? A: Emulsion formation is a common problem. To resolve this, you can try adding a small amount of saturated sodium chloride (NaCl) solution, which increases the ionic strength of the aqueous phase and helps break the emulsion.[1] Alternatively, centrifuging the sample at a moderate speed can also help separate the layers.

Q4: Do I need to derivatize 2,4-DPAA for analysis? A: It depends on your analytical method.

  • For HPLC-UV or LC-MS analysis: Derivatization is generally not required.[1]

  • For GC-MS analysis: Yes, derivatization is necessary to convert the non-volatile carboxylic acid into a more volatile ester (e.g., methyl ester) for analysis.[10][11] However, this adds a step to the workflow and can introduce variability.[1]

Q5: What type of SPE cartridge is best for cleaning up plant extracts containing 2,4-DPAA? A: Both reversed-phase (e.g., C18, Oasis HLB) and mixed-mode (e.g., Oasis MCX) SPE cartridges can be effective.[3][7][12]

  • Reversed-phase C18: Retains nonpolar compounds. The sample is loaded at an acidic pH to retain the protonated 2,4-DPAA.

  • Mixed-mode Cation Exchange (MCX): Offers orthogonal cleanup. The sorbent has both reversed-phase and cation-exchange properties. Under acidic conditions, 2,4-DPAA is retained by reversed-phase mechanisms while basic interferences are retained by cation exchange.[7]

Q6: How can I prevent the degradation of 2,4-DPAA during sample preparation? A: To minimize degradation, it is crucial to work quickly and at low temperatures.[13] Harvested plant material should be immediately frozen, preferably in liquid nitrogen, and stored at -80°C.[6][13] Perform extraction steps on ice and protect samples from direct light.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for 2,4-DPAA
  • Sample Homogenization:

    • Weigh 1-2 g of frozen plant tissue.

    • Homogenize the tissue in 10 mL of ice-cold extraction buffer (e.g., 80% acetonitrile in water) using a high-speed homogenizer.

  • pH Adjustment:

    • Centrifuge the homogenate at 4°C to pellet solid debris.

    • Transfer the supernatant to a new tube.

    • Adjust the pH of the supernatant to 2.0-3.0 using 1M HCl.[1]

  • Extraction:

    • Transfer the acidified extract to a separatory funnel.

    • Add an equal volume of ethyl acetate, cap the funnel, and shake vigorously for 2-3 minutes, periodically venting the pressure.[5]

    • Allow the layers to separate. If an emulsion forms, add 1-2 mL of saturated NaCl solution and gently swirl.

  • Collection and Evaporation:

    • Collect the upper organic layer (ethyl acetate).

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

    • Pool the organic extracts and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume (e.g., 1 mL) of the mobile phase for HPLC or LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for 2,4-DPAA Cleanup

This protocol follows an initial solvent extraction as described in Protocol 1 (Step 1).

  • Sample Preparation:

    • After initial solvent extraction and centrifugation, take the supernatant and dilute it with water to reduce the organic solvent concentration to <5%.

    • Acidify the diluted sample to pH 2.0-3.0 with 1M HCl.[2]

  • SPE Cartridge Conditioning:

    • Use a reversed-phase C18 SPE cartridge (e.g., 500 mg, 6 mL).

    • Condition the cartridge by sequentially passing 5 mL of methanol followed by 5 mL of acidified water (pH 2.0-3.0) through the sorbent. Do not let the cartridge go dry.[8]

  • Sample Loading:

    • Load the acidified sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of acidified water (pH 2.0-3.0) to remove polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes to remove excess water.[3]

  • Elution:

    • Elute the 2,4-DPAA from the cartridge with 5-10 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of mobile phase for analysis.

General Experimental Workflow

Caption: General workflow for 2,4-DPAA extraction from plant tissues.

References

minimizing byproduct formation during chlorination of phenoxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the chlorination of phenoxyacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts formed during the chlorination of phenoxyacetic acid?

A1: The chlorination of phenoxyacetic acid can lead to the formation of several byproducts, primarily through electrophilic aromatic substitution on the phenyl ring and, to a lesser extent, substitution on the α-carbon of the acetic acid moiety. The most common byproducts are positional isomers and over-chlorinated products. These include:

  • Monochloro-isomers: 2-chlorophenoxyacetic acid and 4-chlorophenoxyacetic acid. The formation of 4-chlorophenoxyacetic acid is often a desired intermediate.[1][2][3]

  • Dichloro-isomers: 2,4-dichlorophenoxyacetic acid is a common product, often the target molecule for herbicide synthesis.[1][3][4][5] Other dichloro-isomers can also form.

  • Trichloro-isomers: 2,4,6-trichlorophenoxyacetic acid can be produced under more stringent chlorination conditions.[2]

  • α-chlorophenoxyacetic acid: Chlorination can occur on the carbon adjacent to the carboxylic acid group, though this is generally less favored than aromatic substitution unless specific reagents are used.[6][7]

  • Chlorinated phenols: Residual starting materials or side reactions can lead to the formation of chlorinated phenols, which can be difficult to separate from the desired product.[1][4]

Q2: What are the key factors influencing the selectivity of the chlorination reaction?

A2: The selectivity of the chlorination of phenoxyacetic acid is highly dependent on several reaction parameters:

  • Chlorinating Agent: The choice of chlorinating agent significantly impacts selectivity. Common agents include chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS).[3] Trichloroisocyanuric acid (TCCA) has been used for α-selective chlorination of similar compounds.[6][7]

  • Catalyst: Lewis acids such as ferric chloride (FeCl₃), aluminum chloride (AlCl₃), and chromium chloride are often used to promote electrophilic aromatic substitution.[1][8] The type and amount of catalyst can influence the degree of chlorination.

  • Solvent: The polarity and nature of the solvent (e.g., acetic acid, dichloromethane, acetonitrile) can affect the reaction rate and the solubility of intermediates, thereby influencing the product distribution.[1][2][3] Some reactions are even performed under solvent-free conditions.[6][7]

  • Temperature: Higher reaction temperatures generally lead to faster reaction rates but can also result in over-chlorination and the formation of more byproducts.[1][3] Controlling the temperature is crucial for achieving high selectivity.

  • Reaction Time: Prolonged reaction times can increase the yield of the desired product up to a certain point, after which the formation of over-chlorinated byproducts may become more prevalent.[1]

  • Molar Ratio of Reactants: The stoichiometry of the chlorinating agent to phenoxyacetic acid is a critical factor. Using an excess of the chlorinating agent will favor the formation of di- and tri-chlorinated products.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired chlorinated product - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of chlorinating agent or catalyst. - Poor quality of reagents.- Increase the reaction time and monitor the reaction progress using techniques like TLC or HPLC. - Optimize the reaction temperature. A moderate increase may improve the rate, but excessive heat can lead to byproduct formation.[1][3] - Adjust the molar ratio of the chlorinating agent and catalyst. Perform small-scale experiments to find the optimal ratio. - Ensure all reagents are pure and anhydrous, as moisture can deactivate many catalysts.
High percentage of over-chlorinated byproducts (di- or tri-chlorinated) - Excess of chlorinating agent. - High reaction temperature. - Prolonged reaction time. - Highly active catalyst.- Carefully control the stoichiometry of the chlorinating agent. A slight excess may be needed, but large excesses should be avoided. - Lower the reaction temperature to decrease the rate of subsequent chlorination reactions.[1] - Monitor the reaction closely and stop it once the desired product is maximized. - Reduce the amount of catalyst or switch to a milder catalyst.
Formation of α-chlorinated byproduct - Use of specific reagents that favor radical or α-substitution pathways.- If aromatic substitution is desired, avoid reagents known for α-chlorination like TCCA in the absence of an aromatic activator.[6][7] - Employ a Lewis acid catalyst to strongly favor electrophilic aromatic substitution.
Presence of chlorinated phenol (B47542) impurities - Hydrolysis of the phenoxyacetic acid starting material or product. - Incomplete initial etherification if synthesizing phenoxyacetic acid in situ.- Ensure anhydrous reaction conditions to prevent hydrolysis. - Purify the starting phenoxyacetic acid to remove any phenol impurities before chlorination. - Optimize the purification process (e.g., recrystallization, chromatography) to remove these impurities from the final product.
Poor selectivity between ortho- and para-isomers - Steric and electronic effects of the starting material. - Nature of the solvent and catalyst.- The ether linkage of phenoxyacetic acid is an ortho-, para-director. The para-position is generally less sterically hindered. - Modifying the catalyst and solvent system can sometimes influence the ortho/para ratio. Experiment with different Lewis acids and solvents of varying polarity.

Quantitative Data Summary

The following table summarizes reaction conditions from various sources for the chlorination of phenoxyacetic acid and its derivatives.

Desired ProductStarting MaterialChlorinating AgentCatalystSolventTemperature (°C)Time (h)Yield/Product ContentReference
2,4-Dichlorophenoxyacetic acidPhenoxyacetic acidChlorineChromium oxidePropionic acid (60% in water)6010>95% product content[1]
2-Methyl-4-chlorophenoxyacetic acidPhenoxyacetic acidChlorine/ArgonChromium chlorideEthylene glycol DME600.5>95% product content[1]
4-Chlorophenoxyacetic acid & 2-Chlorophenoxyacetic acidPhenoxyacetic acidChlorineChromium chlorideTetrahydrofuran (THF)1001 min (two stages)80% 4-chloro, 10% 2-chloro[1]
4-Chlorophenoxyacetic acidPhenoxyacetic acid- (Electrolysis)NoneAcetonitrile/HCl soln.Room Temp2-4>90%[2]
2,4-Dichlorophenoxyacetic acidPhenoxyacetic acid- (Electrolysis)NoneAcetonitrile/HCl soln.Room Temp4-7>90%[2]
2,4,6-Trichlorophenoxyacetic acidPhenoxyacetic acid- (Electrolysis)NoneAcetonitrile/HCl soln.Room Temp7-10>90%[2]
4-Chlorophenoxyacetic acid / 2,4-Dichlorophenoxyacetic acidPhenoxyacetic acidSulfuryl chlorideLewis acid/Sulfur compoundDichloromethane, Toluene, etc.40-1002-8>95% yield, >99% purity[3]
2,4-Dichlorophenoxyacetic acidPhenoxyacetic acidChlorineIron phthalocyanineAcetic acid/waterNot specified35-50 minHigh[5]

Experimental Protocols

Protocol 1: Catalytic Chlorination using Chlorine Gas to Synthesize 2,4-Dichlorophenoxyacetic Acid

This protocol is adapted from methodologies described in patent literature and should be performed by trained personnel in a well-ventilated fume hood.[1]

  • Reaction Setup:

    • Equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, a condenser, and a thermometer.

    • The outlet of the condenser should be connected to a gas trap containing a sodium hydroxide (B78521) solution to neutralize any unreacted chlorine gas.

  • Reagent Preparation:

    • Dissolve phenoxyacetic acid in a suitable solvent (e.g., 60% aqueous propionic acid) in the reaction flask.

    • Add the catalyst (e.g., chromium oxide). The molar ratio of catalyst to phenoxyacetic acid should be optimized, a starting point is 0.8:1.

  • Chlorination:

    • Heat the mixture to the desired reaction temperature (e.g., 60°C) with stirring.

    • Slowly bubble chlorine gas through the reaction mixture via the gas inlet tube. The flow rate should be controlled to ensure efficient absorption and reaction.

    • Monitor the reaction progress by periodically taking samples and analyzing them by HPLC or TLC.

  • Work-up and Purification:

    • Once the reaction is complete, stop the flow of chlorine gas and cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling. If so, collect the solid by filtration.

    • If the product remains in solution, it may be necessary to perform an extraction with an organic solvent followed by washing, drying, and solvent evaporation.

    • The crude product can be purified by recrystallization from a suitable solvent system to obtain 2,4-dichlorophenoxyacetic acid of high purity.

Visualizations

Chlorination_Pathway cluster_0 Chlorination Steps PAA Phenoxyacetic Acid CPA_4 4-Chlorophenoxyacetic Acid PAA->CPA_4 + Cl₂/Catalyst CPA_2 2-Chlorophenoxyacetic Acid PAA->CPA_2 + Cl₂/Catalyst DCPA_24 2,4-Dichlorophenoxyacetic Acid CPA_4->DCPA_24 + Cl₂/Catalyst CPA_2->DCPA_24 + Cl₂/Catalyst TCPA_246 2,4,6-Trichlorophenoxyacetic Acid DCPA_24->TCPA_246 Excess Cl₂

Caption: Reaction pathway for the chlorination of phenoxyacetic acid.

Experimental_Workflow start Start setup Reaction Setup start->setup reagents Add Phenoxyacetic Acid, Solvent, and Catalyst setup->reagents heat Heat to Reaction Temperature reagents->heat chlorinate Introduce Chlorinating Agent heat->chlorinate monitor Monitor Reaction (TLC/HPLC) chlorinate->monitor monitor->chlorinate Incomplete workup Reaction Work-up (Cooling, Quenching) monitor->workup Complete purify Purification (Filtration/Recrystallization) workup->purify analyze Product Analysis (Yield, Purity) purify->analyze end End analyze->end

Caption: General experimental workflow for phenoxyacetic acid chlorination.

References

Technical Support Center: Enhancing the Selectivity of 2,4-D Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during experiments aimed at enhancing the selectivity of 2,4-Dichlorophenylacetic acid (2,4-D) herbicides.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of 2,4-D selectivity between broadleaf weeds and grasses?

A1: The selectivity of 2,4-D is a complex process primarily attributed to several key differences between susceptible broadleaf plants (dicots) and tolerant grasses (monocots).[1][2] These include:

  • Differential Metabolism: Tolerant plants, like grasses, can more rapidly metabolize 2,4-D into inactive, non-toxic compounds.[3] Susceptible plants either lack this metabolic pathway or metabolize it into phytotoxic amino acid conjugates.[4]

  • Translocation Differences: Grasses may limit the movement (translocation) of 2,4-D to sensitive tissues, whereas susceptible weeds readily transport it throughout the plant.[5]

  • Morphological and Anatomical Differences: The exposed growing points on broadleaf plants make them more vulnerable to contact with foliar-applied herbicides. In contrast, the growing points of grasses are protected at the base of the plant.[6]

  • Biochemical Differences: Variations in the auxin signal transduction pathway, including the structure and affinity of auxin receptors (like TIR1/AFB proteins), can contribute to selectivity.[7][8]

Q2: How do different 2,4-D formulations (e.g., amine salts vs. esters) impact selectivity and performance?

A2: The formulation of 2,4-D significantly affects its physical and chemical properties, which in turn influences its efficacy and potential for crop injury.

  • Ester Formulations: Esters are generally more volatile and are absorbed more quickly by plants due to their oil-based nature, which helps penetrate the waxy cuticle of leaves.[9] This rapid uptake can provide better weed control, especially in cool or dry conditions, but may also increase the risk of injury to tolerant crops by temporarily overwhelming their metabolic detoxification mechanisms.[9]

  • Amine Salt Formulations: Amine salts are essentially non-volatile and highly soluble in water.[9] While this reduces the risk of off-target injury from vapor drift, their absorption into weeds can be slower, potentially making them less effective on weeds with thick cuticles or more susceptible to being washed off by rain.[9] The new 2,4-D choline (B1196258) salt formulation is designed to be less volatile than both traditional ester and amine salt formulations.[10]

Q3: What role do adjuvants play in enhancing 2,4-D selectivity?

A3: Adjuvants are compounds added to the spray tank to improve herbicide performance and can play a crucial role in selectivity.[11]

  • Surfactants (Nonionic Surfactants - NIS): These reduce the surface tension of spray droplets, allowing them to spread more evenly over the leaf surface and improving absorption.[12]

  • Oil Concentrates (Crop Oil Concentrates - COC; Methylated Seed Oils - MSO): These help dissolve the waxy cuticle on the leaf surface, enhancing herbicide penetration, which is particularly useful for hard-to-control weeds or in dry conditions. However, they can also increase the risk of crop injury and should be used cautiously with plant growth regulator herbicides like 2,4-D.[11]

  • Water Conditioners (Ammonium Sulfate - AMS): AMS is often recommended to condition hard water, preventing the 2,4-D molecules from being tied up by cations like calcium and magnesium, and can improve the uptake of tank-mix partners.[12]

  • Drift Reduction Agents: These increase the size of spray droplets to minimize off-target movement and potential damage to non-target sensitive crops.[10]

Troubleshooting Guides

Problem: My 2,4-D application is causing unexpected phytotoxicity in a tolerant crop.

This issue can arise from several factors related to the application, environment, or the plant's condition. Use the following workflow to diagnose the potential cause.

Caption: Troubleshooting workflow for unexpected 2,4-D crop injury.

Problem: The target weed population is showing reduced susceptibility or resistance to 2,4-D.

Confirming and understanding the mechanism of resistance is critical for developing effective management strategies.

Caption: Experimental workflow for confirming and characterizing 2,4-D resistance.

Data Presentation

Table 1: Comparison of Common 2,4-D Formulations

PropertyAmine Salt (e.g., DMA)Ester (e.g., EHE)Choline Salt
Volatility Low / Non-volatile[9]High (low-volatile esters exist)[9][10]Low Volatility[10]
Water Solubility High[9]Low (forms an emulsion)High
Leaf Absorption Rate SlowerFaster[9]Moderate
Efficacy in Cool/Dry Conditions May be reducedGenerally more effective[9]Effective
Rainfastness Less rainfastMore rainfast[9]Moderate
Potential for Crop Injury Generally lower[10]Generally higher[9]Low
Common Use Case Applications near sensitive crops; warmer conditions.[10]Cooler conditions; hard-to-penetrate weeds.[9]Over-the-top use in tolerant crops (e.g., Enlist™).[10]

Table 2: Key Factors Influencing 2,4-D Efficacy and Selectivity

FactorInfluence on PerformanceRecommendations for Researchers
Temperature Affects volatility and plant metabolism. Efficacy can be reduced in cold conditions. High heat (>29°C) increases ester volatility and risk of injury.[13]Conduct experiments in a controlled temperature environment. Avoid applications in extreme heat or cold.
Relative Humidity High humidity can swell the leaf cuticle, increasing absorption and efficacy.[14]Maintain consistent humidity levels in growth chambers. Note ambient humidity during field trials.
Soil Moisture Actively growing weeds with adequate moisture are more susceptible. Drought-stressed plants are harder to control.[10][14]Ensure plants are well-watered and not under drought stress before herbicide application.
Plant Growth Stage Younger, smaller weeds are more susceptible than mature plants.[10]Treat plants at a consistent and early growth stage (e.g., 2-4 leaf stage) for reliable results.[15]
Tank Mix Partners Can be synergistic (improving control) or antagonistic (reducing control).[16]Always perform a jar test for physical compatibility. Consult labels for known antagonisms.[9][10]
Spray Volume Higher volumes can improve coverage but may also increase runoff from leaves.Use a calibrated sprayer to ensure consistent application volume across all treatments.[17]

Visual Guides

Molecular Signaling Pathway of 2,4-D Action

2,4-D acts by mimicking the natural plant hormone auxin. It binds to auxin receptors, leading to the degradation of transcriptional repressors and causing uncontrolled expression of auxin-responsive genes, which ultimately results in plant death.[7][8]

Caption: Simplified signaling pathway for 2,4-D herbicidal action.

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay for Resistance Confirmation

This protocol outlines the steps to assess the level of resistance in a weed population compared to a known susceptible population.

1. Seed and Plant Preparation: a. Collect mature seeds from at least 30 plants in the suspected resistant field location and from a location with no history of 2,4-D application (susceptible check).[15] b. Break any seed dormancy using appropriate methods for the species (e.g., stratification, scarification). c. Germinate seeds in petri dishes or trays. Once seedlings reach a similar growth stage (e.g., cotyledon to 1-leaf), transplant them into individual pots (e.g., 10 cm diameter) filled with a standard potting medium. d. Grow plants in a greenhouse or growth chamber under controlled conditions (e.g., 25°C/20°C day/night, 16h photoperiod).

2. Herbicide Application: a. When plants reach the 2-4 true leaf stage, treat them with 2,4-D.[15] b. Prepare a stock solution of a commercial 2,4-D formulation. Perform serial dilutions to create a range of at least 6-8 doses, including a zero-dose control (water + adjuvant only). Doses should bracket the expected GR50 (dose causing 50% growth reduction) for both susceptible and resistant populations. c. Use a research track sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha) for uniform application. d. Include 4-6 replicates for each dose and for each population (resistant and susceptible).

3. Data Collection and Analysis: a. Assess plant injury 21-28 days after treatment (DAT).[18] b. Visual ratings can be used (0% = no effect, 100% = plant death). c. For quantitative data, harvest the above-ground biomass for each plant, place in a labeled paper bag, and dry in an oven at 60-70°C until a constant weight is achieved. d. Express the dry weight of each treated plant as a percentage of the average dry weight of the untreated control plants for that population. e. Use a statistical software package (e.g., R with the drc package) to perform a non-linear regression analysis (e.g., four-parameter log-logistic model) to determine the GR50 for each population. f. Calculate the Resistance Index (RI) as: RI = GR50 (Resistant Population) / GR50 (Susceptible Population) .

Protocol 2: Analysis of 2,4-D Metabolism using LC-MS/MS

This protocol provides a method to identify and quantify 2,4-D and its primary metabolites in plant tissue.

1. Sample Preparation: a. Treat resistant and susceptible plants at the 2-4 leaf stage with a discriminating dose of 2,4-D. b. At set time points (e.g., 24, 48, 72 hours) after treatment, harvest leaf tissue, weigh it, and immediately flash-freeze in liquid nitrogen to halt metabolic processes. Store at -80°C until extraction.

2. Extraction: a. Homogenize the frozen tissue (e.g., 0.5 g) in a pre-chilled mortar and pestle with an extraction solvent such as acetonitrile/water/acetic acid. b. Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C. c. Collect the supernatant. The pellet can be re-extracted for improved recovery. d. To analyze conjugated metabolites, an acid or alkaline hydrolysis step may be required. For example, incubate an aliquot of the extract in 1M HCl at 90°C for 60 minutes to release free 2,4-D and its metabolites from conjugates.[19]

3. Cleanup: a. Pass the extract through a solid-phase extraction (SPE) cartridge (e.g., Oasis MCX) to remove interfering plant compounds.[20] b. Condition the cartridge with methanol (B129727) and acidified water. c. Load the sample, wash the cartridge, and elute the analytes with an appropriate solvent (e.g., acetonitrile:methanol with 0.1% acetic acid).[20] d. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of mobile phase for analysis.

4. LC-MS/MS Analysis: a. Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source, typically operated in negative ion mode.[19][21] b. Chromatography: Separate the analytes on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of acidified water and acetonitrile. c. Mass Spectrometry: Use authentic standards of 2,4-D and expected metabolites (e.g., 2,4-Dichlorophenol (2,4-DCP), hydroxylated 2,4-D) to optimize the MS/MS parameters. Monitor at least two specific precursor-to-product ion transitions for each analyte in Multiple Reaction Monitoring (MRM) mode for accurate quantification and confirmation. d. Quantification: Create a calibration curve using the analytical standards. Spike untreated plant extract with known concentrations of standards to create a matrix-matched calibration curve to account for matrix effects. Calculate the concentration of 2,4-D and its metabolites in the samples.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 2,4-Dichlorophenylacetic Acid (2,4-D) Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of 2,4-Dichlorophenylacetic acid (2,4-D), a widely used herbicide. The selection of an appropriate analytical technique is critical for accurate monitoring in various matrices, including environmental, agricultural, and biological samples. This document compares the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data to aid in method selection.

Method Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS for 2,4-D analysis depends on several factors, including the required sensitivity, selectivity, complexity of the sample matrix, and available instrumentation. While HPLC-UV is a robust and widely accessible technique, LC-MS/MS offers superior sensitivity and specificity, making it the preferred method for trace-level detection in complex matrices.[1][2]

Quantitative Data Summary

The following tables summarize the key performance parameters of the compared analytical methods based on published studies.

Table 1: Method Performance in Water Samples

ParameterHPLC-UV MethodLC-MS/MS Method
Limit of Detection (LOD) 0.004 µg/L[3]0.03 µg/L[4]
Limit of Quantification (LOQ) 0.01 µg/L[3]0.10 µg/L[4]
Linearity Range 0.01–50 µg/L[3]0.10 - 5.00 µg/L[4]
Recovery 95.98% - 115%[3]64% - 65%[4]
Sample Preparation Salting-Out Assisted Liquid-Liquid Extraction (SALLE)[3]Solid Phase Extraction (SPE)[4]

Table 2: Method Performance in Soil, Sediment, and Crop Samples

ParameterHPLC-UV Method (Soil & Water)LC-MS/MS Method (Soybean & Corn)
Limit of Detection (LOD) 0.45 µg/mL[5]Not Reported
Limit of Quantification (LOQ) 2 µg/mL[5]10 ng/g (fortification level)[2]
Linearity Range 1 - 100 mg/L[5]1 - 150 ng/mL[2]
Recovery 80% - 100%[5]86% - 107%[2]
Sample Preparation Liquid-Liquid Extraction / Soxhlet Extraction[5]Alkaline Hydrolysis and Acetonitrile (B52724) Extraction[2]

Table 3: Method Performance in Biological Samples (Rat Serum)

ParameterHPLC-UV Method
Limit of Quantification (LOQ) 0.1 mg/L[6][7]
Linearity Range 0.1–400 mg/L[6][7]
Recovery 100.4% - 101.9%[6][7]
Sample Preparation Protein Precipitation[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

HPLC-UV Method for Water Samples (SALLE)[3]
  • Sample Preparation:

    • Take a 4 mL water sample.

    • Adjust the pH of the sample to 2.

    • Add 1 mL of acetonitrile.

    • Add 5 mL of a salting-out solvent containing 5% w/v sodium chloride.

    • Vortex the mixture.

    • Collect the upper acetonitrile layer for analysis.

  • HPLC-UV Conditions:

    • Column: C18 column (250 mm × 4.6 mm, 5 µm)[3]

    • Mobile Phase: Acetonitrile, deionized water, and acetic acid (80:19.5:0.5, v/v/v)[3]

    • Flow Rate: 1.0 mL/min[3]

    • Column Temperature: 40°C[3]

    • UV Detection: 283 nm[3]

    • Injection Volume: 20 µL[3]

LC-MS/MS Method for Soybean and Corn[2]
  • Sample Preparation:

    • Weigh 5 g of the homogenized sample into a 50-mL centrifuge tube.

    • Add 15 mL of water and 300 µL of 5 N sodium hydroxide (B78521) for alkaline hydrolysis.

    • Shake the mixture for 30 minutes.

    • Add 300 µL of 5 N sulfuric acid and 10 mL of acetonitrile. Shake for another 2 minutes.

    • Add sodium chloride and magnesium sulfate (B86663) to salt out the acetonitrile.

    • Centrifuge the sample.

    • Dilute the acetonitrile extract 1:1 with water and filter before injection.

  • LC-MS/MS Conditions:

    • Column: Mixed-mode column (details not specified in the provided text)[2]

    • Detection: Tandem mass spectrometry in negative ion mode[2]

HPLC-UV Method for Rat Serum[6][7]
  • Sample Preparation:

    • Pretreat serum samples (specific details of protein precipitation not fully elaborated in the search results).

  • HPLC-UV Conditions:

    • Column: XDB-C18[6][7]

    • Mobile Phase: Gradient elution with acetonitrile (solvent A) and 0.02 M ammonium (B1175870) acetate (B1210297) containing 0.1% formic acid (solvent B)[6][7]

    • Flow Rate: 1.0 mL/min[6][7]

    • UV Detection: 230 nm[6][7]

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for 2,4-D.

cluster_0 Method Development cluster_1 Pre-Validation cluster_2 Method Validation Parameters cluster_3 Documentation & Reporting A Literature Review & Method Selection B Initial Parameter Optimization (e.g., Mobile Phase, Column) A->B C System Suitability Testing B->C D Specificity & Selectivity Assessment C->D E Linearity & Range D->E F Accuracy (Recovery) E->F G Precision (Repeatability & Intermediate Precision) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K Data Analysis & Statistical Evaluation J->K L Validation Report Generation K->L A Start: Define Analytical Needs B High Sensitivity & Selectivity Required? A->B C Complex Sample Matrix (e.g., Soil, Tissue)? B->C No D Use LC-MS/MS B->D Yes C->D Yes E Routine Monitoring in Simple Matrix (e.g., Water)? C->E No F Use HPLC-UV E->F Yes G Consider HPLC-UV with extensive sample cleanup E->G No

References

Confirming the Identity of Synthesized 2,4-Dichlorophenylacetic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's identity is a critical step in the research and development pipeline. This guide provides a comparative overview of standard analytical techniques for the structural elucidation and identity confirmation of synthesized 2,4-Dichlorophenylacetic acid. We present supporting data, detailed experimental protocols, and a logical workflow to aid in the selection of the most appropriate analytical methods.

Comparison of Analytical Techniques

The confirmation of a synthesized compound's identity relies on a combination of techniques that provide orthogonal information about its molecular structure, purity, and physical properties. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and melting point analysis. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are crucial for assessing purity.

Analytical Technique Information Provided Strengths Limitations
¹H and ¹³C NMR Spectroscopy Detailed information about the carbon-hydrogen framework, chemical environment of protons and carbons, and connectivity.[1][2]Provides unambiguous structural elucidation and is highly effective for identifying isomers.Relatively low sensitivity compared to MS; requires a pure sample for clear spectra.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[1][2]Extremely sensitive, provides molecular formula information, and can be coupled with chromatographic techniques (LC-MS, GC-MS) for analysis of complex mixtures.[1][2][3]Fragmentation can be complex to interpret; does not distinguish between isomers without chromatographic separation.
Infrared (IR) Spectroscopy Presence of specific functional groups.[1][2]Fast, non-destructive, and provides a characteristic "fingerprint" for a molecule.Provides limited information about the overall molecular structure; spectra can be complex.
Melting Point Analysis A sharp melting point range indicates high purity of a crystalline solid.[4]Simple, fast, and inexpensive method for assessing purity.Not applicable to amorphous solids or liquids; impurities can broaden and depress the melting point range.
High-Performance Liquid Chromatography (HPLC) Purity of the compound and retention time.High resolution for separating components of a mixture; can be used for both qualitative and quantitative analysis.Requires a suitable chromophore for UV detection; method development can be time-consuming.
Gas Chromatography (GC) Purity of volatile compounds and retention time.High resolution for volatile compounds; can be coupled with MS for definitive identification.Not suitable for non-volatile or thermally labile compounds; derivatization may be required.

Characterization Data for this compound

The following table summarizes key analytical data for this compound (CAS No: 19719-28-9).[5]

Parameter Value Source
Molecular Formula C₈H₆Cl₂O₂--INVALID-LINK--
Molecular Weight 205.04 g/mol --INVALID-LINK--
Melting Point 129-131 °C--INVALID-LINK--
¹H NMR --INVALID-LINK--ChemicalBook
¹³C NMR --INVALID-LINK--[6]ChemicalBook[6]
Mass Spectrum (EI) --INVALID-LINK--[7]NIST WebBook[7]
IR Spectrum --INVALID-LINK--NIST WebBook

Experimental Workflow for Identity Confirmation

The following diagram illustrates a typical workflow for confirming the identity of a newly synthesized batch of this compound.

Synthesis_Confirmation_Workflow Workflow for Confirming the Identity of Synthesized this compound synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification preliminary_check Preliminary Purity Check (TLC, Melting Point) purification->preliminary_check structural_elucidation Structural Elucidation preliminary_check->structural_elucidation purity_assessment Quantitative Purity Assessment preliminary_check->purity_assessment nmr ¹H and ¹³C NMR Spectroscopy structural_elucidation->nmr ms Mass Spectrometry (MS) structural_elucidation->ms ir Infrared (IR) Spectroscopy structural_elucidation->ir data_comparison Comparison with Reference Data nmr->data_comparison ms->data_comparison ir->data_comparison hplc HPLC or GC Analysis purity_assessment->hplc hplc->data_comparison confirmation Identity and Purity Confirmed data_comparison->confirmation

Caption: A logical workflow for the synthesis, purification, and analytical confirmation of this compound.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To obtain detailed structural information.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle 30-45°, relaxation delay 1-2 s, 16-32 scans.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: pulse angle 30-45°, relaxation delay 2-5 s, 1024 or more scans.

    • Reference the spectrum to the solvent peak.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to elucidate the structure. Compare the spectra with known data for this compound.

2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, Electron Ionization - EI). For accurate mass measurements, a high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended.

  • Data Acquisition (Direct Infusion):

    • Infuse the sample solution directly into the ion source.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • Data Acquisition (LC-MS or GC-MS):

    • Inject the sample onto a suitable HPLC or GC column for separation prior to MS analysis. This is the preferred method for assessing purity and analyzing mixtures.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻ for ESI, M⁺˙ for EI). The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be observed. Analyze the fragmentation pattern to confirm the structure.

3. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present.

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum.

    • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in this compound, such as the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C-Cl stretches of the aromatic ring. Compare the spectrum to a reference spectrum.

4. Melting Point Analysis

  • Objective: To assess the purity of the crystalline solid.

  • Sample Preparation: Place a small amount of the dry, crystalline sample into a melting point capillary tube.

  • Instrumentation: A melting point apparatus.

  • Procedure:

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid.

  • Data Analysis: A sharp melting point range (typically < 2 °C) that is close to the literature value indicates a high degree of purity. Impurities will typically cause a depression and broadening of the melting point range.

References

comparative study of 2,4-Dichlorophenylacetic acid and other auxins

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 2,4-Dichlorophenylacetic Acid and Other Auxins for Researchers

Introduction

Auxins are a class of plant hormones that play a crucial role in regulating virtually all aspects of plant growth and development. While indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin, a wide range of synthetic auxins have been developed for various applications in research, agriculture, and biotechnology. Among these, this compound (2,4-D) is one of the most well-known and widely used synthetic auxins, primarily recognized for its herbicidal activity at high concentrations. This guide provides a comparative study of 2,4-D and other auxins, focusing on their performance, mechanisms of action, and experimental evaluation for researchers, scientists, and drug development professionals.

Comparative Performance of Auxins

The physiological and molecular effects of auxins can vary significantly depending on their chemical structure, concentration, and the plant species or tissue type. This section provides a quantitative comparison of 2,4-D, IAA, and another common synthetic auxin, 1-Naphthaleneacetic acid (NAA).

Binding Affinity to TIR1/AFB Receptors

The primary mechanism of auxin action involves its perception by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which act as auxin co-receptors. The binding of an auxin to a TIR1/AFB protein promotes the degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes. The binding affinity of different auxins to these receptors can influence the magnitude of the downstream response.

AuxinCo-receptor ComplexBinding Affinity (Kd or Ki)Reference
IAATIR1-IAA7~10 nM (Kd)[1]
1-NAATIR1-IAA7113.50 ± 3.50 nM (Ki)[1][2][3]
2,4-DTIR1-IAA7>1 µM (Ki)[1][2][3]
2,4-DTIR1-SoIAA2140 nM (KD)[4]
IAATIR1-SoIAA211 nM (KD)[4]

Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity; a lower value indicates a higher affinity. The data indicates that the natural auxin IAA generally exhibits a higher binding affinity to the TIR1 receptor complex compared to the synthetic auxins 2,4-D and NAA.[1][2][3] However, the specific affinity can vary depending on the specific Aux/IAA protein involved in the co-receptor complex.[4]

Effects on Root Elongation

Auxins have a dose-dependent effect on root growth, typically promoting it at low concentrations and inhibiting it at high concentrations. This response is a common metric for comparing the activity of different auxins.

AuxinPlant SpeciesConcentrationEffect on Primary Root GrowthReference
2,4-DArabidopsis thaliana0.05 µMSignificant inhibition[5]
2,4-DArabidopsis thaliana0.5 µMStrong inhibition[5]
2,4-D-Glutamic acidArabidopsis thaliana0.5 µMSignificant inhibition[5]
2,4-D-Aspartic acidArabidopsis thaliana0.5 µMNo significant inhibition[5]
IAAArabidopsis thalianaNot specifiedInhibits root elongation[6]
1-NAAArabidopsis thalianaNot specifiedInhibits root elongation[6]

Note: 2,4-D and its metabolite 2,4-D-Glutamic acid show a clear inhibitory effect on primary root growth in Arabidopsis thaliana at micromolar concentrations.[5] The differential effects of various auxins on root elongation are often exploited in mutant screening to identify components of the auxin transport and signaling pathways.[6]

Callus Induction

In plant tissue culture, auxins are essential for inducing the formation of callus, an undifferentiated mass of cells. The efficiency of callus induction can vary between different auxins and their concentrations.

Auxin(s)Plant SpeciesExplantOptimal Concentration(s)Callus Induction RateReference
2,4-DCapsicum frutescensHypocotyl2.5 mg/L87%[7]
2,4-DMoringa oleiferaApical buds0.1 mg/L100%[8]
2,4-D + NAAAtropa acuminataRoot0.5 mg/L 2,4-D + 1 mg/L NAA-[9]
2,4-D + BAPhoenix dactyliferaShoot tip100 mg/L 2,4-D + 3 mg/L BAMaximum response[10]

Note: 2,4-D is a very effective auxin for callus induction in a wide range of plant species.[7][8] Its effectiveness can sometimes be enhanced when used in combination with other auxins like NAA or cytokinins like 6-Benzylaminopurine (BA).[9][10]

Signaling Pathways

The canonical auxin signaling pathway is mediated by the TIR1/AFB family of receptors. The binding of auxin to this receptor complex triggers a cascade of events leading to changes in gene expression.

Auxin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Auxin (e.g., IAA, 2,4-D) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds to (in presence of Auxin) Degradation TIR1_AFB->Degradation Ubiquitination & Degradation (26S Proteasome) ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Aux_IAA->Degradation Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Transcription Transcription Auxin_Responsive_Genes->Transcription

Canonical Auxin Signaling Pathway

This pathway is the primary mode of action for both natural auxins like IAA and synthetic auxins like 2,4-D.[11][12] The binding of auxin acts as a "molecular glue" to facilitate the interaction between TIR1/AFB and Aux/IAA proteins, leading to the degradation of the latter and the subsequent activation of ARF transcription factors.[4][12]

Experimental Protocols

Objective comparison of auxin performance relies on standardized and reproducible experimental protocols. Below are detailed methodologies for two key auxin bioassays.

Avena Coleoptile Elongation Assay

This classic bioassay measures the ability of an auxin to stimulate cell elongation in oat (Avena sativa) coleoptiles.

Experimental Workflow:

Avena_Coleoptile_Assay_Workflow A Germinate Avena sativa seeds in darkness for 3-4 days. B Under red light, excise 10 mm coleoptile sections, 2-3 mm from the tip. A->B C Float sections in a phosphate-citrate buffer (pH 6.0) for 1-2 hours to deplete endogenous auxins. B->C D Transfer sections to test solutions containing different concentrations of auxins. C->D E Incubate in darkness for 18-24 hours. D->E F Measure the final length of the coleoptile sections. E->F G Calculate the percentage elongation compared to a control (buffer without auxin). F->G

Avena Coleoptile Elongation Assay Workflow

Detailed Protocol:

  • Seed Germination: Germinate oat (Avena sativa) seeds on moist filter paper in complete darkness at 25°C for 3-4 days.

  • Coleoptile Excision: Under a dim red light, select uniform seedlings and excise a 10 mm segment from the coleoptile, starting 2-3 mm below the apical tip.

  • Depletion of Endogenous Auxins: Float the excised sections in a phosphate-citrate buffer (pH 6.0) for 1-2 hours to allow endogenous auxins to diffuse out.

  • Treatment: Prepare a series of test solutions with varying concentrations of the auxins to be tested (e.g., 2,4-D, IAA, NAA) in the same buffer. A control solution should contain only the buffer.

  • Incubation: Transfer a set number of coleoptile sections (e.g., 10-15) to each test solution and incubate in complete darkness at 25°C for 18-24 hours.

  • Measurement: After incubation, measure the final length of each coleoptile section using a ruler or digital calipers.

  • Data Analysis: Calculate the average elongation for each treatment and express it as a percentage of the initial length. A dose-response curve can be plotted to compare the activity of different auxins.[13][14][15][16][17]

Root Growth Inhibition Assay

This assay is based on the principle that high concentrations of auxins inhibit root elongation.

Experimental Workflow:

Root_Inhibition_Assay_Workflow A Surface sterilize seeds (e.g., Arabidopsis thaliana, cress). B Plate seeds on a nutrient medium (e.g., MS medium) containing different concentrations of auxins. A->B C Incubate plates vertically in a growth chamber under controlled conditions (e.g., 16h light/8h dark). B->C D After a set period (e.g., 5-7 days), measure the length of the primary root. C->D E Calculate the percentage of root growth inhibition compared to a control (medium without auxin). D->E

Root Growth Inhibition Assay Workflow

Detailed Protocol:

  • Seed Sterilization: Surface sterilize seeds of the chosen plant species (e.g., Arabidopsis thaliana or cress) using a suitable method (e.g., 70% ethanol (B145695) followed by bleach and sterile water washes).

  • Plating: Prepare a sterile nutrient medium (e.g., Murashige and Skoog medium) solidified with agar (B569324). Add the auxins to be tested at various concentrations to the molten medium before pouring the plates. A control plate should contain no added auxin.

  • Incubation: Place the sterilized seeds on the surface of the agar plates. Incubate the plates vertically in a controlled environment growth chamber (e.g., 22°C, 16-hour light/8-hour dark photoperiod).

  • Measurement: After a defined period (e.g., 5-7 days), remove the plates and measure the length of the primary root of each seedling. This can be done by scanning the plates and using image analysis software.

  • Data Analysis: Calculate the average root length for each treatment. The percentage of root growth inhibition can be calculated relative to the average root length of the control seedlings. Dose-response curves can then be generated to compare the inhibitory effects of the different auxins.[18][19]

Conclusion

This compound is a potent synthetic auxin with a well-established mechanism of action that mimics natural auxins. Its high stability and persistence within plant tissues contribute to its effectiveness as both a research tool and a herbicide.[20] Comparative studies reveal that while it shares the same core signaling pathway with natural auxins like IAA, there are significant differences in receptor binding affinity and physiological responses at various concentrations. The choice of auxin for a particular research application will depend on the desired outcome, whether it be promoting cell division and callus formation, studying root development, or investigating the intricacies of auxin signaling. The experimental protocols provided in this guide offer a standardized approach for the quantitative comparison of 2,4-D and other auxins, enabling researchers to make informed decisions for their specific experimental needs.

References

A Comparative Guide: 2,4-Dichlorophenylacetic Acid vs. Indole-3-Acetic Acid in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of plant growth regulators is a critical determinant of success in plant tissue culture. Among the most pivotal are auxins, which orchestrate a wide array of developmental processes. This guide provides an objective comparison of two commonly used auxins: the synthetic 2,4-Dichlorophenylacetic acid (2,4-D) and the natural indole-3-acetic acid (IAA), supported by experimental data and detailed protocols.

This comprehensive analysis delves into their respective mechanisms of action, stability, and efficacy in critical tissue culture applications, including callus induction, shoot regeneration, and root formation. By presenting quantitative data, detailed experimental methodologies, and visual representations of their signaling pathways, this guide aims to equip researchers with the necessary information to make informed decisions for their specific experimental needs.

At a Glance: 2,4-D vs. IAA

FeatureThis compound (2,4-D)Indole-3-Acetic Acid (IAA)
Type Synthetic auxin[1][2]Natural auxin[3][4][5]
Primary Use in Tissue Culture Callus induction, somatic embryogenesis, herbicide at high concentrations[2][6]Shoot and root organogenesis, cell elongation and division[4]
Stability High; resistant to enzymatic degradation[2]Low; susceptible to degradation by light and heat[7][8]
Potency High and sustained auxin response[2]Generally lower and transient
Transport Primarily utilizes the influx carrier and is not secreted by the efflux carrier[9]Transported by both influx and efflux carriers[9]

Performance in Tissue Culture Applications

The selection of an appropriate auxin is contingent on the desired outcome of the tissue culture experiment. Both 2,4-D and IAA exhibit distinct advantages in different applications.

Callus Induction

2,4-D is widely recognized for its superior efficacy in inducing callus, a mass of undifferentiated plant cells.[1][2][10] Its high stability ensures a sustained auxin signal, which is crucial for promoting cell division and proliferation.

Table 1: Comparative Efficacy in Callus Induction

Plant SpeciesExplant2,4-D Concentration (mg/L)Callus Induction Frequency (%)IAA Concentration (mg/L)Callus Induction Frequency (%)Reference
Triticum aestivum (Wheat)Anther1.0High--[11]
Cuminum cyminum (Cumin)Leaf1.0Highest--[12]
Capsicum frutescensStem0.367--[13]
Solanum lycopersicum (Tomato)Nodal Segment0.2583.33--[14]
Oryza sativa (Rice)Mature Seed3.0High--[15]
Eclipta albaLeaf15.0 µM41.215.0 µMLower than 2,4-D[16]
Shoot Regeneration

While 2,4-D is a potent callus inducer, its prolonged presence can be detrimental to shoot regeneration.[11] In contrast, IAA, often in combination with cytokinins, is more frequently employed to promote shoot formation from callus or explants.

Table 2: Comparative Efficacy in Shoot Regeneration

Plant SpeciesExplantIAA ConcentrationShoot Regeneration Outcome2,4-D ConcentrationShoot Regeneration OutcomeReference
Polygonum multiflorumStem Node1.0 mg/L (with 0.5 mg/L BAP)3.1 shoots per explant--[17]
Eclipta albaLeaf-Less effective than NAA15.0 µMInhibitory[16]
Actinidia argutaLeaf0.5 mg/L (with 3 mg/L tZ)Optimal for adventitious shoot regeneration0.3 mg/L (with 1.0 mg/L BA)Optimal for callus induction[18]
Root Formation

IAA is a natural promoter of root development.[4] Conversely, 2,4-D can inhibit root formation, particularly at higher concentrations, and may induce uncontrolled cell division.[19][20]

Table 3: Comparative Efficacy in Root Formation

Plant SpeciesExplant/CuttingIAA ConcentrationRooting Outcome2,4-D ConcentrationRooting OutcomeReference
Arabidopsis thalianaSeedling-Effective in restoring lateral root development-Induces non-controlled cell divisions[19]
Vine RootstocksCuttings--Not superior to IBA; high concentrations were detrimental-[21]

Mechanism of Action and Signaling Pathways

Both 2,4-D and IAA function by binding to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and related AUXIN SIGNALING F-BOX (AFB) proteins.[2][22][23] This binding triggers the degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes that regulate cell division, elongation, and differentiation.[2][3]

However, the sustained action of 2,4-D, due to its resistance to degradation, can lead to secondary responses, including the production of ethylene (B1197577) and abscisic acid (ABA), which can contribute to its herbicidal effects at high concentrations.[22][24]

Auxin Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Auxin TIR1/AFB TIR1/AFB Auxin->TIR1/AFB Binds Aux/IAA Aux/IAA TIR1/AFB->Aux/IAA Targets for ubiquitination ARF ARF Aux/IAA->ARF Represses Proteasome Proteasome Aux/IAA->Proteasome Degradation Auxin Responsive Genes Auxin Responsive Genes ARF->Auxin Responsive Genes Activates Transcription Ub Ub

Core auxin signaling pathway for both 2,4-D and IAA.

2_4_D_Herbicidal_Action High_2_4_D High Conc. 2,4-D Auxin_Signaling Sustained Auxin Signaling High_2_4_D->Auxin_Signaling Ethylene_Production Increased Ethylene Production Auxin_Signaling->Ethylene_Production ABA_Production Increased ABA Production Auxin_Signaling->ABA_Production ROS_Production Reactive Oxygen Species (ROS) Production Auxin_Signaling->ROS_Production Abnormal_Growth Abnormal Growth Ethylene_Production->Abnormal_Growth Senescence Senescence ABA_Production->Senescence ROS_Production->Senescence Plant_Death Plant Death Abnormal_Growth->Plant_Death Senescence->Plant_Death

Herbicidal action of high concentrations of 2,4-D.

Experimental Protocols

Protocol 1: Callus Induction from Leaf Explants using 2,4-D

This protocol is a generalized procedure for inducing callus from leaf explants, a common practice in plant biotechnology.

Callus_Induction_Workflow Start Start Explant_Preparation 1. Explant Preparation: Excise young, healthy leaves (0.5-1.0 cm²). Start->Explant_Preparation Surface_Sterilization 2. Surface Sterilization: - 70% Ethanol (B145695) (30s) - 10% Bleach (10 min) - Sterile water rinses (3x) Explant_Preparation->Surface_Sterilization Inoculation 3. Inoculation: Place explants on MS medium supplemented with 2,4-D (e.g., 1.0 mg/L) and cytokinin (e.g., 0.1 mg/L Kinetin). Surface_Sterilization->Inoculation Incubation 4. Incubation: Incubate in the dark at 25±2°C. Inoculation->Incubation Callus_Formation 5. Callus Formation: Observe for callus initiation within 2-4 weeks. Incubation->Callus_Formation Subculture 6. Subculture: Transfer proliferating callus to fresh medium every 3-4 weeks. Callus_Formation->Subculture End End Subculture->End

Workflow for callus induction using 2,4-D.

Materials:

  • Murashige and Skoog (MS) basal medium

  • This compound (2,4-D)

  • Kinetin (B1673648) (or other suitable cytokinin)

  • Sucrose

  • Agar or other gelling agent

  • Sterile distilled water

  • 70% (v/v) Ethanol

  • 10% (v/v) Commercial bleach solution

  • Sterile petri dishes, forceps, and scalpels

Procedure:

  • Explant Preparation: Select young, fully expanded leaves from a healthy, disease-free plant.

  • Surface Sterilization:

    • Rinse the leaves under running tap water.

    • In a laminar flow hood, immerse the leaves in 70% ethanol for 30-60 seconds.

    • Transfer the leaves to a 10-20% commercial bleach solution containing a few drops of Tween-20 for 10-15 minutes with gentle agitation.

    • Rinse the leaves three times with sterile distilled water.

  • Inoculation:

    • Cut the sterilized leaves into small segments (explants) of approximately 1 cm².

    • Place the explants with the adaxial or abaxial side in contact with the surface of the MS medium supplemented with the desired concentration of 2,4-D (e.g., 0.5-2.0 mg/L) and a low concentration of a cytokinin like kinetin (e.g., 0.1 mg/L).

  • Incubation:

    • Seal the petri dishes with parafilm.

    • Incubate the cultures in the dark at 25 ± 2°C.

  • Subculture:

    • Observe the cultures regularly for callus formation, which typically initiates from the cut edges of the explants within 2-4 weeks.

    • Once a significant amount of callus has formed, subculture the callus onto fresh medium of the same composition to promote further proliferation.

Protocol 2: Shoot Regeneration from Callus using IAA

This protocol outlines a general method for inducing shoots from established callus cultures.

Materials:

  • Established callus cultures

  • MS basal medium

  • Indole-3-acetic acid (IAA)

  • 6-Benzylaminopurine (BAP) or other suitable cytokinin

  • Sucrose

  • Agar or other gelling agent

  • Sterile distilled water

  • Sterile culture vessels, forceps, and scalpels

Procedure:

  • Callus Preparation: Select healthy, friable callus from a proliferating culture.

  • Inoculation:

    • Transfer small pieces of callus (approximately 100-200 mg) to MS medium supplemented with a cytokinin (e.g., BAP at 0.5-2.0 mg/L) and a lower concentration of IAA (e.g., 0.1-0.5 mg/L). The ratio of cytokinin to auxin is critical for shoot induction.

  • Incubation:

    • Incubate the cultures under a 16-hour light/8-hour dark photoperiod at 25 ± 2°C.

  • Shoot Development:

    • Observe the cultures for the development of green meristematic nodules, which will eventually differentiate into shoots. This process can take several weeks to months.

  • Shoot Elongation and Rooting:

    • Once shoots have reached a sufficient length (2-3 cm), they can be excised and transferred to a rooting medium, which typically contains a lower concentration of auxin (like IAA or IBA) or is hormone-free.

Conclusion

Both 2,4-D and IAA are indispensable tools in the plant tissue culture toolbox, each with a distinct profile of activity and application. 2,4-D's stability and potent mitogenic activity make it the preferred choice for callus induction and the initiation of somatic embryogenesis. In contrast, the natural auxin IAA, despite its lower stability, is often more effective in promoting organogenesis, particularly the formation of shoots and roots, due to its more regulated and less persistent signaling action.

The optimal choice between 2,4-D and IAA, and their respective concentrations, is highly dependent on the plant species, the type of explant, and the specific objectives of the tissue culture experiment. The experimental data and protocols provided in this guide serve as a foundational resource for researchers to design and optimize their plant tissue culture systems for applications ranging from fundamental plant science to the development of novel therapeutics.

References

A Comparative Analysis of the Biological Efficacy of 2,4-Dichlorophenylacetic Acid Esters and Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of 2,4-Dichlorophenylacetic acid (2,4-D) formulated as esters versus salts. The information presented herein is supported by experimental data to facilitate informed decisions in research and development applications. Both esters and salts of 2,4-D are widely used as systemic herbicides for the control of broadleaf weeds; however, their distinct physicochemical properties significantly influence their biological performance.

Executive Summary

2,4-D esters are generally characterized by higher herbicidal activity, particularly under cool weather conditions and on weed species with a thick, waxy cuticle.[1][2] This enhanced efficacy is primarily attributed to their lipophilic nature, which facilitates rapid penetration of the plant's leaf surface.[2][3] However, this increased activity is accompanied by a higher potential for vapor drift, posing a risk to non-target, sensitive vegetation, especially in warm and dry conditions.[2]

In contrast, 2,4-D amine salts are more water-soluble and exhibit lower volatility, making them a safer option when the risk of off-target damage is a concern.[1][2] While they may demonstrate slightly reduced or slower weed control compared to esters under certain conditions, their efficacy is comparable in warmer temperatures.[1][4] The choice between an ester and a salt formulation, therefore, represents a trade-off between maximizing biological efficacy and minimizing environmental risk.

Data Presentation: Comparative Efficacy and Volatility

The following tables summarize quantitative data from various studies, comparing the performance of 2,4-D ester and amine salt formulations.

Table 1: Comparative Efficacy on Glyphosate-Resistant Horseweed (Conyza canadensis)

FormulationPlant HeightPercent Control
2,4-D Amine> 30 cm81%[5][6]
2,4-D EsterNot specifiedRanked lower than a leading dicamba (B1670444) formulation but higher than 2,4-D amine[5][6]

Source: Adapted from greenhouse and field studies on glyphosate-resistant horseweed.[5][6]

Table 2: Volatility Comparison Using Cotton Injury as a Bio-indicator (48-hour exposure)

FormulationDistance from ApplicationMaximum Injury Rating
2,4-D Ester1.5 m63%[7]
3 m57%[7]
6 m48%[7]
12 m29%[7]
24 m13%[7]
48 m2%[7]
2,4-D AmineAny distance tested< 5%[7]
2,4-D Choline SaltAny distance tested< 5%[7]

Source: Field experiments evaluating cotton injury from the volatilization of different 2,4-D formulations.[7]

Table 3: Concentrated Volatility Injury in Tunnels (48-hour exposure)

FormulationInjury Rating
2,4-D Ester76%[7][8]
2,4-D Amine13% - 14%[7][8]
2,4-D Choline Salt5%[7][8]

Source: Field experiments using plastic tunnels to concentrate volatiles.[7][8]

Mechanism of Action: A Shared Pathway

Both ester and salt formulations of 2,4-D function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[3] Upon absorption by the plant, both forms are converted to the active 2,4-D acid. This active form disrupts the plant's normal growth processes, leading to uncontrolled cell division and elongation, epinasty (twisting and curling of stems and leaves), and ultimately, vascular tissue disruption and plant death.[3]

The molecular mechanism involves the binding of the 2,4-D acid to the TIR1/AFB family of F-box proteins, which are components of the SCFTIR1/AFB ubiquitin ligase complex. This binding facilitates the degradation of Aux/IAA transcriptional repressor proteins. The degradation of these repressors releases the inhibition of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes, leading to the observed herbicidal effects.

Signaling Pathway Diagram

The following diagram illustrates the auxin signaling pathway, which is the target of 2,4-D.

AuxinSignaling cluster_nucleus Nucleus cluster_penetration Leaf Surface Auxin 2,4-D Acid TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Targets for Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Aux_IAA AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth Ester 2,4-D Ester (Lipid Soluble) Cuticle Waxy Cuticle Ester->Cuticle Rapid Penetration Salt 2,4-D Salt (Water Soluble) Salt->Cuticle Slower Penetration Leaf_Interior Leaf Interior Cuticle->Leaf_Interior

Caption: Auxin signaling pathway targeted by 2,4-D.

Experimental Protocols

The evaluation of the comparative efficacy of different herbicide formulations typically involves standardized dose-response studies conducted in either a greenhouse or field setting.

Objective:

To determine the dose of 2,4-D ester and 2,4-D amine salt required to achieve a specific level of weed control (e.g., 50% or 90% reduction in biomass or population).

Key Methodologies:
  • Plant Material: Target weed species are grown under controlled conditions to a specific growth stage (e.g., 3-4 leaf stage).

  • Herbicide Application:

    • A range of doses for both the ester and salt formulations of 2,4-D are prepared.

    • Herbicides are applied using a calibrated sprayer to ensure uniform coverage. A non-treated control group is included for comparison.

  • Experimental Design: A randomized complete block design is typically employed with multiple replications for each treatment.

  • Data Collection:

    • Visual injury ratings are recorded at set intervals (e.g., 7, 14, and 21 days after treatment).

  • Statistical Analysis: Data are subjected to non-linear regression analysis, often using a log-logistic model, to generate dose-response curves.[9][10][11] From these curves, the effective dose for 50% inhibition (ED50) or 90% inhibition (ED90) can be calculated and compared between formulations.

Volatility Assessment Protocol:
  • Experimental Setup: Field plots are treated with the different 2,4-D formulations.

  • Bio-indicator Plants: Sensitive non-target plants (e.g., cotton, tomato) are placed at various distances downwind from the treated plots.[7]

  • Exposure: Bio-indicator plants are exposed for a defined period (e.g., 48 hours).

  • Assessment: Injury to the bio-indicator plants is visually assessed and rated. Air sampling and chemical analysis can also be used for a more quantitative measurement of airborne herbicide concentrations.[12]

The following diagram illustrates a typical experimental workflow for comparing herbicide efficacy.

experimental_workflow start Start: Define Weed Species & Growth Stage prep_herbicides Prepare Herbicide Dilutions (Ester vs. Salt at various doses) start->prep_herbicides randomization Randomized Block Design (Multiple Replications) prep_herbicides->randomization application Apply Herbicides with Calibrated Sprayer randomization->application incubation Incubate under Controlled Conditions application->incubation data_collection Data Collection (Visual Injury, Biomass) incubation->data_collection analysis Statistical Analysis (Dose-Response Curves, ED50) data_collection->analysis conclusion Conclusion: Compare Biological Efficacy analysis->conclusion

Caption: Experimental workflow for herbicide efficacy comparison.

Conclusion

The selection of a 2,4-D ester or salt formulation should be guided by the specific research or application context. Ester formulations generally offer a higher degree of biological activity, which may be advantageous for controlling hard-to-kill weeds or in cooler conditions.[1][13] However, the increased risk of volatility and potential for non-target injury necessitates careful consideration of environmental conditions and proximity to sensitive flora. Amine salt formulations provide a valuable alternative with a more favorable safety profile regarding off-target movement, while still delivering effective weed control, particularly in warmer climates where their efficacy is comparable to esters.[4] The development of newer salt formulations, such as choline, further aims to reduce volatility while maintaining high efficacy.[14] A thorough understanding of these formulation-dependent characteristics is paramount for optimizing the biological performance of 2,4-D and ensuring its responsible use.

References

Comparative Toxicity Analysis of 2,4-D and Its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the toxicity of the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) and its primary metabolites, 2,4-Dichlorophenol (2,4-DCP) and 2,4-Dichloroanisole (2,4-DCA). The information is intended for researchers, scientists, and drug development professionals, offering a detailed overview of acute toxicity, mechanisms of action, and effects on cellular signaling pathways, supported by experimental data and methodologies.

Executive Summary

2,4-D is a widely used herbicide that, upon degradation in the environment and metabolism in organisms, can form various byproducts, principally 2,4-DCP and, to a lesser extent, 2,4-DCA. Toxicological data consistently indicate that the primary metabolite, 2,4-DCP, exhibits greater toxicity than the parent compound, 2,4-D. This increased toxicity is attributed to its chemical structure, which allows for easier penetration of cell membranes. The toxic effects of both 2,4-D and 2,4-DCP are primarily mediated through the induction of oxidative stress, leading to cellular damage, apoptosis, and genotoxicity. Information on the toxicity of 2,4-DCA is less extensive, but available data suggest it also poses a health risk.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the acute toxicity of 2,4-D, 2,4-DCP, and 2,4-DCA across various species.

Table 1: Acute Oral Toxicity (LD50)

CompoundSpeciesLD50 (mg/kg)Reference(s)
2,4-DRat639 - 1000[1]
Mouse138[1]
Guinea Pig1000
Rabbit800
2,4-DCPRat580 - 4500[2]
2,4-DCARat1600

Table 2: Acute Dermal Toxicity (LD50)

CompoundSpeciesLD50 (mg/kg)Reference(s)
2,4-DRabbit>2000
2,4-DCPRat780[2]

Table 3: Acute Inhalation Toxicity (LC50)

CompoundSpeciesLC50 (mg/L/4h)Reference(s)
2,4-DRat>1.79

Mechanisms of Toxicity

The primary mechanisms underlying the toxicity of 2,4-D and its metabolites involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.

Oxidative Stress

Exposure to 2,4-D and 2,4-DCP has been shown to induce oxidative stress in various biological systems.[3][4] This is characterized by an imbalance between the production of ROS and the antioxidant defense capacity of the cells. The increased ROS levels can lead to damage of cellular components, including lipids, proteins, and DNA.

Apoptosis

Both 2,4-D and 2,4-DCP can trigger programmed cell death, or apoptosis. This process is often initiated by the cellular stress caused by these compounds, including oxidative stress and mitochondrial dysfunction.

Genotoxicity

Genotoxic effects, including DNA damage, have been reported for both 2,4-D and 2,4-DCP. The comet assay and micronucleus test are commonly used to assess this type of toxicity.

Signaling Pathways

The toxic effects of 2,4-D and its metabolites are mediated through the modulation of several key cellular signaling pathways.

AMPKα Signaling Pathway (2,4-D)

2,4-D has been shown to activate the AMP-activated protein kinase (AMPK)α signaling pathway, which is involved in cellular energy homeostasis.[5] Activation of this pathway by 2,4-D can lead to apoptosis.

AMPKα Signaling Pathway in 2,4-D Toxicity 2_4_D 2,4-D ROS ↑ Reactive Oxygen Species (ROS) 2_4_D->ROS AMPK_alpha ↑ AMPKα Activation ROS->AMPK_alpha Apoptosis Apoptosis AMPK_alpha->Apoptosis

AMPKα signaling in 2,4-D toxicity.
Endocrine Disruption: Androgen and Estrogen Receptor Signaling

Both 2,4-D and 2,4-DCP have been shown to interact with androgen and estrogen signaling pathways, suggesting potential endocrine-disrupting effects.[6][7][8][9]

2,4-D and 2,4-DCP can enhance the transcriptional activity of the androgen receptor when co-exposed with dihydrotestosterone (B1667394) (DHT).[6][10] This synergistic effect is thought to be mediated by promoting the nuclear translocation of the AR.

Androgen Receptor Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT_AR DHT + AR AR_translocation AR Nuclear Translocation DHT_AR->AR_translocation Enhanced by 2_4_D_DCP 2,4-D / 2,4-DCP 2_4_D_DCP->AR_translocation Gene_expression Androgen-responsive Gene Expression AR_translocation->Gene_expression

Androgen receptor signaling modulation.

2,4-DCP has demonstrated estrogenic activity, suggesting it can interfere with the estrogen signaling pathway.[11]

Estrogen Receptor Signaling 2_4_DCP 2,4-DCP ER Estrogen Receptor (ER) 2_4_DCP->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_expression Estrogen-responsive Gene Expression ERE->Gene_expression

Estrogen receptor signaling modulation.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of 2,4-D and its metabolites are provided below.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of 2,4-D, 2,4-DCP, or 2,4-DCA for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

MTT Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Compound seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt incubate Incubate 4h add_mtt->incubate add_dmso Add DMSO incubate->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance end End read_absorbance->end

MTT assay workflow.

Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it useful for identifying dead cells in a population.

Protocol:

  • Cell Preparation: Harvest and wash cells with PBS.

  • PI Staining: Resuspend cells in 100 µL of binding buffer and add 5 µL of PI solution (e.g., 50 µg/mL).[13]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry. PI fluoresces red when excited by a 488 nm laser.[14]

Propidium Iodide Staining Workflow start Start harvest_cells Harvest and Wash Cells start->harvest_cells resuspend_cells Resuspend in Binding Buffer harvest_cells->resuspend_cells add_pi Add Propidium Iodide resuspend_cells->add_pi incubate Incubate 15 min in Dark add_pi->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end Comet Assay Workflow start Start embed_cells Embed Cells in Agarose start->embed_cells lyse_cells Cell Lysis embed_cells->lyse_cells unwind_dna Alkaline DNA Unwinding lyse_cells->unwind_dna electrophoresis Electrophoresis unwind_dna->electrophoresis stain_dna Neutralize and Stain DNA electrophoresis->stain_dna visualize Visualize Comets stain_dna->visualize end End visualize->end Micronucleus Test Workflow start Start culture_treat Culture and Treat Cells start->culture_treat add_cytob Add Cytochalasin B culture_treat->add_cytob harvest_prepare Harvest and Prepare Slides add_cytob->harvest_prepare stain_slides Stain Slides harvest_prepare->stain_slides score_mn Score Micronuclei stain_slides->score_mn end End score_mn->end

References

Comparative Analysis of 2,4-Dichlorophenylacetic Acid Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of 2,4-Dichlorophenylacetic acid (2,4-DCAA) in immunoassays, primarily focusing on assays developed for the detection of the structurally similar herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D). Understanding the specificity of these assays is critical for the accurate quantification of target analytes and the reliable interpretation of experimental data, particularly in environmental monitoring, agricultural research, and drug development where structurally related molecules may be present.

Quantitative Cross-Reactivity Analysis

The cross-reactivity of an antibody in an immunoassay is a measure of its ability to bind to molecules other than the target analyte. It is typically expressed as a percentage relative to the binding of the primary analyte (100%). A lower cross-reactivity percentage indicates higher specificity of the antibody for the target analyte.

The following table summarizes the cross-reactivity of various compounds in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for 2,4-D. Due to the limited availability of direct experimental data for this compound in the reviewed literature, its cross-reactivity is inferred based on structural similarity and the binding characteristics of antibodies developed for 2,4-D.

CompoundChemical StructureImmunoassay FormatCross-Reactivity (%)Reference
2,4-Dichlorophenoxyacetic acid (2,4-D) 2,4-D structureCompetitive ELISA100 [1]
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) 2,4,5-T structureCompetitive ELISA66[1]
2,4-D methyl ester 2,4-D methyl ester structureCompetitive ELISA56[1]
MCPA (2-methyl-4-chlorophenoxyacetic acid) MCPA structureCompetitive ELISA13[1]
2,4-Dichlorophenol 2,4-Dichlorophenol structureCompetitive ELISA1.2[1]
This compound (2,4-DCAA) 2,4-DCAA structureCompetitive ELISANot Reported (Likely Low)¹N/A

¹Note on 2,4-DCAA Cross-Reactivity: Direct experimental data for the cross-reactivity of 2,4-DCAA in 2,4-D immunoassays was not found in the reviewed scientific literature. The primary structural difference between 2,4-D and 2,4-DCAA is the presence of an ether linkage in 2,4-D, which is absent in 2,4-DCAA. Antibodies raised against 2,4-D are often specific to the phenoxyacetic acid moiety. Therefore, it is hypothesized that the absence of this key structural feature in 2,4-DCAA would result in significantly lower binding affinity to 2,4-D specific antibodies, leading to low cross-reactivity. However, empirical validation is necessary to confirm this.

Experimental Protocols

The following is a detailed methodology for a competitive ELISA, a common format used to assess cross-reactivity.

Competitive ELISA Protocol for 2,4-D

This protocol outlines the steps for determining the concentration of 2,4-D in a sample and can be adapted to assess the cross-reactivity of other compounds.

Materials:

  • Microtiter plate (96-well) coated with goat anti-mouse IgG

  • Mouse anti-2,4-D antibody

  • 2,4-D-Horseradish Peroxidase (HRP) conjugate

  • 2,4-D standards and samples of potential cross-reactants

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution (e.g., 2M Sulfuric Acid)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare a series of dilutions for the 2,4-D standards and the compounds to be tested for cross-reactivity.

  • Antibody and Conjugate Addition: To each well, add 50 µL of the standard or sample solution, followed by 50 µL of the 2,4-D-HRP conjugate and 50 µL of the anti-2,4-D antibody solution.

  • Incubation: Gently shake the plate and incubate for 60 minutes at room temperature (20-25°C).

  • Washing: Decant the contents of the wells and wash each well three times with 300 µL of Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining liquid.

  • Substrate Addition: Add 150 µL of the TMB Substrate Solution to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature in the dark. A blue color will develop.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.[1]

Data Analysis for Cross-Reactivity: To determine the cross-reactivity of a compound, a standard curve is generated for both 2,4-D and the test compound. The concentration of each that causes 50% inhibition of the maximum signal (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of 2,4-D / IC50 of Test Compound) x 100

Visualizing Immunoassay Principles and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the underlying principles of competitive immunoassays and the experimental workflow for assessing cross-reactivity.

Competitive_Immunoassay cluster_well Microtiter Well Surface cluster_solution Sample & Reagent Solution cluster_detection Detection ImmobilizedAb Immobilized Antibody Enzyme Enzyme on Labeled Analyte Analyte Analyte (e.g., 2,4-D) Analyte->ImmobilizedAb Binds LabeledAnalyte Enzyme-Labeled Analyte LabeledAnalyte->ImmobilizedAb Competes for Binding Substrate Substrate ColoredProduct Colored Product Substrate->ColoredProduct Enzymatic Conversion

Caption: Principle of a Competitive Immunoassay.

Cross_Reactivity_Workflow A Prepare Standard Curves (Primary Analyte & Test Compounds) B Perform Competitive ELISA for each compound A->B C Measure Absorbance (e.g., at 450 nm) B->C D Generate Dose-Response Curves C->D E Determine IC50 Values (Concentration for 50% Inhibition) D->E F Calculate % Cross-Reactivity E->F G Compare Specificity F->G

References

A Comparative Guide to the Inter-laboratory Validation of 2,4-Dichlorophenylacetic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of 2,4-Dichlorophenylacetic acid (2,4-D), a widely used herbicide. The performance of these methods is evaluated based on data from various single-laboratory validation studies and independent laboratory validations, which collectively inform on the robustness and reproducibility of the analytical procedures. This document is intended to assist in the selection of appropriate analytical techniques for monitoring 2,4-D in various matrices.

Quantitative Data Summary

The selection of an analytical method for 2,4-D determination is contingent on factors such as required sensitivity, selectivity, the complexity of the sample matrix, and available instrumentation. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely available technique, while Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers superior sensitivity and specificity, making it ideal for trace-level detection.[1] The following tables summarize key performance parameters from various validation studies.

Table 1: Comparison of HPLC-UV and UHPLC-MS/MS Methods for 2,4-D in Water

ParameterHPLC-UV MethodUHPLC-MS/MS Method
Limit of Detection (LOD)0.004 µg/L[1][2]0.03 µg/L[1]
Limit of Quantification (LOQ)0.01 µg/L[1][2]0.10 µg/L[1][3]
Recovery91.71%–115%[2]Not explicitly stated in provided snippets
Relative Standard Deviation (RSD)0.19%–6.74%[2]Not explicitly stated in provided snippets

Table 2: Performance of LC-MS/MS Methods in Various Matrices

MatrixSpiking LevelsAverage RecoveryRelative Standard Deviation (RSD)
Soybean & Corn10, 100, and 500 ng/g86% to 107%< 10%
Tomatoes0.05 mg/kg and 0.15 mg/kg95.8% to 110.5%≤ 20%[4]
Rat Serum5, 50, and 100 µg/mL100.4% to 101.9%0.35% to 7.26%[5]
Soil0.1, 1.0, 2.0, 3.0 and 4.0 mg kg(-1)85% to 111%Not explicitly stated in provided snippets

An independent laboratory validation of an analytical method for 2,4-D in water using LC/MS/MS reported an LOQ of 0.10 µg/L.[3] For this method, significant interferences were observed in the matrix controls at 20-25% of the LOQ in surface water.[3] Another study involving the analysis of 2,4-D in tomatoes by LC-MS/MS demonstrated the method's efficiency through participation in interlaboratory European tests, where very good Z-scores were obtained.[4][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are summaries of key experimental protocols cited in the validation studies.

Method 1: HPLC-UV Analysis of 2,4-D in Water using Salting-Out Assisted Liquid-Liquid Extraction (SALLE) [1][2]

  • Sample Preparation:

    • Take a 4 mL water sample.[1]

    • Adjust the sample pH to 2.[1][2]

    • Add 1 mL of acetonitrile (B52724).[1][2]

    • Add 5 mL of a salting-out solvent containing 5% w/v sodium chloride.[1][2]

    • Vortex the mixture.

    • Collect the acetonitrile layer for analysis.[1]

  • HPLC-UV Analysis:

    • Column: C18 column.[1][2]

    • Detection: UV at 283 nm.[1][2]

Method 2: UHPLC-MS/MS Analysis of 2,4-D in Various Matrices

  • Sample Preparation for Corn and Soybean: [7]

    • Weigh 5 g of the homogenized sample into a 50-mL centrifuge tube.[1]

    • Add 15 mL of water and 300 µL of 5 N sodium hydroxide (B78521) solution for alkaline hydrolysis.[1]

    • Shake the mixture on a Geno grinder at 2000 strokes/min for 30 minutes.[1]

    • Add 300 µL of 5 N sulfuric acid solution and 10 mL of acetonitrile. Shake for another 2 minutes.[1]

    • Add sodium chloride and magnesium sulfate (B86663) to salt out the acetonitrile.[1]

    • Centrifuge the sample.

    • Dilute the acetonitrile extract 1:1 with water and filter before analysis.[1][7]

  • Sample Preparation for Water (using Solid Phase Extraction - SPE): [3]

    • Pre-condition an Oasis MCX SPE cartridge (60-mg, 3-mL) with 1 mL of methanol (B129727) and 2 x 1 mL of 0.1 N HCl.[3]

    • Apply the sample to the column at a rate of approximately 1 mL/min.

    • Wash the column with 1 mL of 0.1 N HCl.

    • Elute the analytes with two 0.5-mL aliquots of acetonitrile:methanol (80:20, v:v) containing 0.1% acetic acid.[3]

  • LC-MS/MS Analysis:

    • The analysis is typically performed in negative ion mode.[7]

Visualizations

The following diagrams illustrate the typical workflows for inter-laboratory validation and sample analysis.

InterLaboratory_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase A Define Analyte & Matrix B Select Analytical Method A->B C Prepare Protocol & Samples B->C D Distribute Samples to Labs C->D E Laboratories Analyze Samples D->E F Collect & Analyze Data E->F G Calculate Performance Metrics (e.g., Z-scores) F->G H Final Report G->H Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample Collection B Extraction (e.g., SALLE, SPE) A->B C Cleanup & Concentration B->C D Chromatographic Separation (HPLC/UHPLC) C->D E Detection (UV or MS/MS) D->E F Quantification E->F G Reporting F->G

References

A Comparative Guide to the Structure-Activity Relationship of Dichlorophenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structure-activity relationship (SAR) of dichlorophenoxyacetic acid (2,4-D) derivatives, focusing on their herbicidal and auxin-like activities. The information presented is supported by experimental data from peer-reviewed studies to assist in the research and development of new herbicides and plant growth regulators.

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin herbicide that has been widely used for the control of broadleaf weeds in agriculture and turf since its introduction in the 1940s.[1] Its mechanism of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants.[2] The chemical structure of 2,4-D offers multiple sites for modification, allowing for the synthesis of a wide range of derivatives with varying physicochemical properties and biological activities. Understanding the SAR of these derivatives is crucial for the design of more effective and selective herbicides.

Core Principles of Structure-Activity Relationship

The biological activity of dichlorophenoxyacetic acid derivatives is primarily determined by three key structural features:

  • The Phenoxyacetic Acid Moiety: The core structure, consisting of a phenyl ring linked to an acetic acid group via an ether linkage, is essential for auxin-like activity.

  • Substitution on the Aromatic Ring: The position, number, and nature of substituents on the phenyl ring significantly influence the molecule's activity. A halogen at the 4-position of the aromatic ring is important for high auxinic activity, while a halogen at the 3-position tends to reduce activity.[3]

  • Modifications to the Carboxylic Acid Side Chain: The carboxylic acid group is critical for activity. While significant modifications are generally not well-tolerated, small substitutions on the carboxylate chain can be made without a complete loss of function.[3] Esterification or salt formation at this position can alter the compound's solubility, volatility, and penetration into the plant.[1][4]

Comparative Herbicidal Efficacy

The herbicidal efficacy of 2,4-D derivatives is typically evaluated through dose-response studies on various weed species. The effective dose required to achieve a certain level of control (e.g., ED50 or GR50 for 50% effect or growth reduction, respectively) is a key parameter for comparison.

DerivativeTarget WeedParameterValue (g ae/ha)Reference
2,4-D CholineCommon Waterhemp (Amaranthus rudis)ED901179[5]
2,4-D CholineGiant Ragweed (Ambrosia trifida)ED90825[5]
2,4-D CholineKochia (Kochia scoparia)ED904382[5]
2,4-DPalmer Amaranth (Amaranthus palmeri) (Susceptible)GR50~100[6]
2,4-DPalmer Amaranth (Amaranthus palmeri) (Resistant)GR50>1000[6]

g ae/ha: grams of acid equivalent per hectare

Binding to Auxin Receptors

The molecular target of auxin herbicides is the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.[7] The binding affinity of 2,4-D derivatives to these receptors is a key determinant of their biological activity. Surface Plasmon Resonance (SPR) is a common technique used to measure these binding interactions.

CompoundReceptorDissociation Constant (kd) (s⁻¹)Reference
IAATIR13.3 x 10⁻³[8]
IAAAFB51.9 x 10⁻²[8]
2,4-DTIR1Low binding[9]
FluroxypyrTIR10.93 x 10⁻³[8]
TriclopyrTIR13.4 x 10⁻³[8]

Experimental Protocols

Whole-Plant Herbicidal Efficacy Assay

This protocol outlines a general procedure for evaluating the herbicidal efficacy of 2,4-D derivatives in a greenhouse setting.

1. Plant Material and Growth Conditions:

  • Grow target weed species from seed in pots containing a standardized soil mix.
  • Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod.
  • Plants are typically treated at the 2-4 leaf stage.

2. Herbicide Application:

  • Prepare stock solutions of the test compounds.
  • Apply the herbicides at a range of doses to determine the dose-response relationship.
  • Use a laboratory spray chamber to ensure uniform application.
  • Include an untreated control group for comparison.

3. Data Collection:

  • Visually assess plant injury at set time points after treatment (e.g., 7, 14, and 21 days).
  • Harvest the above-ground biomass at the end of the experiment and determine the fresh or dry weight.

4. Data Analysis:

  • Calculate the percent injury or growth reduction relative to the untreated control.
  • Use a log-logistic dose-response model to calculate the ED50 or GR50 values.[6]

TIR1/AFB Binding Assay (Surface Plasmon Resonance)

This protocol provides a general outline for assessing the binding of 2,4-D derivatives to the TIR1/AFB auxin receptors.

1. Protein Expression and Purification:

  • Express recombinant TIR1/AFB proteins, often as fusion proteins (e.g., with GST or His tags), in a suitable expression system (e.g., insect cells).[7]
  • Purify the proteins using affinity chromatography.

2. SPR Analysis:

  • Immobilize a peptide corresponding to the degron motif of an Aux/IAA repressor protein onto the surface of an SPR sensor chip.[10]
  • Inject a mixture of the purified TIR1/AFB protein and the test compound over the sensor surface.
  • The binding of the TIR1/AFB-auxin complex to the immobilized peptide is measured in real-time.
  • The association and dissociation rates are used to calculate the binding affinity (KD).[7]

Visualizations

Auxin_Signaling_Pathway Auxin 2,4-D Derivative TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Targets for ubiquitination AuxRE Auxin Response Element ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Regulates

Caption: Simplified auxin signaling pathway initiated by 2,4-D derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesize 2,4-D Derivatives Characterization Characterize Structure (NMR, MS) Synthesis->Characterization Whole_Plant Whole-Plant Herbicidal Assay Characterization->Whole_Plant Binding_Assay TIR1/AFB Binding Assay Characterization->Binding_Assay Dose_Response Dose-Response Analysis (ED50/GR50) Whole_Plant->Dose_Response Binding_Affinity Binding Affinity Calculation (KD) Binding_Assay->Binding_Affinity SAR_Analysis SAR_Analysis Dose_Response->SAR_Analysis Structure-Activity Relationship Binding_Affinity->SAR_Analysis

Caption: General experimental workflow for SAR studies of 2,4-D derivatives.

SAR_Summary cluster_ring Aromatic Ring Substitutions cluster_sidechain Side Chain Modifications Core Phenoxyacetic Acid Core (Essential for Activity) Pos4 Halogen at C4 (Increases Activity) Core->Pos4 Pos2 Halogen at C2 (Contributes to Activity) Core->Pos2 Pos3 Halogen at C3 (Decreases Activity) Core->Pos3 Carboxyl Carboxylic Acid (Essential for Binding) Core->Carboxyl Ester Esterification (Alters Physicochemical Properties) Carboxyl->Ester Salt Salt Formation (Alters Physicochemical Properties) Carboxyl->Salt

Caption: Key structural features influencing the activity of 2,4-D derivatives.

References

A Comparative Guide to the Herbicidal Effects of 2,4-D and MCPA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal performance of two widely used phenoxyacetic acid herbicides: 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid). Both are selective, systemic herbicides that function as synthetic auxins, primarily targeting broadleaf weeds in cereal crops and turf.[1] This comparison is based on a synthesis of available experimental data, focusing on herbicidal efficacy, crop tolerance, and mechanism of action.

Herbicidal Efficacy: A Quantitative Comparison

Both 2,4-D and MCPA are effective in controlling a wide range of broadleaf weeds; however, their efficacy can vary depending on the weed species and environmental conditions. Generally, 2,4-D is considered to have a broader spectrum of control than MCPA.[2] The following table summarizes the effective concentrations (EC50) or growth reduction concentrations (GR50) for 2,4-D and MCPA against several common broadleaf weeds, synthesized from various studies. It is important to note that these values can be influenced by factors such as weed growth stage, temperature, and herbicide formulation.

Weed SpeciesHerbicideEC50 / GR50 (g ai/ha)Reference(s)
Sinapis alba (White Mustard)2,4-D0.15 (IC50, shoot growth)[3]
MCPA0.07 (IC50, root growth)[3]
Lepidium sativum (Garden Cress)2,4-D0.15 (IC50, shoot growth)[3]
MCPA0.07 (IC50, root growth)[3]
Rapistrum rugosum (Turnipweed)2,4-D + MCPA176 - 299 (GR50)[4]
Cirsium arvense (Canada Thistle)2,4-DIneffective in some studies[1]

Note: Direct head-to-head comparative studies providing EC50 or GR50 values for both herbicides on a wide range of weeds are limited in the publicly available literature. The data presented is a synthesis from available sources and may not represent direct comparisons under identical conditions.

Crop Tolerance and Phytotoxicity

A key differentiator between 2,4-D and MCPA is crop tolerance, with MCPA generally exhibiting lower phytotoxicity to certain cereal crops, particularly oats.[1][5] The timing of application relative to the crop growth stage is critical to minimize injury and yield loss.[6]

CropHerbicideApplication RateCrop StageObserved Injury / Yield LossReference(s)
Wheat 2,4-D1.0 kg/ha Seedling18.6% reduction in plant structure[6]
2,4-DVariousJointingIncreased risk of sterility and morphological abnormalities[6]
MCPAStandardTillering to early bootGenerally well-tolerated[7]
Barley 2,4-DStandard2-4 leafPotential for significant injury[8]
MCPAStandardTilleringGenerally well-tolerated[7]
Oats 2,4-DStandardVariousMore susceptible to injury than with MCPA[1][5]
MCPAStandardVariousGenerally well-tolerated[1][5]

Mechanism of Action: Synthetic Auxin Signaling Pathway

Both 2,4-D and MCPA mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell growth in susceptible broadleaf weeds.[1] This ultimately results in epinasty (twisting of stems and petioles), leaf cupping, vascular tissue disruption, and plant death. The selectivity of these herbicides is attributed to differences in translocation, metabolism, and perception between susceptible broadleaf weeds and tolerant monocotyledonous crops.[9][10]

The molecular mechanism involves the perception of the synthetic auxin by the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.[11][12] In the presence of 2,4-D or MCPA, the TIR1/AFB receptor, the synthetic auxin, and an Aux/IAA repressor protein form a co-receptor complex. This complex targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor releases the auxin response factors (ARFs), which are transcription factors that can then activate the expression of auxin-responsive genes, leading to the herbicidal effects.[2][13][14]

Caption: Synthetic auxin herbicide signaling pathway.

Experimental Protocols

To obtain reliable comparative data on the herbicidal effects of 2,4-D and MCPA, a standardized experimental protocol is crucial. The following outlines a detailed methodology for a post-emergence efficacy trial.

1. Experimental Design and Setup

  • Design: Randomized Complete Block Design (RCBD) with at least four replications.[15]

  • Plot Size: Minimum of 2m x 5m to allow for representative sampling and minimize edge effects.

  • Crop and Weed Establishment: Sow the desired cereal crop (e.g., wheat, barley, or oats) at a standard seeding rate. If natural weed populations are not uniform, overseed with a known density of target broadleaf weed species (e.g., Sinapis arvensis, Cirsium arvense).

  • Control Plots: Include both untreated (weedy) and weed-free (hand-weeded) control plots in each replication to establish baseline weed competition effects and maximum yield potential.

2. Herbicide Application

  • Treatments: Apply 2,4-D and MCPA at a range of doses, including the recommended label rate (1X), half the label rate (0.5X), and twice the label rate (2X).

  • Timing: Apply post-emergence when the crop is at the recommended growth stage (e.g., tillering, Feekes stages 3-6 for wheat) and weeds are young and actively growing (e.g., 2-4 leaf stage).[16]

  • Application Equipment: Use a calibrated research plot sprayer with appropriate nozzles to ensure uniform coverage. Record all application parameters, including spray volume, pressure, and environmental conditions (temperature, humidity, wind speed).

3. Data Collection and Assessment

  • Weed Control Efficacy:

    • Visually assess percent weed control at 7, 14, and 28 days after treatment (DAT) on a scale of 0% (no control) to 100% (complete control) relative to the untreated control.

    • At 28 DAT, collect weed biomass from a designated quadrat (e.g., 0.25 m²) within each plot. Dry the biomass to a constant weight to determine the reduction in weed dry matter.

  • Crop Phytotoxicity:

    • Visually assess crop injury (e.g., stunting, epinasty, chlorosis) at 7, 14, and 28 DAT on a scale of 0% (no injury) to 100% (crop death).

  • Crop Yield:

    • At crop maturity, harvest a predetermined area from the center of each plot.

    • Measure the grain yield and adjust for moisture content.

4. Statistical Analysis

  • Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD.

  • Use a mean separation test (e.g., Fisher's LSD or Tukey's HSD at p ≤ 0.05) to determine significant differences between treatment means for weed control, crop injury, and yield.

  • Calculate EC50 or GR50 values for each herbicide on each weed species using dose-response analysis.[4]

Experimental_Workflow A 1. Site Selection & Preparation B 2. Experimental Design (RCBD) A->B C 3. Crop & Weed Seeding B->C D 4. Herbicide Application (Post-emergence) C->D E 5. Data Collection - Weed Control (%) - Crop Injury (%) - Weed Biomass D->E F 6. Crop Harvest & Yield Measurement E->F G 7. Statistical Analysis (ANOVA, Mean Separation) F->G H 8. Interpretation & Reporting G->H

Caption: Generalized experimental workflow for herbicide efficacy trials.

References

Navigating the Analytical Maze: A Comparative Guide to 2,4-D Residue Analysis in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues in food is paramount for ensuring consumer safety and regulatory compliance. This guide provides an objective comparison of validated methods for the determination of 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, in various food matrices. We delve into the performance of different extraction techniques and analytical instrumentation, supported by experimental data, detailed protocols, and visual workflows to aid in method selection and implementation.

The presence of 2,4-D in the food chain necessitates robust and reliable analytical methods for its monitoring.[1] This guide focuses on the two predominant analytical techniques for 2,4-D analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While both are powerful tools, they differ in their sample preparation requirements and performance characteristics. LC-MS/MS is often considered the gold standard for its high sensitivity and selectivity, typically not requiring the derivatization step that is often necessary for the GC-MS analysis of polar compounds like 2,4-D.[1][2]

Comparative Analysis of Extraction and Clean-up Methodologies

The choice of extraction and clean-up methodology is critical for achieving accurate and precise results, as it directly impacts the recovery of the analyte and the removal of interfering matrix components. The most common methods employed for 2,4-D analysis in food are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE).

Method Performance: A Head-to-Head Comparison

The following tables summarize the quantitative performance data for different methodologies, providing a clear comparison of their efficacy in various food matrices.

Table 1: Comparison of Extraction Methods for 2,4-D in Plant-Based Matrices
Method Matrix Fortification Level (ng/g) Recovery (%) RSD (%) LOQ (ng/g)
Modified QuEChERS (with alkaline hydrolysis)Soybean, Corn10, 100, 50086 - 107< 10< 10
Modified Miniluke (with alkaline hydrolysis)Tomatoes50, 15095.8 - 110.5≤ 2025
Modified QuEChERS (with 1% formic acid)Various FoodsNot specified95 (average)8< 10
Solid-Phase Extraction (SPE)Water0.1, 1, 5 (µg/L)64 - 65 (mean)Not specified0.1 (µg/L)

Data synthesized from multiple sources.[2][3][4]

Table 2: Comparison of Extraction Methods for 2,4-D in Animal-Based Matrices
Method Matrix Fortification Level (ng/g) Recovery (%) RSD (%) LOQ (ng/g)
Modified QuEChERS (with alkaline hydrolysis)Egg10, 100, 50091.9 - 97.3< 7< 10
Modified QuEChERS (with alkaline hydrolysis)Milk10, 100, 50090.0 - 105.6< 7< 10

Data from a study on the determination of 2,4-D in egg and milk.[5]

Key Observations:

  • Modified QuEChERS consistently demonstrates high recoveries and good precision across a range of food matrices. The inclusion of an alkaline hydrolysis step is crucial for releasing conjugated forms of 2,4-D, leading to more accurate quantification.[2][5][6] Acidification of the extraction solvent, typically with formic acid, is also a common modification to improve the extraction of acidic herbicides like 2,4-D.[2][4]

  • The Miniluke method , when preceded by alkaline hydrolysis, also provides excellent recovery rates for 2,4-D in tomatoes.

  • Solid-Phase Extraction (SPE) is a well-established technique, particularly for cleaning up extracts from complex matrices.[1][3]

Experimental Protocols: A Step-by-Step Guide

Detailed and standardized protocols are the bedrock of reproducible and reliable analytical results. Below are representative methodologies for the extraction and analysis of 2,4-D in food matrices.

Protocol 1: Modified QuEChERS with Alkaline Hydrolysis for Plant Matrices (e.g., Soybean, Corn)

This method is adapted from a validated procedure for the determination of 2,4-D in soybean and corn.[2]

  • Sample Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Alkaline Hydrolysis: Add 15 mL of water and 300 µL of 5 N sodium hydroxide. Shake vigorously for 30 minutes.

  • Acidification: Add 300 µL of 5 N sulfuric acid.

  • Extraction: Add 10 mL of acetonitrile (B52724) and shake for 2 minutes.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride. Shake for 1 minute.

  • Centrifugation: Centrifuge at 3000 rpm for 5 minutes.

  • Dilution and Analysis: Take an aliquot of the acetonitrile supernatant, dilute 1:1 with water, filter, and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general procedure for the extraction of 2,4-D from water samples.[1][3]

  • Sample Preparation: Acidify a 250 mL water sample to pH 2.5-3.0 with hydrochloric acid.

  • SPE Cartridge Conditioning: Condition an Oasis HLB or C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of acidified water (pH 3.0).

  • Sample Loading: Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of water to remove interferences.

  • Analyte Elution: Elute the 2,4-D from the cartridge with 5 mL of methanol or another suitable organic solvent.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS or GC-MS analysis.

Visualization of Analytical Workflows

To provide a clearer understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the key workflows in 2,4-D analysis.

G General Workflow for 2,4-D Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Extraction (e.g., QuEChERS, SPE) Homogenization->Extraction Cleanup Clean-up Extraction->Cleanup LCMS LC-MS/MS Cleanup->LCMS Direct Injection GCMS GC-MS (with derivatization) Cleanup->GCMS Quantification Quantification LCMS->Quantification GCMS->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for the analysis of 2,4-D in food matrices.

G Modified QuEChERS Workflow start Homogenized Sample hydrolysis Alkaline Hydrolysis (+ NaOH, Shake) start->hydrolysis acidification Acidification (+ H2SO4) hydrolysis->acidification extraction Extraction (+ Acetonitrile, Shake) acidification->extraction salting_out Salting Out (+ MgSO4, NaCl, Shake) extraction->salting_out centrifugation Centrifugation salting_out->centrifugation analysis LC-MS/MS Analysis centrifugation->analysis

Caption: Workflow of the modified QuEChERS method with alkaline hydrolysis.

G Solid-Phase Extraction (SPE) Workflow start Acidified Water Sample conditioning SPE Cartridge Conditioning (Methanol, Acidified Water) loading Sample Loading conditioning->loading washing Cartridge Washing (Water) loading->washing elution Analyte Elution (Organic Solvent) washing->elution evaporation Evaporation & Reconstitution elution->evaporation analysis Instrumental Analysis evaporation->analysis

Caption: Typical workflow for Solid-Phase Extraction (SPE) of 2,4-D.

Conclusion

The validation of analytical methods for 2,4-D in food matrices is a critical aspect of food safety monitoring. This guide has provided a comparative overview of common extraction and analytical techniques, supported by quantitative data and detailed protocols. The modified QuEChERS method, particularly with an alkaline hydrolysis step, emerges as a highly effective and versatile technique for a variety of food matrices. The choice of the most appropriate method will ultimately depend on the specific food matrix, the available instrumentation, and the desired performance characteristics such as limit of quantification and sample throughput. The provided workflows and protocols serve as a valuable resource for researchers and scientists in developing and validating their own methods for 2,4-D analysis.

References

Comparative Transcriptomics of Plant Response to 2,4-D: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of transcriptomic responses to the synthetic auxin herbicide 2,4-D in various plant species, supported by experimental data and detailed protocols.

The synthetic auxin herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) has been a cornerstone of weed management for decades. At low concentrations, it mimics the natural plant hormone auxin, promoting cell division and elongation, while at higher, herbicidal doses, it leads to uncontrolled growth and ultimately, plant death in susceptible species.[1][2] Understanding the molecular mechanisms underlying both tolerance and susceptibility to 2,4-D is crucial for developing more effective weed control strategies and for engineering herbicide-tolerant crops. This guide provides a comparative overview of the transcriptomic responses to 2,4-D in different plant species, focusing on key studies in cotton and red clover that highlight the genetic and molecular underpinnings of differential tolerance.

Quantitative Comparison of Differentially Expressed Genes (DEGs)

Transcriptome analysis using RNA sequencing (RNA-seq) has revealed a complex cascade of gene expression changes following 2,4-D application. These changes are often more pronounced in susceptible plants compared to tolerant ones, suggesting that a dampened transcriptional response may be a hallmark of tolerance.[2] Below, we summarize key differentially expressed genes (DEGs) in tolerant and susceptible varieties of cotton (Gossypium hirsutum) and red clover (Trifolium pratense), providing a quantitative comparison of their responses to 2,4-D treatment.

A study on a 2,4-D-tolerant cotton chromosome substitution line (CS-B15sh) and its susceptible parental lines (TM-1 and Pima 379) identified a significant number of DEGs. The susceptible line TM-1 showed a much higher number of DEGs (22,180) compared to the tolerant line CS-B15sh (15,524) and the other susceptible line Pima 379 (3,755).[1] This suggests a more robust and perhaps over-reactive transcriptomic response in the highly susceptible TM-1 line.

Similarly, in a comparative study of a 2,4-D-tolerant red clover line ('UK2014') and a susceptible parent ('Kenland'), the susceptible 'Kenland' consistently displayed a higher number of overexpressed genes at all time points (4, 24, and 72 hours after treatment) compared to the tolerant 'UK2014'.[2]

Table 1: Comparison of 2,4-D Responsive Genes in Auxin Signaling Pathway

Gene/Gene FamilyPlant Species (Variety)Fold Change (Treated vs. Control)Tolerance LevelCitation
Auxin/Indole-3-Acetic Acid (Aux/IAA) Proteins
PB1|AUX/IAACotton (TM-1)>3-fold higher than CS-B15shSusceptible[1][3]
PB1|AUX/IAACotton (CS-B15sh)UpregulatedTolerant[1][3]
Aux/IAARed Clover (Kenland)Significantly UpregulatedSusceptible[2]
Aux/IAARed Clover (UK2014)UpregulatedTolerant[2]
Auxin Response Factors (ARFs)
ARF Transcription FactorsCotton (TM-1)>3-fold higher than CS-B15shSusceptible[1][3]
ARF Transcription FactorsCotton (CS-B15sh)UpregulatedTolerant[1][3]
Auxin Response Factor 9 (Tp_gene_8381)Red Clover (Kenland)116 to 177-foldSusceptible[2]
F-box Proteins (TIR1/AFB)
F-box proteins of the SCFTIR1/AFB complexCotton (TM-1)>3-fold higher than CS-B15shSusceptible[1][3]
F-box proteins of the SCFTIR1/AFB complexCotton (CS-B15sh)UpregulatedTolerant[1][3]
Ubiquitin E3 Ligase
Ubiquitin E3 ligaseCotton (TM-1)>3-fold higher than CS-B15shSusceptible[1][3]
Ubiquitin E3 ligaseCotton (CS-B15sh)UpregulatedTolerant[1][3]

Table 2: Comparison of 2,4-D Responsive Genes in Herbicide Metabolism and Stress Response

Gene/Gene FamilyPlant Species (Variety)Fold Change (Treated vs. Control)Tolerance LevelCitation
Herbicide Metabolism
Flavin monooxygenase (Gohir.A01G174100)Cotton (CS-B15sh)>2-fold higher than TM-1Tolerant[1][3]
FAD-linked oxidase (Gohir.D06G002600)Cotton (CS-B15sh)>2-fold higher than TM-1Tolerant[1][3]
Glutathione S-transferaseCotton (CS-B15sh & Pima 379)Differentially expressedTolerant & Susceptible[1][3]
Cytochrome P450Cotton (CS-B15sh)Significantly expressedTolerant[1][3]
GH3 ProteinsRed Clover (Kenland & UK2014)Differentially expressedSusceptible & Tolerant[2]
Stress Response (Ethylene and ABA Biosynthesis)
1-aminocyclopropane-1-carboxylate (ACC) synthase (ACS)Red Clover (Kenland & UK2014)UpregulatedSusceptible & Tolerant[2]
ACC oxidase (ACO)Red Clover (Kenland & UK2014)UpregulatedSusceptible & Tolerant[2]
9-cis-epoxycarotenoid dioxygenase (NCED)Red Clover (Kenland & UK2014)UpregulatedSusceptible & Tolerant[2]
Photosynthesis
Photosynthesis-related genesRed Clover (Kenland)More affected (downregulated)Susceptible[2]
Photosynthesis-related genesRed Clover (UK2014)Less affectedTolerant[2]

Experimental Protocols

A robust experimental design is critical for obtaining reliable and reproducible transcriptomic data. Below is a detailed methodology synthesized from comparative transcriptomic studies of plant responses to 2,4-D.

Plant Material and Growth Conditions
  • Plant Species and Genotypes: Select at least two genotypes with contrasting tolerance levels to 2,4-D (e.g., a tolerant line and its susceptible parent).

  • Growth Environment: Grow plants in a controlled environment (growth chamber or greenhouse) with standardized conditions for light intensity, photoperiod, temperature, and humidity to minimize environmental variability.

  • Replication: Use a minimum of three biological replicates for each treatment group and genotype to ensure statistical power.[4]

2,4-D Treatment and Sample Collection
  • Herbicide Application: Apply a standardized dose of 2,4-D (e.g., the field-recommended rate of 1.12 kg ae ha-1) at a specific developmental stage (e.g., 4-5 leaf stage).[1][2]

  • Control Group: Treat a parallel set of plants with a mock solution (e.g., water or the herbicide carrier without the active ingredient).

  • Time-Course Sampling: Collect tissue samples (e.g., the youngest fully expanded leaves) at multiple time points after treatment (e.g., 4, 24, and 72 hours) to capture both early and late transcriptional responses.[2]

  • Sample Processing: Immediately flash-freeze the collected tissue in liquid nitrogen and store at -80°C to preserve RNA integrity.[2]

RNA Extraction, Library Preparation, and Sequencing
  • RNA Extraction: Extract total RNA from the frozen tissue using a commercially available plant RNA extraction kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 7).

  • Library Preparation: Prepare RNA-seq libraries from the total RNA using a stranded mRNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA). This typically involves mRNA purification, fragmentation, first and second-strand cDNA synthesis, adenylation of 3' ends, adapter ligation, and library amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina HiSeq or NovaSeq) to generate a sufficient number of reads per sample (typically >20 million).

Bioinformatic Analysis
  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Trimming: Remove adapter sequences and low-quality reads using tools such as Trimmomatic or Cutadapt.

  • Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner like HISAT2 or STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Identify differentially expressed genes (DEGs) between different conditions (e.g., treated vs. control, tolerant vs. susceptible) using packages like DESeq2 or edgeR in R. Set appropriate thresholds for significance (e.g., FDR < 0.05 and log2 fold change > 1).

  • Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs to identify over-represented biological processes and pathways.

Visualizing Key Pathways and Workflows

Diagrams are essential for visualizing complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate the auxin signaling pathway, a generalized experimental workflow for comparative transcriptomics, and a comparative view of 2,4-D responsive pathways.

Auxin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2,4-D 2,4-D TIR1_AFB TIR1_AFB 2,4-D->TIR1_AFB binds SCF_complex SCF_complex TIR1_AFB->SCF_complex activates Aux_IAA Aux_IAA SCF_complex->Aux_IAA targets for ubiquitination Proteasome Proteasome Aux_IAA->Proteasome degradation ARF ARF Aux_IAA->ARF represses Ubiquitin Ubiquitin Ubiquitin->Aux_IAA Auxin_Response_Genes Auxin_Response_Genes ARF->Auxin_Response_Genes activates transcription Gene_Expression Gene_Expression Auxin_Response_Genes->Gene_Expression

Caption: Auxin signaling pathway activated by 2,4-D.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Bioinformatic Analysis Plant_Growth Plant Growth (Tolerant & Susceptible) Treatment 2,4-D Treatment & Control Plant_Growth->Treatment Sampling Time-course Sampling Treatment->Sampling RNA_Extraction RNA Extraction Sampling->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-throughput Sequencing Library_Prep->Sequencing QC Quality Control (FastQC) Sequencing->QC Trimming Read Trimming QC->Trimming Alignment Alignment to Reference Genome Trimming->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Expression Analysis Quantification->DEG_Analysis Functional_Analysis Functional Annotation & Enrichment DEG_Analysis->Functional_Analysis

Caption: Generalized workflow for comparative transcriptomics.

Comparative_Pathways cluster_susceptible Susceptible Plant Response cluster_tolerant Tolerant Plant Response 2,4-D 2,4-D Auxin_Signaling_S Strongly Upregulated Auxin Signaling 2,4-D->Auxin_Signaling_S Auxin_Signaling_T Modulated Auxin Signaling 2,4-D->Auxin_Signaling_T Stress_Response_S High Stress Response (Ethylene, ABA, ROS) Auxin_Signaling_S->Stress_Response_S Photosynthesis_S Inhibited Photosynthesis Stress_Response_S->Photosynthesis_S Metabolism_S Basal Herbicide Metabolism Uncontrolled_Growth Uncontrolled Growth & Plant Death Metabolism_S->Uncontrolled_Growth Photosynthesis_S->Uncontrolled_Growth Stress_Response_T Controlled Stress Response Auxin_Signaling_T->Stress_Response_T Photosynthesis_T Maintained Photosynthesis Stress_Response_T->Photosynthesis_T Metabolism_T Enhanced Herbicide Metabolism & Detoxification Normal_Growth Normal Growth Metabolism_T->Normal_Growth Photosynthesis_T->Normal_Growth

Caption: Comparative overview of 2,4-D responsive pathways.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 2,4-Dichlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 2,4-Dichlorophenylacetic acid (2,4-D). Adherence to these procedures is paramount to ensure personal safety and environmental protection in the laboratory.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment is necessary to ensure the implementation of appropriate safety measures. The following Personal Protective Equipment (PPE) is mandatory to minimize exposure and mitigate potential hazards.

Engineering Controls: Always handle this compound in a well-ventilated area.[1][2] Use of a chemical fume hood is strongly recommended to control the generation of dust or aerosols.[3] Appropriate exhaust ventilation should be in place where dust can be formed.[3]

Personal Protective Equipment (PPE) Summary:

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times to prevent eye contact.[4] A face shield may be required for splash-prone operations.[3]
Skin Protection Chemical-Resistant GlovesNitrile rubber gloves are recommended for incidental contact.[5][6] For prolonged or direct contact, consult manufacturer-specific glove selection charts.[7][8][9][10] Always inspect gloves before use and replace immediately if contaminated or damaged.[7]
Lab Coat or Protective ClothingWear a fully buttoned lab coat to prevent skin contact.[1][4] For significant exposure risk, chemically resistant coveralls may be necessary. Contaminated clothing should be removed immediately and laundered separately before reuse.[1][5]
Respiratory Protection NIOSH-Approved RespiratorA respirator is required if ventilation is inadequate or when handling large quantities that may generate dust.[1] The type of respirator will depend on the concentration of airborne particles. A complete respiratory protection program, including fit testing, should be in place.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following step-by-step protocol outlines the procedures for pre-handling, handling, and post-handling activities.

Pre-Handling Procedures
  • Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to understand its hazards and safety precautions.[3][5][11][12]

  • Assemble PPE: Ensure all required PPE is available, in good condition, and properly worn.

  • Prepare Work Area: Designate a specific area for handling the chemical, preferably within a chemical fume hood. Ensure the area is clean and uncluttered.

  • Locate Emergency Equipment: Verify the location and functionality of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

  • Prepare Spill Kit: Have a spill kit readily accessible that is appropriate for acidic solids.

Handling Procedures
  • Transporting: When moving the chemical, keep the container sealed and use a secondary container to prevent spills.[1]

  • Weighing and Transferring:

    • Perform all weighing and transferring operations within a chemical fume hood to minimize inhalation of dust.[3]

    • Use tools such as spatulas and weigh boats; avoid direct contact with the chemical.

    • Close the container immediately after use.[1][3]

  • Solution Preparation:

    • When dissolving the solid, slowly add the this compound to the solvent to avoid splashing.

    • Be aware of any potential exothermic reactions.

  • General Practices:

    • Avoid all personal contact with the substance, including inhalation.[1]

    • Do not eat, drink, or smoke in the handling area.[1][2]

    • Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1][3]

Post-Handling Procedures
  • Decontamination: Clean all equipment and the work surface thoroughly after use.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated waste stream.

  • Storage: Store this compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizers.[3][4] Keep the container tightly closed.[3]

Disposal Plan for this compound Waste

Proper disposal of chemical waste is crucial to prevent environmental contamination and comply with regulations. All waste must be handled in accordance with local, state, and federal regulations.[1]

Waste Segregation and Collection
  • Solid Waste: Collect unused this compound and any grossly contaminated disposable items (e.g., weigh boats, paper towels) in a clearly labeled, sealed, and compatible hazardous waste container.

  • Liquid Waste: Aqueous solutions of this compound should be collected in a designated, labeled hazardous waste container. Do not pour this chemical down the drain.[3]

  • Sharps: Any contaminated sharps (e.g., needles, razor blades) must be placed in a designated sharps container.

  • Empty Containers: Decontaminate empty containers by triple rinsing with a suitable solvent.[13] The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse.[1]

Disposal Methods
  • Incineration: The preferred method for disposal of this compound is incineration in a licensed facility, often after mixing with a combustible solvent.[3][13]

  • Licensed Disposal Company: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[3]

Quantitative Hazard and Exposure Data

The following tables summarize key quantitative data regarding the hazards and occupational exposure limits for this compound.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[3][11]
Acute Toxicity, Dermal4H312: Harmful in contact with skin.[11]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.[3][11]
Skin Sensitization1H317: May cause an allergic skin reaction.[3][11]
Respiratory Sensitization1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[11]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[3][11][12]
Carcinogenicity2H351: Suspected of causing cancer.[11]
Reproductive Toxicity2H361: Suspected of damaging fertility or the unborn child.[11]
Specific Target Organ Toxicity (Single Exposure)1H370: Causes damage to organs.[11]
Specific Target Organ Toxicity (Repeated Exposure)2H373: May cause damage to organs through prolonged or repeated exposure.[11]
Hazardous to the Aquatic Environment, Acute1H400: Very toxic to aquatic life.[5][11]
Hazardous to the Aquatic Environment, Chronic1H410: Very toxic to aquatic life with long lasting effects.[11]

Occupational Exposure Limits:

OrganizationLimitValue
OSHATWA10 mg/m³
NIOSHTWA10 mg/m³
ACGIHTWA10 mg/m³

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, from preparation to final waste management.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Waste Management ReviewSDS Review SDS DonPPE Don PPE ReviewSDS->DonPPE PrepareWorkArea Prepare Work Area DonPPE->PrepareWorkArea HandlingChemical Handle Chemical (Weigh, Transfer, Mix) PrepareWorkArea->HandlingChemical Decontaminate Decontaminate Work Area & Equipment HandlingChemical->Decontaminate SegregateWaste Segregate Waste (Solid, Liquid, Sharps) HandlingChemical->SegregateWaste Generate Waste DoffPPE Doff PPE Decontaminate->DoffPPE DoffPPE->SegregateWaste Dispose PPE LabelWaste Label Waste Container SegregateWaste->LabelWaste StoreWaste Store Waste Securely LabelWaste->StoreWaste DisposeWaste Dispose via Licensed Vendor StoreWaste->DisposeWaste

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.